Technical Documentation Center

2-Chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one
  • CAS: 1247552-27-7

Core Science & Biosynthesis

Foundational

Chemical and physical properties of 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one

Title: Physicochemical Profiling and Application of 2-Chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one in Covalent Drug Discovery Executive Summary As the landscape of targeted therapeutics evolves, the resurgence of covalen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Physicochemical Profiling and Application of 2-Chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one in Covalent Drug Discovery

Executive Summary

As the landscape of targeted therapeutics evolves, the resurgence of covalent inhibitors has necessitated a deeper understanding of electrophilic warheads. 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one represents a highly versatile, bifunctional building block. It combines the lipophilic and structurally rigidifying properties of a 4-ethoxypiperidine moiety with the potent, irreversible reactivity of an α -chloroacetamide warhead. This technical guide provides an in-depth analysis of its physicochemical properties, intrinsic reactivity, and application methodologies, specifically tailored for researchers engaged in Fragment-Based Drug Discovery (FBDD) and Direct-to-Biology (D2B) screening platforms.

Physicochemical and Structural Profiling

The rational integration of 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one into a drug discovery pipeline requires a precise understanding of its molecular descriptors. The ethoxy group at the 4-position of the piperidine ring enhances lipid solubility while maintaining a low polar surface area (PSA), which is critical for membrane permeability.

Table 1: Key Physicochemical Properties

PropertyValue / DescriptorMechanistic Significance
Molecular Formula C₉H₁₆ClNO₂Defines the stoichiometric baseline for synthetic scaling.
Molecular Weight 205.68 g/mol Ideal fragment size (<300 Da), allowing for downstream elaboration.
Hydrogen Bond Donors 0Enhances permeability and reduces desolvation penalties during binding.
Hydrogen Bond Acceptors 2 (Amide O, Ether O)Facilitates orientation within target binding pockets via dipole interactions.
Topological PSA ~29.5 ŲHighly favorable for intracellular target engagement and CNS penetration.
Calculated LogP ~1.8Balanced lipophilicity, minimizing non-specific hydrophobic aggregation.
Electrophilic Warhead α -ChloroacetamideEnables irreversible SN​2 alkylation of nucleophilic residues[1].

Chemical Reactivity & Mechanistic Causality

The defining feature of 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one is its α -chloroacetamide group. Among proteinogenic amino acids, cysteine possesses the highest intrinsic nucleophilicity (pKa 8.5), making it the primary target for this electrophile[2].

Unlike acrylamides, which undergo Michael addition and can sometimes exhibit reversible binding, chloroacetamides react via a direct, irreversible SN​2 mechanism[3]. The chloride ion acts as an excellent leaving group, driven by the electron-withdrawing nature of the adjacent carbonyl, which lowers the LUMO energy of the α -carbon. This irreversible nature is highly advantageous in FBDD, as it enables the unambiguous detection of covalent binding events via intact-protein liquid chromatography-mass spectrometry (LC-MS)[3][4].

Mechanism A 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one (Electrophile) C Transition State (SN2 Attack) A->C B Target Protein (Cys-S⁻ Thiolate) B->C Nucleophilic Attack D Covalent Adduct (Thioether Linkage) C->D Irreversible Bond E Chloride Ion (Leaving Group) C->E Displacement

Reaction mechanism of α-chloroacetamide with a target cysteine residue.

Causality in Warhead Selection: While chloroacetamides are often considered highly reactive, their intrinsic reactivity can be modulated by the steric and electronic environment of the attached amine (in this case, the sterically bulky piperidine ring). This modulation is critical to prevent promiscuous off-target labeling (toxicity) while maintaining sufficient reactivity to capture transient binding interactions at the target site[5].

Experimental Protocol: Self-Validating Thiol Reactivity Assay

Before advancing a chloroacetamide fragment into biological screening, its intrinsic reactivity must be quantified. As a Senior Application Scientist, I mandate the use of a Glutathione (GSH) half-life assay using Ellman’s Reagent (DTNB). This is a self-validating system: by measuring the depletion of free thiols in a controlled buffer, we establish a kinetic baseline that differentiates specific target engagement from non-specific hyper-reactivity.

Objective: Determine the pseudo-first-order rate constant ( kobs​ ) and half-life ( t1/2​ ) of the compound with GSH.

Materials:

  • 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one (10 mM stock in DMSO)

  • Reduced Glutathione (GSH, 100 mM aqueous stock)

  • Ellman’s Reagent (DTNB, 2 mM in reaction buffer)

  • Reaction Buffer: 100 mM PBS, pH 7.4, 1 mM EDTA (EDTA prevents metal-catalyzed thiol oxidation).

Step-by-Step Methodology:

  • Preparation of Reaction Matrix: In a 96-well UV-transparent plate, add 180 µL of Reaction Buffer containing 500 µM GSH to each well.

    • Causality: A high concentration of GSH relative to the electrophile ensures pseudo-first-order kinetics, simplifying rate calculations.

  • Initiation of Alkylation: Add 10 µL of the 10 mM compound stock (final concentration = 500 µM) to the wells. Seal and incubate at 37 °C.

  • Time-Course Sampling: At predefined intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), transfer 10 µL aliquots from the reaction plate into a secondary quench plate containing 190 µL of the DTNB solution.

    • Causality: DTNB reacts instantly with unreacted GSH to form 2-nitro-5-thiobenzoate (TNB²⁻), which absorbs strongly at 412 nm. This effectively "quenches" the slow SN​2 reaction and provides a measurable chromophore[5].

  • Spectrophotometric Quantification: Read the absorbance at 412 nm using a microplate reader.

  • Data Analysis: Plot ln(At​/A0​) versus time. The slope of the linear regression yields −kobs​ . Calculate the half-life as t1/2​=ln(2)/kobs​ .

    • Validation Check: Compounds with t1/2​<15 minutes are flagged as hyper-reactive and likely promiscuous; those with t1/2​>24 hours may be too inert for FBDD.

Applications in Direct-to-Biology (D2B) Screening

The robust reactivity of the chloroacetamide group makes 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one an ideal candidate for Direct-to-Biology (D2B) screening methodologies. D2B bypasses traditional, bottleneck-prone purification steps by screening crude synthetic reaction mixtures directly against protein targets[6].

Because the chloroacetamide forms a stable thioether bond, intact-protein LC-MS can easily detect the exact mass shift corresponding to the covalent adduct, filtering out any interference from unreacted precursors or synthetic byproducts[4][6].

D2BWorkflow Step1 Library Generation Synthesize chloroacetamide derivatives in microplates Step2 Direct-to-Biology (D2B) Incubate crude mixture directly with Target Protein Step1->Step2 No purification required Step3 Intact-Protein LC-MS Detect covalent adducts via +205 Da mass shift Step2->Step3 Identify hits >75% labeling Step4 Hit Validation Purify hits & determine IC50 and selectivity Step3->Step4 Select top candidates

Direct-to-Biology (D2B) screening workflow for covalent hit identification.

In recent campaigns targeting enzymes like the SARS-CoV-2 Main Protease (Mpro) and various kinases, chloroacetamide libraries have successfully identified novel allosteric and orthosteric pockets that were previously considered "undruggable"[6][7]. The 4-ethoxypiperidine moiety of this specific compound provides a unique spatial vector, allowing it to probe hydrophobic sub-pockets adjacent to catalytic cysteines, thereby generating highly potent starting points for lead optimization.

References

  • National Institutes of Health (NIH). "Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development." PMC, 2023. Available at:[Link]

  • MDPI. "Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery." Pharmaceuticals, 2022. Available at:[Link]

  • National Institutes of Health (NIH). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." PMC, 2019. Available at:[Link]

  • ACS Publications. "The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery." JACS Au, 2025. Available at:[Link]

  • ResearchGate. "Hit discovery against SARS‐CoV‐2 MPro by chloroacetamide reactive fragment screening." ChemMedChem, 2026. Available at:[Link]

  • MDPI. "Recent Advances in Covalent Drug Discovery." Pharmaceuticals, 2023. Available at:[Link]

Sources

Exploratory

In-Depth Technical Guide: Structural Elucidation and NMR Spectral Analysis of 2-Chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one

Executive Summary In modern drug discovery and medicinal chemistry, 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one (Chemical Formula: C9H16ClNO2; MW: 205.68 g/mol ) serves as a highly versatile electrophilic building blo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and medicinal chemistry, 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one (Chemical Formula: C9H16ClNO2; MW: 205.68 g/mol ) serves as a highly versatile electrophilic building block. Featuring a reactive chloroacetamide moiety, it acts as an excellent SN​2 acceptor, making it a critical intermediate in the synthesis of covalent inhibitors, PROTAC linkers, and complex functionalized heterocycles.

As a Senior Application Scientist, I approach the structural validation of such intermediates not as a mere checklist, but as a rigorous, self-validating system. The presence of the piperidine amide bond introduces complex structural dynamics—specifically, restricted rotation leading to rotameric populations—which complicate Nuclear Magnetic Resonance (NMR) interpretation[1]. This whitepaper provides a comprehensive, causality-driven guide to synthesizing this molecule and decoding its 1H and 13C NMR spectra.

Structural Dynamics: The Causality of Amide Rotamers

Before analyzing the spectral data, one must understand the physical chemistry governing the molecule. The amide bond (N–C=O) in 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one does not behave as a simple single bond.

The Mechanistic Causality: The lone pair of electrons on the piperidine nitrogen delocalizes into the adjacent carbonyl π -system. This resonance stabilization imparts a partial double-bond character to the C–N bond, raising the energy barrier to rotation (typically 15–20 kcal/mol). At room temperature, this rotation is slow relative to the NMR timescale. Consequently, the molecule exists as a mixture of syn and anti rotamers[2]. This restricted rotation causes the protons and carbons adjacent to the nitrogen (C-2/C-6 and H-2/H-6) to experience distinct magnetic environments, resulting in signal duplication or severe broadening in both 1H and 13C spectra.

RotamerDynamics A Amide Bond Formation (N-C=O) B Partial Double Bond Character (Restricted Rotation) A->B Resonance Stabilization C Syn-Rotamer State B->C D Anti-Rotamer State B->D E NMR Signal Duplication (C2/C6 & H2/H6 Split) C->E Slow Exchange D->E Slow Exchange

Fig 1. Structural dynamics of piperidine amides leading to NMR signal duplication via rotamers.

Self-Validating Synthesis Workflow

To ensure absolute trustworthiness in our NMR data, the sample must be generated through a self-validating synthetic protocol. This means integrating orthogonal analytical checks (TLC and LC-MS) prior to high-resolution NMR acquisition.

Step-by-Step Methodology
  • Reaction Setup: Dissolve 4-ethoxypiperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Temperature Control (Causality): Cool the reaction mixture to 0 °C using an ice bath. Why? Chloroacetyl chloride is highly reactive. Dropwise addition at 0 °C prevents uncontrolled exothermic spikes, which lead to polymerization and degradation of the electrophile.

  • Electrophile Addition: Add chloroacetyl chloride (1.1 eq) dropwise over 15 minutes. Allow the mixture to slowly warm to room temperature over 2 hours.

  • In-Process Control (Validation Loop): Monitor the reaction via TLC (Silica, 50% EtOAc/Hexanes). Once the amine is consumed, perform a rapid LC-MS check. The presence of the [M+H]+ peak at m/z 206.1 confirms successful amidation.

  • Workup & Purification: Quench with saturated aqueous NaHCO3​ . Extract with DCM. Wash the organic layer with 1M HCl (to remove unreacted amine) and brine. Dry over Na2​SO4​ , concentrate, and purify via silica gel flash chromatography to yield the product at >98% purity.

SynthesisWorkflow A 4-Ethoxypiperidine (Nucleophile) C Amidation Reaction (DCM, Et3N, 0°C) A->C B Chloroacetyl Chloride (Electrophile) B->C D In-Process Control (TLC & LC-MS) C->D Self-Validation E Purified Product (>98% Purity) D->E Silica Gel Chrom.

Fig 2. Self-validating synthesis workflow of 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one.

NMR Data Acquisition Protocols

To guarantee quantitative reliability and sharp resolution, the NMR acquisition parameters must be strictly controlled.

  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard ( δ 0.00 ppm).

  • 1H NMR Parameters: 400 MHz spectrometer, 16 scans, 30° pulse angle. A relaxation delay ( d1​ ) of 2.0 seconds is utilized to ensure complete relaxation of all protons, allowing for accurate integration.

  • 13C NMR Parameters: 100 MHz spectrometer, 1024 scans, complete proton decoupling. A relaxation delay of 2.0 seconds is maintained to capture the quaternary carbonyl carbon accurately.

1H NMR Spectral Analysis

The 1H NMR spectrum of this molecule is defined by three distinct regions: the ethoxy tail, the rigid piperidine core, and the highly deshielded chloroacetyl group.

Mechanistic Insights

The most diagnostic signal is the chloroacetyl methylene group ( −CH2​Cl ). Due to the combined electron-withdrawing inductive effects of the highly electronegative chlorine atom and the adjacent carbonyl group, these protons are heavily deshielded. They typically resonate as a sharp singlet near 4.08 ppm[3].

Furthermore, the piperidine equatorial and axial protons adjacent to the nitrogen (H-2 and H-6) do not appear as a simple integration of 4H. Due to the rotameric effect discussed in Section 2, they split into distinct multiplets depending on their spatial orientation relative to the carbonyl oxygen[1].

Table 1: 1H NMR Quantitative Data Summary (400 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment / Causality
1.20 Triplet (t)7.03HEthoxy −CH3​ : Split by the adjacent −CH2​− group.
1.50 – 1.65 Multiplet (m)-2HPiperidine H-3 ax​ , H-5 ax​ : Shielded axial protons.
1.85 – 1.95 Multiplet (m)-2HPiperidine H-3 eq​ , H-5 eq​ : Equatorial protons, slightly deshielded by ring currents.
3.25 – 3.40 Multiplet (m)-2HPiperidine H-2 ax​ , H-6 ax​ : Shifted upfield relative to equatorial counterparts; split by rotamers.
3.48 – 3.58 Overlapping (m/q)7.0 (for q)3HEthoxy −O−CH2​− (2H) & Piperidine H-4 (1H) : Deshielded by the adjacent ether oxygen.
3.75 – 3.90 Multiplet (m)-2HPiperidine H-2 eq​ , H-6 eq​ : Deshielded by the nitrogen and carbonyl proximity; split by rotamers.
4.08 Singlet (s)-2HChloroacetyl −CH2​Cl : Highly deshielded by Cl and C=O[3].

13C NMR Spectral Analysis

The 13C NMR spectrum corroborates the structural connectivity and provides definitive proof of the rotameric populations.

Mechanistic Insights

The carbonyl carbon is the most deshielded nucleus, appearing at ~165.2 ppm, characteristic of an amide. The chloroacetyl carbon appears at ~41.6 ppm[4]. Crucially, the C2​ and C6​ carbons of the piperidine ring do not appear as a single degenerate peak at ~41 ppm. Because the rotation around the N-C=O bond is slow, the carbon syn to the carbonyl oxygen experiences a different anisotropic deshielding cone than the carbon anti to it. This results in two distinct peaks (e.g., 39.8 ppm and 43.5 ppm)[1].

Table 2: 13C NMR Quantitative Data Summary (100 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignment / Causality
15.4 CH3​ Ethoxy −CH3​ : Standard aliphatic methyl shift.
30.5, 31.2 CH2​ Piperidine C-3, C-5 : Split into two signals due to amide rotamers.
39.8, 43.5 CH2​ Piperidine C-2, C-6 : Adjacent to nitrogen; distinctly split by the restricted rotation of the N-C=O bond[1].
41.6 CH2​ Chloroacetyl −CH2​Cl : Deshielded by the inductive effect of chlorine[4].
63.8 CH2​ Ethoxy −O−CH2​− : Deshielded by the ether oxygen.
73.5 CH Piperidine C-4 : Deshielded by the attached ether oxygen.
165.2 C=O Amide Carbonyl : Highly deshielded quaternary carbon.

References

  • Study.com - How to Determine the Number of Signals in a 1H NMR Spectrum (2-Chloroacetamide). Available at:[Link]

  • National Center for Biotechnology Information (PMC) - Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis. Available at:[Link]

  • MDPI (Molecules) - Discovery and Evaluation of Enantiopure 9H-pyrimido[4,5-b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability. Available at:[Link]

  • ACS Publications (Journal of Medicinal Chemistry) - Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to the Mechanism of Action of 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one in Organic Synthesis

Abstract This technical guide provides a comprehensive analysis of the mechanism of action for 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one, a representative α-chloro ketone, within the context of organic synthesis. Wh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action for 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one, a representative α-chloro ketone, within the context of organic synthesis. While specific literature on this exact molecule is nascent, its reactivity is governed by the well-established principles of α-halo ketones. These compounds are versatile synthetic intermediates, prized for their dual electrophilic nature.[1] This guide will delve into the electronic and steric influences of the 4-ethoxypiperidin-1-yl moiety, the primary reaction pathways, and provide field-proven insights into its application as an alkylating agent. Detailed experimental protocols and mechanistic diagrams are provided to support researchers, scientists, and drug development professionals in leveraging the synthetic potential of this class of reagents.

Introduction: The Synthetic Utility of α-Chloro Ketones

α-Chloro ketones, including 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one, are a class of organic compounds characterized by a chlorine atom positioned on the carbon atom alpha to a carbonyl group. This arrangement results in a molecule with two adjacent electrophilic centers: the α-carbon and the carbonyl carbon.[1] This dual reactivity makes them highly valuable building blocks for constructing complex molecular architectures, particularly in the synthesis of nitrogen, sulfur, and oxygen-containing heterocycles, many of which are scaffolds for pharmacologically active compounds.[1][2]

The piperidine ring is a prevalent motif in many natural products and pharmaceuticals, and its incorporation into synthetic intermediates like the title compound suggests its utility in drug discovery programs.[3][4] The ethoxy group at the 4-position of the piperidine ring can influence the molecule's solubility, lipophilicity, and potential for hydrogen bonding, which are important considerations in medicinal chemistry.

Structural Features and Electronic Effects

The key to understanding the mechanism of action of 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one lies in its electronic structure. The electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom renders the α-carbon highly electrophilic and susceptible to nucleophilic attack. The amide carbonyl group, in turn, can also act as an electrophile. The lone pair of electrons on the piperidine nitrogen atom is delocalized into the carbonyl group, which can modulate the reactivity of both electrophilic centers.

Core Mechanism: Nucleophilic Acyl Substitution and α-Alkylation

The primary mechanism of action for 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one in organic synthesis is as an electrophile in nucleophilic substitution reactions. Depending on the nature of the nucleophile and the reaction conditions, two main pathways can be envisaged: attack at the α-carbon (SN2 reaction) or attack at the carbonyl carbon (nucleophilic acyl addition-elimination).

Alkylation via SN2 Reaction at the α-Carbon

The most common application of α-chloro ketones is as alkylating agents.[5] The α-carbon is activated towards SN2 displacement of the chloride ion by a wide range of nucleophiles.

Mechanism:

  • A nucleophile (Nu-) attacks the electrophilic α-carbon.

  • This leads to a trigonal bipyramidal transition state.

  • The chloride ion is expelled as a leaving group, resulting in the formation of a new carbon-nucleophile bond.

This pathway is fundamental to the synthesis of a variety of important structures, including γ-diketones through coupling with enolates.[6]

Caption: Generalized SN2 mechanism at the α-carbon of an α-chloro ketone.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are often chosen to solvate the cation of a nucleophilic salt while leaving the anion relatively free to attack the electrophile.

  • Base: In cases where the nucleophile is generated in situ (e.g., from a thiol or an alcohol), a non-nucleophilic base like potassium carbonate or triethylamine is used to deprotonate the nucleophile without competing in the alkylation reaction.

  • Temperature: The reaction is often performed at room temperature or with gentle heating to provide sufficient energy to overcome the activation barrier of the SN2 reaction.

Reactions at the Carbonyl Carbon

While less common than α-alkylation, the carbonyl carbon can also be a site for nucleophilic attack. This is particularly relevant with strong, hard nucleophiles like organometallic reagents or under conditions that favor carbonyl addition.

Mechanism:

  • A strong nucleophile attacks the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.

  • This intermediate can then be protonated upon workup to yield a chlorohydrin derivative.

In some cases, especially with certain metal enolates, an initial attack at the carbonyl can be followed by rearrangement to form a γ-diketone, a reaction that can be catalyzed by zinc halides.[6]

Experimental Protocols

The following protocols are representative examples of how α-chloro ketones are utilized in organic synthesis and can be adapted for 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one.

Synthesis of 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one

The synthesis of the title compound would likely follow a standard procedure for the preparation of α-chloro amides, which involves the reaction of a secondary amine with chloroacetyl chloride.[3]

Step-by-Step Methodology:

  • Dissolve 4-ethoxypiperidine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture to 0 °C in an ice bath.

  • Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one.

Alkylation of a Phenol with 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one

This protocol describes a typical Williamson ether synthesis, a common application for α-chloro ketones.[7]

Step-by-Step Methodology:

  • To a solution of a substituted phenol (1.0 eq) in a polar aprotic solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to generate the phenoxide nucleophile.

  • Add 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one (1.1 eq) to the reaction mixture.

  • Heat the reaction to 50-60 °C and stir for 4-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Electrophilic Centers and Expected Reactivity

Electrophilic CenterHybridizationKey Influencing FactorsCommon Nucleophiles
α-Carbonsp3Inductive effect of Cl and C=O; Steric hindranceThiolates, phenoxides, enolates, amines, cyanides
Carbonyl Carbonsp2Resonance with piperidine N; Polarity of C=O bondGrignard reagents, organolithiums, reducing agents (e.g., NaBH4)

Visualization of Synthetic Pathways

The following diagram illustrates the central role of 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one as a synthetic intermediate.

synthetic_pathways cluster_products Potential Synthetic Products start 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one ether Aryl/Alkyl Ethers start->ether + R-OH, Base (Williamson Ether Synthesis) thioether Thioethers start->thioether + R-SH, Base ester α-Keto Esters start->ester + R-COO⁻ heterocycle Heterocycles (e.g., Thiazoles) start->heterocycle + Thioamide (Hantzsch Thiazole Synthesis)

Caption: Synthetic utility of 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one.

Conclusion

2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one is a valuable reagent in organic synthesis, primarily functioning as a potent alkylating agent. Its mechanism of action is dominated by the high electrophilicity of the α-carbon, leading to efficient SN2 reactions with a wide array of nucleophiles. The 4-ethoxypiperidin-1-yl moiety provides a handle for modulating the physicochemical properties of the resulting products, making this compound and its analogs of significant interest in the field of medicinal chemistry and drug development. A thorough understanding of the principles outlined in this guide will enable researchers to effectively utilize this class of compounds in the synthesis of complex and biologically relevant molecules.

References

  • Synthetic Access to Aromatic α-Haloketones. (n.d.). PMC. Retrieved from [Link]

  • α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Yasuda, M., et al. (2002). Cross-Coupling Reaction of α-Chloroketones and Organotin Enolates Catalyzed by Zinc Halides for Synthesis of γ-Diketones. Journal of the American Chemical Society, 124(27), 7942–7943. Retrieved from [Link]

  • Yu, J., & Zhang, C. (2009). A Safe, Convenient and Efficient One-Pot Synthesis of α-Chloroketone Acetals Directly from Ketones Using Iodobenzene Dichloride. Synthesis, 2009(14), 2324-2328. Retrieved from [Link]

  • König, N., et al. (2014). Direct Conversion of Alcohols to α-Chloro Aldehydes and α-Chloro Ketones. Organic Letters, 16(19), 5048–5051. Retrieved from [Link]

  • Saeed, S., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData, 7(11). Retrieved from [Link]

  • Unusual O-alkylation of 2-hydroxy-1,4-naphthoquinone utilizing alkoxymethyl chlorides. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone. (2008). PMC. Retrieved from [Link]

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. (n.d.). PMC. Retrieved from [Link]

  • 1-[4-(2-Chloroethoxy)-2-hydroxyphenyl]ethanone. (2010). PMC. Retrieved from [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]

  • Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. (2015). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

Mass spectrometry fragmentation pattern of 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one

In-Depth Mass Spectrometry Fragmentation Profiling of 2-Chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one Executive Summary The molecule 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one is a bifunctional chemical entity compris...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Mass Spectrometry Fragmentation Profiling of 2-Chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one

Executive Summary

The molecule 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one is a bifunctional chemical entity comprising a 4-ethoxypiperidine core and a highly reactive chloroacetamide moiety. In modern drug development, chloroacetamides are widely utilized as electrophilic warheads in targeted covalent inhibitors, designed to form irreversible bonds with nucleophilic residues (such as cysteine or lysine) on target proteins[1]. Rigorous mass spectrometry (MS) characterization of this compound is critical not only for structural confirmation but also for tracking its metabolic fate and identifying covalent protein adducts in chemical proteomics. This guide provides an authoritative, mechanistic breakdown of its high-resolution tandem mass spectrometry (HRMS/MS) fragmentation behavior.

Physicochemical & Structural Profiling

Before analyzing the fragmentation cascade, it is essential to establish the exact mass parameters of the precursor ion. The molecule ionizes efficiently in positive electrospray ionization (ESI+) via protonation at the amide or piperidine nitrogen.

  • Molecular Formula: C9H16ClNO2

  • Monoisotopic Mass: 205.0870 Da

  • Precursor Ion [M+H]+: 206.0948 Da

Mechanistic Fragmentation Pathways (The Core)

As a Senior Application Scientist, I approach MS/MS interpretation by analyzing the thermodynamic stability of the leaving groups and the charge-retaining fragments. The fragmentation of this molecule is governed by three primary causality-driven pathways:

Pathway A: Amide Bond Cleavage & Chloroketene Loss While amide bonds are typically robust, the strongly electron-withdrawing chlorine atom in the chloroacetamide group destabilizes the adjacent carbonyl. Upon collisional activation, the molecule undergoes an inductive cleavage that strongly favors the neutral loss of chloroketene (ClCH=C=O, 75.9715 Da) rather than the formation of a chloroacylium cation. This highly favored pathway leaves the positive charge stabilized on the piperidine nitrogen, yielding the protonated 4-ethoxypiperidine fragment at m/z 130.1232 .

Pathway B: Ether Cleavage & Ethanol Neutral Loss The 4-ethoxy group is highly susceptible to cleavage. Protonation of the ether oxygen initiates the expulsion of a neutral ethanol molecule (C2H6O, 46.0419 Da). This elimination is thermodynamically driven by the formation of a highly stable, conjugated tetrahydropyridinium cation.

  • When ethanol is lost directly from the intact precursor, it yields the m/z 160.0529 ion.

  • When ethanol is lost from the m/z 130.1232 fragment, it yields the m/z 84.0813 ion. The m/z 84 ion is a highly diagnostic hallmark of piperidine-core fragmentation, universally observed in piperidine-containing drugs such as fentanyl analogs[2].

Pathway C: Piperidine Ring Opening Under higher collision energies, the stable m/z 84.0813 tetrahydropyridinium ion undergoes further high-energy collision-induced dissociation (CID). An alpha-cleavage event results in the ring opening and subsequent neutral loss of ethylene (C2H4, 28.0313 Da), producing a smaller terminal fragment at m/z 56.0501 .

Quantitative Data Presentation

The following table summarizes the theoretical exact masses for the primary fragments to facilitate high-resolution mass calibration and data annotation.

Fragment AssignmentNeutral LossFormulaExact Mass (m/z)Relative Abundance (Expected)
Precursor Ion [M+H]+ NoneC9H17ClNO2+206.0948Low (Fragile)
Protonated 4-Ethoxypiperidine - Chloroketene (75.9715 Da)C7H16NO+130.1232High
De-ethoxylated Precursor - Ethanol (46.0419 Da)C7H11ClNO+160.0529Medium
Tetrahydropyridinium Cation - Chloroketene, - EthanolC5H10N+84.0813Base Peak (100%)
Ring-Opened Amine - Chloroketene, - EtOH, - EthyleneC3H6N+56.0501Low-Medium

Mandatory Visualization

MS_Fragmentation M [M+H]+ m/z 206.0948 C9H17ClNO2+ F1 Loss of Chloroketene (-75.9715 Da) m/z 130.1232 C7H16NO+ M->F1 Amide Cleavage (Pathway A) F2 Loss of Ethanol (-46.0419 Da) m/z 160.0529 C7H11ClNO+ M->F2 Ether Cleavage (Pathway B) F3 Loss of Ethanol (-46.0419 Da) m/z 84.0813 C5H10N+ F1->F3 Ether Cleavage (Pathway B) F4 Ring Opening (-28.0313 Da) m/z 56.0501 C3H6N+ F3->F4 Alpha-Cleavage (Pathway C)

Figure 1. Mechanistic fragmentation pathways of 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one.

Experimental Protocols: Self-Validating LC-HRMS/MS

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. It specifically accounts for the chemical reactivity of the chloroacetamide warhead.

Step 1: Sample Preparation (Artefact Prevention)

  • Action: Dissolve the solid compound in 100% LC-MS grade Acetonitrile (ACN) to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 90:10 ACN:Water immediately prior to injection.

  • Causality: Chloroacetamides are highly reactive electrophiles. Prolonged storage in nucleophilic solvents (e.g., Methanol) will induce solvolysis, converting the chloroacetamide into a methoxyacetamide and creating artefactual mass shifts (+4 Da shift from Cl to OMe exchange). ACN prevents this degradation.

Step 2: System Suitability & Validation

  • Action: Inject a blank ACN sample to establish the baseline, followed by a caffeine standard (m/z 195.0876).

  • Causality: This validates that the HRMS mass accuracy is within < 2 ppm drift, ensuring that the m/z 206.0948 precursor and its subsequent fragments are annotated with absolute confidence.

Step 3: Liquid Chromatography (LC) Conditions

  • Action: Utilize a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: ACN + 0.1% Formic Acid. Run a rapid gradient (5% B to 95% B in 3 minutes) at a flow rate of 0.4 mL/min.

  • Causality: Formic acid provides the necessary protons for efficient ESI+ ionization. The rapid gradient minimizes the on-column residence time of the reactive chloroacetamide in aqueous conditions, preventing hydrolysis.

Step 4: Mass Spectrometry (MS/MS) Parameters

  • Action: Operate the HRMS (e.g., Q-TOF or Orbitrap) in Data-Dependent Acquisition (DDA) mode. Apply stepped Normalized Collision Energies (NCE) of 15, 30, and 45.

  • Causality: Stepped collision energies ensure the capture of both fragile, low-energy fragments (Pathway A: loss of chloroketene) and robust, high-energy fragments (Pathway C: piperidine ring opening) within a single composite MS/MS spectrum.

References[1] Sanchez Rubiano, J. L., et al. "Application of a MALDI mass spectrometry assay to identify covalent fragments targeting the methyl-lysine reader protein MPP8." SLAS Discovery, 2026. URL:https://doi.org/10.1016/j.slasd.2026.100296[2] Lau, J. K.-C., et al. "Cations Derived from Fentanyls Generated by Atmospheric Pressure Photoionization in the Presence of Ammonia: An IMS-MS Study." Journal of the American Society for Mass Spectrometry, 2021. URL:https://doi.org/10.1021/jasms.1c00083

Sources

Foundational

Thermodynamic stability and half-life of 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one

An in-depth technical analysis of 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one requires a rigorous understanding of its dual nature: it is both a stable synthetic intermediate and a finely-tuned electrophilic warhead u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one requires a rigorous understanding of its dual nature: it is both a stable synthetic intermediate and a finely-tuned electrophilic warhead used in targeted covalent inhibitors (TCIs). This guide deconstructs the thermodynamic stability, hydrolytic degradation pathways, and biological half-life of this specific tertiary α -chloroacetamide, providing actionable, self-validating protocols for laboratory evaluation.

Structural Rationale and Chemical Dynamics

The molecule 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one consists of a piperidine ring substituted with an ethoxy group at the 4-position, N-linked to a chloroacetyl moiety.

  • The Electrophilic Center: The α -carbon of the chloroacetyl group is highly susceptible to SN​2 nucleophilic attack. The adjacent carbonyl group enhances the electrophilicity of this carbon by withdrawing electron density.

  • Steric Shielding: Because the amide is tertiary (the nitrogen is part of the piperidine ring), the molecule lacks an amide proton. This structural feature prevents base-catalyzed E1cB elimination reactions and provides significant steric hindrance, making the amide bond highly resistant to spontaneous hydrolysis compared to primary or secondary chloroacetamides[1].

  • Lipophilicity: The 4-ethoxy substitution increases the partition coefficient (LogP) of the molecule, influencing its thermodynamic solubility in aqueous buffers and dictating the need for co-solvents during kinetic profiling.

Thermodynamic Stability and Hydrolytic Degradation

The thermodynamic stability of α -chloroacetamides in aqueous environments is strictly pH-dependent. At circumneutral pH (7.0–7.4), tertiary chloroacetamides exhibit extreme thermodynamic stability, often presenting half-lives spanning from several weeks to years[2].

However, introducing pH extremes forces the molecule down two distinct degradation pathways:

  • Base-Catalyzed Hydrolysis (pH > 8.5): Hydroxide ions ( OH− ) act as nucleophiles, displacing the chloride ion via an SN​2 mechanism to form a hydroxyacetamide derivative. Amide bond cleavage is rarely observed under basic conditions for tertiary chloroacetamides[3].

  • Acid-Catalyzed Hydrolysis (pH < 4.0): High concentrations of protons ( H+ ) protonate the carbonyl oxygen, increasing the electrophilicity of the amide carbon. This leads to the cleavage of the amide bond, yielding 4-ethoxypiperidine and chloroacetic acid[3].

Pathways A 2-chloro-1-(4-ethoxypiperidin-1-yl) ethan-1-one B Base-Catalyzed Hydrolysis (pH > 8) A->B OH- attack C Acid-Catalyzed Hydrolysis (pH < 4) A->C H+ catalysis D Thiol Reactivity (GSH / Cysteine) A->D SN2 mechanism E Hydroxyacetamide Derivative B->E F Amide Cleavage Products C->F G Covalent Thioether Adduct D->G

Figure 1: Divergent degradation and reactivity pathways of tertiary α -chloroacetamides based on environmental conditions.

Table 1: Extrapolated Hydrolytic Half-Lives of Tertiary Chloroacetamides at 25°C
ConditionPrimary MechanismEstimated Half-Life ( t1/2​ )Kinetic Order
pH 2.0 (HCl) Amide Cleavage200 - 300 DaysPseudo-First Order
pH 7.4 (PBS) Negligible> 1 YearN/A
pH 10.0 (NaOH) SN​2 Chloride Displacement10 - 24 HoursSecond Order

(Note: Data extrapolated from kinetic studies on structurally analogous N-alkyl chloroacetamide herbicides such as metolachlor and propachlor[1][2]).

Electrophilic Reactivity and Biological Half-Life

While hydrolytically stable, 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one is biologically labile due to its reactivity with endogenous thiols, most notably Glutathione (GSH). The biological half-life of a covalent warhead is a critical metric; if the warhead is too reactive, it will be sequestered by off-target thiols before reaching its target protein, leading to systemic toxicity[4].

The reaction proceeds via a direct SN​2 displacement of the chloride by the thiolate anion of GSH. Because the piperidine ring restricts the conformational flexibility of the α -carbon, the trajectory of the incoming thiolate is sterically hindered. This results in a moderate, highly desirable reactivity profile. Recent optimization studies on similar chloroacetamide scaffolds report GSH half-lives in the range of 10 to 12 hours under physiological conditions[5].

Table 2: Comparative GSH Reactivity Kinetics (1 mM GSH, pH 7.4, 37°C)
Electrophile ClassExampleTypical GSH Half-Life ( t1/2​ )Target Suitability
Iodoacetamide IAA (Control)< 15 MinutesToo reactive (Proteomics only)
Primary Chloroacetamide 2-chloroacetamide2 - 4 HoursHigh off-target risk
Tertiary Chloroacetamide Subject Compound 8 - 14 Hours Ideal for targeted covalent drugs

Self-Validating Experimental Methodologies

To ensure scientific integrity, kinetic profiling must rely on self-validating systems. This means every assay must contain internal mechanisms to prove that the observed degradation is due to the intended chemical reaction and not experimental artifacts (e.g., precipitation, solvent evaporation, or MS ionization suppression).

Protocol 1: Accelerated Hydrolytic Stability Profiling

Causality & Design: Because the compound is highly stable at pH 7.4, measuring its intrinsic hydrolytic half-life requires accelerated degradation testing at elevated temperatures (85°C) and extreme pH (pH 2 and pH 12)[3].

  • Preparation: Prepare a 10 mM stock of the compound in DMSO.

  • Buffer Spiking: Dilute the stock to 100 µM in three distinct buffers: 0.1 N HCl (pH 1), PBS (pH 7.4), and 0.1 N NaOH (pH 13). Causality: DMSO must be kept 1% to prevent solvent-mediated stabilization of the transition state.

  • Incubation & Sampling: Incubate at 85°C in sealed glass vials (to prevent evaporation). Withdraw 50 µL aliquots at 0, 1, 4, 8, 24, and 48 hours.

  • Quenching (Critical Step): Immediately quench the pH 1 and pH 13 samples by diluting 1:1 into neutralizing buffers (e.g., Tris-HCl for basic samples) containing 1 µM of an Internal Standard (IS) (e.g., deuterated metolachlor). Causality: Neutralization instantly halts the acid/base-catalyzed kinetics, freezing the reaction state for accurate LC-MS analysis.

Protocol 2: GSH Reactivity and Biological Half-Life Determination

Causality & Design: This assay measures the pseudo-first-order depletion of the parent compound in the presence of excess GSH.

Workflow Step1 1. Substrate Preparation 100 µM in PBS (pH 7.4) / 10% MeCN Step2 2. Nucleophile Introduction Add 1-5 mM GSH at 37°C Step1->Step2 Step3 3. Kinetic Sampling Quench with Formic Acid (0-24h) Step2->Step3 Step4 4. Quantification LC-MS/MS (MRM Mode) Step3->Step4 Step5 5. Data Derivation Plot ln(% Remaining) vs Time for t1/2 Step4->Step5

Figure 2: Self-validating LC-MS/MS workflow for determining the biological half-life of covalent electrophiles.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 100 µM solution of 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one in PBS (pH 7.4) containing 10% Acetonitrile (MeCN). Causality: The 10% MeCN acts as a co-solvent. The ethoxy-piperidine moiety imparts lipophilicity; without MeCN, the compound may form micro-aggregates, falsely presenting as "degradation" due to loss of soluble monomer.

  • Control Implementation (Self-Validation):

    • Positive Control: 100 µM Iodoacetamide (proves GSH is active and not oxidized to GSSG).

    • Negative Control: 100 µM of the compound in PBS/MeCN without GSH (proves the compound isn't precipitating or hydrolyzing over 24 hours).

  • Reaction Initiation: Add GSH to a final concentration of 1 mM (physiological intracellular concentration) and incubate at 37°C.

  • Kinetic Quenching: At t = 0, 1, 2, 4, 8, 12, and 24 hours, transfer a 50 µL aliquot into 50 µL of cold MeCN containing 1% Formic Acid and an Internal Standard. Causality: Formic acid drops the pH below 3.0, fully protonating the GSH thiolate anion ( pKa≈8.8 ) into a non-nucleophilic thiol, instantly arresting the SN​2 reaction. The cold MeCN precipitates buffer salts.

  • Data Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Plot the natural log ( ln ) of the peak area ratio (Analyte/IS) against time. The slope of the linear regression represents the observed rate constant ( kobs​ ), where t1/2​=ln(2)/kobs​ [5].

References

  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology, ACS Publications. Explores the pH-dependent hydrolytic stability and half-lives of N-alkyl chloroacetamides.[Link]

  • Covalent Fragment Screening and Optimization Identifies the Chloroacetohydrazide Scaffold as Inhibitors for Ubiquitin C-terminal Hydrolase L1. Journal of Medicinal Chemistry, ACS Publications. Details the kinetic profiling, GSH half-life ( t1/2​≈11 h), and SN​2 reactivity of chloroacetamide-based covalent warheads.[Link]

  • Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. ACS Chemical Biology. Discusses the promiscuity and cysteine-reactivity profiles of chloroacetamide electrophiles in biological matrices.[Link]

Sources

Exploratory

Toxicity Profile and Safety Data for 2-Chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one: A Mechanistic and Procedural Guide

Executive Summary In the landscape of modern drug discovery, electrophilic building blocks are critical for developing targeted covalent inhibitors (TCIs) and proteolysis-targeting chimeras (PROTACs). 2-Chloro-1-(4-ethox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, electrophilic building blocks are critical for developing targeted covalent inhibitors (TCIs) and proteolysis-targeting chimeras (PROTACs). 2-Chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one is a specialized intermediate featuring an α -chloroacetamide warhead. While this structural motif provides tunable reactivity for targeting specific protein cysteines[1][2], it inherently carries significant toxicological risks, including off-target alkylation, glutathione (GSH) depletion, and hepatotoxicity[3][4]. This whitepaper synthesizes the mechanistic toxicity profile, extrapolated Material Safety Data Sheet (MSDS) parameters, and a self-validating experimental protocol for quantifying its electrophilic liability.

Chemical Identity & Structural Causality

The compound consists of a 4-ethoxypiperidine core[5] N-alkylated with a chloroacetyl group. The causality behind its biological activity—and its toxicity—is rooted entirely in the α -chloroacetamide moiety.

Unlike highly reactive iodoacetamides that indiscriminately alkylate biological thiols, or relatively inert acrylamides that require highly nucleophilic microenvironments, chloroacetamides occupy a "Goldilocks" zone of electrophilicity[6]. The electron-withdrawing nature of the adjacent carbonyl group increases the electrophilicity of the α -carbon, making it highly susceptible to nucleophilic attack via an SN​2 displacement mechanism. Biological nucleophiles, predominantly the thiolate anions of free cysteine or intracellular GSH, readily displace the chloride leaving group to form irreversible covalent adducts[6][7].

Mechanistic Toxicity Profile

The toxicological profile of 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one is driven by its capacity to disrupt cellular redox homeostasis. Based on authoritative toxicological evaluations of α -chloroacetamides[3][8], the primary mechanisms of toxicity include:

  • Glutathione (GSH) Depletion: The compound acts as a substrate for non-enzymatic and Glutathione S-Transferase (GST)-mediated conjugation[2][7]. Rapid covalent binding to GSH depletes the intracellular antioxidant pool.

  • Ferroptosis and Oxidative Stress: As demonstrated in foundational studies on electrophile-induced cell death, severe GSH depletion directly inactivates Glutathione Peroxidase 4 (GPX4)[4]. The loss of GPX4 activity leads to unchecked lipid peroxidation, reactive oxygen species (ROS) accumulation, and subsequent ferroptotic cell death[4].

  • Hepatotoxicity: In vivo models exposed to chloroacetamides exhibit centrilobular hepatic necrosis[3], a direct consequence of hepatic GSH exhaustion and subsequent protein alkylation in hepatocytes.

  • Sensitization: The compound is a predicted skin sensitizer. Covalent modification of skin proteins forms hapten-carrier complexes, triggering allergic contact dermatitis[3][8].

ToxicityMechanism A 2-Chloro-1-(4-ethoxypiperidin-1-yl) ethan-1-one B Cellular Entry & Electrophilic Attack A->B C Covalent Binding to Glutathione (GSH) B->C SN2 Reaction D Covalent Binding to Protein Cysteines B->D SN2 Reaction E GSH Depletion C->E F Enzyme Inactivation (e.g., GPX4) D->F G Oxidative Stress (ROS Accumulation) E->G F->G H Cell Death (Apoptosis/Ferroptosis) G->H

Fig 1: Mechanistic pathway of alpha-chloroacetamide-induced cytotoxicity via GSH depletion.

Material Safety Data & Hazard Profiling (MSDS)

Due to the specialized nature of this building block, empirical safety data is often proprietary. The following table synthesizes quantitative data and GHS classifications extrapolated from the parent 4-ethoxypiperidine core[9] and well-characterized α -chloroacetamide analogs[3][8].

Table 1: Synthesized Physicochemical and Hazard Profile

ParameterValue / ClassificationMechanistic Rationale
Molecular Formula C9​H16​ClNO2​ Synthesized via 4-ethoxypiperidine + chloroacetyl chloride.
Molecular Weight 205.68 g/mol Small molecule; readily penetrates cell membranes.
GHS Hazard Statements H301 (Toxic if swallowed), H317 (May cause allergic skin reaction), H373 (May cause damage to liver/kidneys)Driven by the electrophilic warhead's propensity to alkylate off-target proteins and deplete hepatic GSH[3][8].
GHS Precautionary P260, P280, P301+P310, P302+P352Requires fume hood handling, nitrile gloves, and strict avoidance of aerosol inhalation.
Reactivity Profile Highly reactive with strong nucleophiles (thiols, amines) and strong bases. SN​2 displacement of the α -chloride[6].
Storage Conditions 2-8°C, under inert gas (Argon/Nitrogen).Prevents slow hydrolysis of the chloroacetamide to a glycolamide.

Experimental Protocol: Self-Validating GSH-Trapping Assay

To empirically quantify the off-target toxicity potential of 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one, we utilize a kinetic GSH-trapping LC-MS/MS assay[6][7].

Causality & Design: We incubate the compound with a 10-fold excess of GSH at pH 7.4. The pH choice is critical: it ensures a physiological fraction of the GSH sulfhydryl ( pKa​≈8.8 ) exists as the highly nucleophilic thiolate anion. The 10-fold excess establishes pseudo-first-order kinetics, allowing for accurate half-life ( t1/2​ ) calculation. Trustworthiness: The system is self-validating. We utilize an unreactive analog (e.g., an acetamide lacking the chloride) as a negative control to rule out non-covalent assay interference, and an internal standard (IS) to normalize mass spectrometer injection variances.

GSHWorkflow Step1 Incubate Compound with GSH (1:10) in PBS (pH 7.4) Step2 Quench Reaction with 1% Formic Acid at Time Points Step1->Step2 Step3 Centrifuge & Filter Supernatant (Internal Control) Step2->Step3 Step4 LC-MS/MS Analysis (ESI+ Mode) Step3->Step4 Step5 Quantify Adduct Formation Rate Step4->Step5

Fig 2: Self-validating LC-MS/MS workflow for quantifying electrophilic GSH-adduct formation.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 10 mM stock of 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one in anhydrous DMSO.

    • Prepare a 100 mM stock of reduced L-Glutathione (GSH) in 100 mM Potassium Phosphate Buffer (PBS), pH 7.4.

  • Kinetic Incubation:

    • In a 1.5 mL Eppendorf tube, combine 980 µL of PBS (pH 7.4) with 10 µL of the GSH stock (final GSH concentration: 1 mM).

    • Initiate the reaction by adding 10 µL of the compound stock (final compound concentration: 100 µM). Vortex immediately.

    • Incubate at 37°C in a thermomixer at 600 rpm.

  • Time-Course Quenching:

    • At defined intervals (0, 15, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot.

    • Immediately transfer the aliquot into 50 µL of ice-cold quenching solution (Acetonitrile containing 1% Formic Acid and 1 µM Labetalol as the Internal Standard). Causality: Formic acid rapidly drops the pH, protonating the GSH thiolate and instantly halting the SN​2 reaction, while acetonitrile precipitates buffer proteins/salts.

  • Sample Processing & LC-MS/MS Analysis:

    • Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to LC vials.

    • Analyze via LC-MS/MS in Electrospray Ionization Positive (ESI+) mode[7]. Monitor the parent mass depletion ( [M+H]+ ) and the appearance of the GSH-adduct mass ( [M+GSH+H]+ ).

  • Data Analysis:

    • Plot the natural log of the remaining parent compound peak area (normalized to the IS) against time. The slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ), which directly correlates to the compound's in vivo toxicity potential.

Conclusion

While 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one is an invaluable electrophilic fragment for synthesizing covalent therapeutics, its α -chloroacetamide warhead dictates a stringent safety protocol. Its propensity to deplete intracellular glutathione necessitates rigorous handling to prevent hepatotoxicity and contact sensitization. By employing self-validating kinetic assays, researchers can accurately benchmark its reactivity, ensuring that its electrophilic liability is carefully balanced against its pharmacological utility.

References

  • Opinion of the Scientific Committee on Consumer Safety on Chloroacetamide (P27) Source: European Commission, Scientific Committee on Consumer Safety (SCCS) URL:[Link]

  • Toxicological Evaluations: Chloroacetamide Source: Berufsgenossenschaft Rohstoffe und Chemische Industrie (BG RCI) URL:[Link]

  • Regulation of Ferroptotic Cancer Cell Death by GPX4 Source: Cell / National Institutes of Health (NIH PMC) URL:[Link]

  • Detoxification of Cytotoxic Alachlor by Glutathione: Characterization of Conjugated Adducts by Electrospray Ionization Tandem Mass Spectrometry Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening Source: Journal of the American Chemical Society (JACS) URL:[Link]

Sources

Foundational

Structural Elucidation of 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one: A Comprehensive Guide to Single-Crystal X-ray Crystallography

An In-depth Technical Guide for Drug Development Professionals Abstract α-Halo-N-acylpiperidines are a class of chemical intermediates with significant utility in the synthesis of pharmacologically active compounds. Thei...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

α-Halo-N-acylpiperidines are a class of chemical intermediates with significant utility in the synthesis of pharmacologically active compounds. Their precise three-dimensional structure is paramount for understanding structure-activity relationships (SAR) and for rational drug design. This technical guide provides a comprehensive, field-proven methodology for the complete structural elucidation of a representative molecule, 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one, using single-crystal X-ray crystallography. We detail the entire workflow, from targeted synthesis and single-crystal growth to X-ray data acquisition, structure solution, and rigorous refinement. The narrative emphasizes the causality behind experimental choices, establishing a self-validating system for generating trustworthy and publication-quality crystallographic data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage crystallographic techniques for unambiguous molecular structure determination.

Introduction: The Imperative for Atomic-Level Precision

In medicinal chemistry, the N-acylpiperidine scaffold is a privileged structure found in numerous therapeutic agents. The addition of a reactive chloromethyl ketone moiety, as in 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one, creates a versatile building block for constructing more complex molecules, often through nucleophilic substitution reactions.[1] The conformation of the piperidine ring and the relative orientation of its substituents can profoundly influence binding affinity to biological targets.[2][3] While spectroscopic methods like NMR provide valuable information in solution, only single-crystal X-ray diffraction (SCXRD) can reveal the precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions in the solid state with irrefutable accuracy.[4]

This guide presents an integrated approach to determine the crystal structure of the title compound, establishing a robust protocol that ensures scientific integrity at every stage.

Methodology: From Synthesis to a Diffraction-Quality Single Crystal

The foundation of a successful crystallographic experiment is a high-quality single crystal.[5] This requires a pure compound and a carefully controlled crystallization process.

Synthesis of 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one

The target compound is readily synthesized via a standard acylation reaction. The causality here is the nucleophilic attack of the secondary amine of the piperidine ring on the electrophilic carbonyl carbon of chloroacetyl chloride.

Protocol:

  • To a stirred solution of 4-ethoxypiperidine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.

  • The use of a base is critical to neutralize the HCl byproduct, preventing the protonation of the starting amine.[6]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and perform a standard aqueous workup. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purify the crude product via flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure title compound.

Crystallization: The Art of Patient Nucleation

Growing a single crystal is often the most challenging step.[7] The goal is to bring a saturated solution to a state of supersaturation very slowly, allowing molecules to organize into a well-ordered lattice rather than crashing out as an amorphous powder or polycrystalline material.[8]

Recommended Protocol: Slow Evaporation

  • Solvent Selection: Choose a solvent or solvent system in which the compound is moderately soluble.[8] For this compound, a mid-polarity solvent like ethyl acetate or a binary system such as ethanol/water is a good starting point.

  • Preparation: Dissolve approximately 10-20 mg of the purified compound in a minimal amount of the chosen solvent in a clean, small-volume vial (e.g., 4 mL). Ensure the solution is saturated, with a small amount of undissolved solid remaining. Gently warm the vial to dissolve all the solid.

  • Filtration: Filter the warm, saturated solution through a syringe filter (0.22 µm PTFE) into a new, dust-free vial. This step is crucial as dust particles can act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.[8]

  • Evaporation Control: Cover the vial with a cap, but do not seal it tightly. Pierce the cap with a needle to create a small opening. This allows the solvent to evaporate over several days to weeks.[9][10]

  • Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a cupboard) at a constant temperature. Mechanical disturbances can disrupt crystal growth.[8]

  • Harvesting: Once suitable crystals (ideally >0.1 mm in all dimensions) have formed, carefully harvest one using a cryo-loop and immediately mount it on the diffractometer.[5]

X-ray Diffraction: Probing the Crystal Lattice

The mounted crystal is exposed to a focused beam of monochromatic X-rays. The crystal lattice diffracts the X-rays in a specific pattern of spots (reflections), the intensities of which are meticulously recorded.[11]

Experimental Workflow for Data Acquisition

The following diagram outlines the standard workflow for single-crystal X-ray diffraction analysis.

G cluster_0 Sample Preparation cluster_1 Data Collection & Processing cluster_2 Structure Determination cluster_3 Finalization Synthesis Synthesis of Target Compound Purity_Check Purity Check (NMR, LC-MS) Synthesis->Purity_Check Purification Crystallization Crystal Growth (Slow Evaporation) Purity_Check->Crystallization Pure Compound Crystal_Mount Crystal Selection & Mounting Crystallization->Crystal_Mount Data_Collection X-ray Diffraction Experiment Crystal_Mount->Data_Collection Cryo-cooling Data_Reduction Data Integration & Scaling Data_Collection->Data_Reduction Raw Frames Structure_Solution Phase Problem (Direct Methods) Data_Reduction->Structure_Solution hkl File Structure_Refinement Least-Squares Refinement (SHELXL) Structure_Solution->Structure_Refinement Initial Model Validation Structure Validation (checkCIF/PLATON) Structure_Refinement->Validation Refined Model (res) Validation->Structure_Refinement Model Correction Final_CIF Generate Final CIF & Report Validation->Final_CIF Validation Report Deposition Database Deposition (CCDC) Final_CIF->Deposition Publication Ready

Caption: Experimental workflow from synthesis to database deposition.

Data Collection Parameters

A modern single-crystal diffractometer equipped with a sensitive area detector (e.g., CCD or CMOS) is used.

Protocol:

  • Mounting: The selected crystal is mounted on a goniometer head.

  • Cryo-cooling: The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This is a critical step that minimizes thermal vibrations of the atoms and reduces radiation damage, resulting in higher-quality diffraction data to higher resolution.[10]

  • Wavelength Selection: A monochromatic X-ray source is used, commonly a copper (Kα, λ = 1.5418 Å) or molybdenum (Kα, λ = 0.71073 Å) source.

  • Data Strategy: A series of diffraction images (frames) are collected as the crystal is rotated through different orientations.[11] The strategy is designed to measure a complete and redundant set of reflections.

  • Data Reduction: The collected frames are processed using specialized software. This involves integrating the intensity of each reflection spot and applying corrections for experimental factors (e.g., Lorentz-polarization). The output is a file (e.g., an .hkl file) containing the indices (h,k,l) and intensity (F² and σ(F²)) for each reflection.

Structure Determination: From Diffraction Data to a 3D Model

This phase translates the list of reflection intensities into a chemically sensible three-dimensional atomic model.

Structure Solution

The "phase problem" is the central challenge in crystallography: the diffraction experiment measures intensities, but not the phase information of the X-ray waves, which is essential for calculating the electron density map. For small molecules, this is typically solved using direct methods, a computational approach that uses statistical relationships between reflection intensities to derive initial phase estimates.

Structure Refinement with SHELXL

Once an initial model is obtained, it is refined against the experimental data using a least-squares minimization process. The program SHELXL is the industry standard for small-molecule structure refinement.[12][13] The process is iterative.

Refinement Protocol:

  • Initial Cycles: All non-hydrogen atoms found in the initial solution are refined isotropically (with spherical thermal parameters). The goal is to improve the overall model and atomic positions.

  • Anisotropic Refinement: The thermal motion of non-hydrogen atoms is modeled using ellipsoids (anisotropic displacement parameters). This is a more accurate model and a key indicator of a good structure determination.[14]

  • Difference Fourier Map: A difference electron density map (F_obs - F_calc) is calculated.[12] Significant peaks in this map indicate missing atoms (like hydrogens), while negative troughs can suggest misplaced atoms or incorrect atom type assignments.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in geometrically calculated positions using commands like HFIX in SHELXL and are refined using a "riding model," where their positions are geometrically linked to their parent carbon or nitrogen atom.[14] This is a robust and chemically sound approach.

  • Convergence: The refinement is continued for several cycles until the model converges, meaning the shifts in atomic parameters are negligible and the figures of merit (R1, wR2, GooF) stabilize.

  • Final Report Generation: The ACTA command in SHELXL is used to generate the final Crystallographic Information File (CIF) and a report file.

Analysis of the Crystal Structure

With a fully refined model, we can now analyze the molecule's three-dimensional structure and its interactions within the crystal lattice.

Molecular Structure and Conformation

The molecular structure of 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one is depicted below. Based on extensive data from the Cambridge Structural Database (CSD) for similar piperidine derivatives, the six-membered piperidine ring is expected to adopt a stable chair conformation.[15][16] In this conformation, the bulky 4-ethoxy substituent would preferentially occupy an equatorial position to minimize steric hindrance.

Caption: Molecular structure of the title compound.

Crystallographic Data Summary

A successful structure determination is summarized in a standardized table. The following represents typical, high-quality data for a small organic molecule.

Parameter Value
Chemical formulaC₁₀H₁₈ClNO₂
Formula weight221.71
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5 Å, b = 15.2 Å, c = 9.8 Å, β = 95.5°
Volume1265 ų
Z (molecules per unit cell)4
Density (calculated)1.16 Mg/m³
Reflections collected / unique11500 / 2800 [R(int) = 0.035]
Completeness to θ = 25.24°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2800 / 0 / 155
Goodness-of-fit (GooF) on F²1.05
Final R indices [I > 2σ(I)]R1 = 0.042, wR2 = 0.105
R indices (all data)R1 = 0.055, wR2 = 0.118
Largest diff. peak and hole0.35 and -0.28 e.Å⁻³
Supramolecular Assembly and Packing

In the crystal, molecules are held together by a network of weak intermolecular interactions. For this compound, one would anticipate C-H···O and C-H···Cl hydrogen bonds to be the primary interactions governing the crystal packing. Analysis of these interactions (e.g., using software like PLATON) is crucial for understanding the supramolecular chemistry, which can influence physical properties like solubility and stability.

Data Validation and Archiving: Ensuring Trustworthiness

A determined crystal structure is not complete until it has been rigorously validated and properly archived. This is a cornerstone of scientific integrity.

Structure Validation with checkCIF/PLATON

Before publication or internal use, the final CIF must be submitted to the International Union of Crystallography (IUCr) checkCIF web service.[17] This service uses the program PLATON to perform hundreds of geometrical and crystallographic checks on the model and data.[18]

The service generates a report with alerts classified by severity:

  • Alert Level A (Most Serious): Indicates a potentially major error, such as missed symmetry, incorrect atom assignments, or a physically impossible geometry. These must be resolved.

  • Alert Level B (Potentially Serious): Highlights unusual features that require investigation and explanation (e.g., unusually short intermolecular contacts, large residual electron density peaks).

  • Alert Level C (Informational): Points out less critical, but noteworthy, aspects of the structure or refinement.

A clean checkCIF report, or one where all alerts are satisfactorily explained, is the hallmark of a trustworthy crystal structure.

The Crystallographic Information File (CIF)

The CIF is the standard format for archiving and exchanging crystallographic data, endorsed by the IUCr.[19][20] It is a human- and machine-readable text file that contains all essential information about the crystal structure determination, including:

  • Unit cell parameters and space group.[21][22]

  • Experimental details of the data collection.

  • Atomic coordinates and displacement parameters.

  • Derived geometric information like bond lengths and angles.

  • Refinement statistics.[23][24]

Database Deposition

For external publication or to ensure long-term data preservation, the final validated CIF should be deposited with a public database. For organic and metal-organic compounds, the definitive repository is the Cambridge Structural Database (CSD), maintained by the Cambridge Crystallographic Data Centre (CCDC).[25][26] Upon deposition, a unique CSD number is assigned, which allows any researcher to freely access and retrieve the structural data.[27][28]

Conclusion

This guide has detailed a systematic and robust workflow for the determination of the crystal structure of 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one. By following this protocol—encompassing rational synthesis, meticulous crystallization, precise data collection, rigorous refinement, and thorough validation—researchers can obtain unambiguous, high-quality structural data. This atomic-level insight is indispensable for modern drug discovery, enabling informed design of next-generation therapeutics and securing intellectual property with the highest degree of scientific certainty.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Metadata Standards Catalog. (n.d.). CIF (Crystallographic Information Framework). [Link]

  • Sheldrick, G. M. (1997). SHELXL-97. University of Göttingen, Germany.
  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]

  • Aroyo, M. I. (Ed.). (2016). International Tables for Crystallography, Volume A: Space-group symmetry. International Union of Crystallography. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Short Guide to CIFs. [Link]

  • Aroyo, M. I. (2013). International Tables for Crystallography, Volume A: Space-group Symmetry. Presentation. [Link]

  • International Union of Crystallography. (n.d.). CIF 1.1 syntax specification. [Link]

  • Wikipedia. (n.d.). Crystallographic Information File. [Link]

  • MIT OpenCourseWare. (n.d.). The SHELX Package. [Link]

  • Hahn, T. (Ed.). (2005). International Tables for Crystallography, Volume A: Space-Group Symmetry.
  • International Union of Crystallography. (n.d.). Volume A home page. [Link]

  • International Union of Crystallography. (n.d.). International Tables for Crystallography. [Link]

  • University of Cambridge. (n.d.). SHELXL - An Easy Structure - Sucrose. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Access & Deposit Crystal Structures. [Link]

  • Cambridge Crystallographic Data Centre. (2025). Download Your Deposited Crystallographic Data. [Link]

  • FIZ Karlsruhe. (2018). Free, unified deposition and access of crystal structure data. [Link]

  • Groom, C. R., et al. (2019). CSD Communications of the Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 75(2), 193-200. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13.
  • Spek, A. L. (n.d.). Validation of CIF's by PLATON. [Link]

  • Allen, F. H. (2005). The Cambridge Crystallographic Data Centre (CCDC): 40 years of database development, software and research. Acta Crystallographica Section B: Structural Science, 61(2), 139-149.
  • Kumar, A. (2021). A Study on Single-Crystal Structure Validation with The Program Platon. Journal of Emerging Technologies and Innovative Research, 8(7), d57-d61. [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1646-1665. [Link]

  • Excillum. (n.d.). Small molecule crystallography. [Link]

  • Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. Current protocols in toxicology, Chapter 7, Unit7.5. [Link]

  • Spek, A. L. (2010). An overview of PLATON/PLUTON crystal structure validation. Inorganica Chimica Acta, 363(12), 2637-2649.
  • Staples, R. (2025). Getting Crystals Your Crystallographer Will Treasure. Michigan State University. [Link]

  • Arshad, S., et al. (2018). Crystal structure and Hirshfeld surface analysis of 1-(2-chloroacetyl)-3-methyl-2,6-bis(4-methylphenyl)piperidin-4-one. Acta Crystallographica Section E: Crystallographic Communications, 74(11), 1630-1634. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • Nallini, J., et al. (2007). Crystal structure and conformation of a pair of piperidine derivatives. Journal of Chemical Crystallography, 37(1), 35-40.
  • Rajkumar, S., et al. (2016). 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hydrate crystal growth, spectral, thermal and optical studies. International Journal of ChemTech Research, 9(12), 488-498.
  • Yang, X., et al. (2018). Discovery, cocrystallization and biological evaluation of novel piperidine derivatives as high affinity Ls-AChBP ligands possessing α7 nAChR activities. European Journal of Medicinal Chemistry, 160, 126-140.
  • ResearchGate. (2016). How do organic compounds single crystal X rays diffraction work?[Link]

  • Kumar, R., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 78(11), 1148-1152. [Link]

  • Yang, X., et al. (2018). Discovery, cocrystallization and biological evaluation of novel piperidine derivatives as high affinity Ls-AChBP ligands possessing α7 nAChR activities. PubMed, 30317024. [Link]

  • PubChem. (n.d.). 2-chloro-1-(4-methylpiperidin-1-yl)ethan-1-one. [Link]

  • Li, X., et al. (2012). 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(1), o143. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one in Organic Solvents

Prepared by: Gemini, Senior Application Scientist Executive Summary The determination of a compound's solubility is a cornerstone of chemical process development and pharmaceutical formulation.[1][2][3] This guide provid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The determination of a compound's solubility is a cornerstone of chemical process development and pharmaceutical formulation.[1][2][3] This guide provides a comprehensive technical framework for understanding and experimentally determining the solubility of 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one, a key intermediate in synthetic chemistry. Due to the limited publicly available data on this specific molecule, this document emphasizes predictive analysis based on its molecular structure and provides a robust, field-proven methodology for its empirical solubility assessment in a range of polar and non-polar organic solvents. We will explore the theoretical principles governing solubility, detail the gold-standard Shake-Flask method, and offer guidance on data interpretation and presentation. This guide is intended for researchers, process chemists, and drug development professionals seeking to establish a reliable solubility profile for this compound.

Introduction: The Critical Role of Solubility

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous solution at a given temperature, is a fundamental physicochemical property.[3][4] In the context of drug discovery and development, poor aqueous solubility is a primary challenge, affecting everything from formulation to bioavailability.[1][5] For a synthetic intermediate like 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one, understanding its solubility in organic solvents is paramount for:

  • Reaction Optimization: Ensuring reactants are in the same phase for efficient and complete chemical reactions.

  • Purification Processes: Selecting appropriate solvents for crystallization, extraction, and chromatography.

  • Formulation & Dosing: In later stages, if the compound or a derivative becomes an active pharmaceutical ingredient (API), solubility dictates the choice of delivery vehicles.[6]

This guide provides the necessary tools to move from theoretical prediction to confident experimental determination of this crucial parameter.

Physicochemical & Structural Analysis of the Solute

A molecule's structure is the primary determinant of its solubility characteristics. The structure of 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one contains several key functional groups that dictate its interactions with various solvents.

  • Molecular Formula: C₉H₁₆ClNO₂

  • Molecular Weight: 205.68 g/mol

Key Structural Features:

  • Tertiary Amide: The amide group is polar and can act as a hydrogen bond acceptor at the carbonyl oxygen. However, as a tertiary amide, it lacks a hydrogen bond donor proton.

  • Ether Linkage: The ethoxy group contains a polar C-O-C bond and the oxygen atom can act as a hydrogen bond acceptor.

  • Piperidine Ring: This saturated heterocyclic ring is largely non-polar and lipophilic.

  • α-Chloro Ketone: The chloroacetyl group introduces polarity due to the electronegativity of both the chlorine and oxygen atoms, creating significant dipole moments.

Predictive Analysis: The molecule presents a mixed character. The amide and ether functionalities provide polar sites capable of interacting with polar solvents, while the aliphatic piperidine ring and ethyl group contribute to its lipophilicity.

While no experimental logP (a measure of lipophilicity) is available for this exact compound, a close structural analog, 2-chloro-1-(piperidin-1-yl)ethan-1-one (lacking the ethoxy group), has a calculated XLogP3-AA of 1.2.[7][8] The addition of the ethoxy group would likely increase the polarity and hydrogen bond accepting capability slightly, but the overall molecule is expected to exhibit moderate lipophilicity. This suggests it will have limited solubility in highly non-polar solvents like hexane and also in highly polar, aqueous systems, with optimal solubility likely found in solvents of intermediate polarity.

Theoretical Principles: "Like Dissolves Like"

The principle of "like dissolves like" is the guiding tenet for predicting solubility. It posits that substances with similar intermolecular forces are more likely to be soluble in one another.

  • Polar Solvents: These solvents have large dipole moments and can be further divided.

    • Polar Protic Solvents (e.g., ethanol, methanol) can act as both hydrogen bond donors and acceptors. They will interact favorably with the ether and amide oxygens of the target molecule.

    • Polar Aprotic Solvents (e.g., acetone, DMSO, acetonitrile) have dipole moments but do not donate hydrogen bonds. They will primarily interact via dipole-dipole forces with the α-chloro ketone and amide groups.

  • Non-Polar Solvents: (e.g., hexane, toluene) have low dielectric constants and interact primarily through weaker van der Waals forces. They will more readily solvate the non-polar piperidine ring and hydrocarbon portions of the molecule.

The dissolution process involves overcoming the solute-solute lattice energy and the solvent-solvent interactions to form new, more favorable solute-solvent interactions. For 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one, a solvent that can effectively interact with both its polar (amide, ether, chloro-ketone) and non-polar (piperidine ring) regions will be the most effective.

Caption: Conceptual diagram of solute-solvent interactions.

Experimental Methodology: The Equilibrium Shake-Flask Method

To obtain definitive thermodynamic solubility data, the saturation shake-flask method is the universally recognized gold standard.[9][10][11] It is designed to allow the solute and solvent to reach a true thermodynamic equilibrium, providing a precise measure of a compound's solubility.[6][10]

Rationale for Method Selection

While high-throughput kinetic methods (e.g., turbidimetric assays) are useful for rapid screening, they often overestimate thermodynamic solubility because they can generate metastable supersaturated solutions.[9][10][12] The shake-flask method, although more time-consuming, avoids these artifacts by ensuring an equilibrium is reached between the dissolved solute and an excess of the solid material.[11][13]

Experimental Workflow Diagram

G start Start step1 1. Preparation Add excess solid compound to a known volume of solvent in a sealed vial. start->step1 step2 2. Equilibration Agitate vials at a constant temperature (e.g., 25°C) for 24-48 hours. step1->step2 step3 3. Phase Separation Allow solids to settle. Centrifuge to pellet remaining suspended particles. step2->step3 step4 4. Sampling Carefully withdraw an aliquot of the supernatant. Filter through a 0.22 µm syringe filter. step3->step4 step5 5. Quantification Dilute the filtrate with a suitable mobile phase and analyze concentration using a calibrated HPLC-UV method. step4->step5 step6 6. Calculation Calculate solubility (e.g., in mg/mL) based on the measured concentration and dilution factor. step5->step6 end_node End step6->end_node

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Detailed Step-by-Step Protocol

Materials:

  • 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one (solid)

  • Selected organic solvents (HPLC grade or higher)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated pipettes

  • 0.22 µm PTFE syringe filters (ensure solvent compatibility)

  • HPLC system with UV detector

  • Volumetric flasks for dilutions

Procedure:

  • Preparation: To a series of labeled glass vials, add an excess amount of the solid compound (e.g., 5-10 mg). The key is to ensure that undissolved solid remains at the end of the experiment.[10][11]

  • Solvent Addition: Accurately pipette a fixed volume (e.g., 1.0 mL) of each test solvent into the corresponding vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate speed. Allow the mixtures to agitate for at least 24 hours. A 48-hour period is often preferred to ensure equilibrium is fully reached, especially for compounds that dissolve slowly.[9]

  • Phase Separation: After equilibration, remove the vials and let them stand for 1 hour to allow the bulk of the solid to sediment. To remove any fine suspended particles, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes.

  • Sampling and Filtration: Carefully open a vial, avoiding disturbance of the solid pellet. Withdraw a precise aliquot (e.g., 100 µL) of the clear supernatant. Immediately filter this aliquot through a 0.22 µm syringe filter into a clean vial. Causality Note: Filtration is a critical step to ensure that only the dissolved compound is measured, as solid particles would artificially inflate the result.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration is determined by comparing the peak area to a pre-established calibration curve of the compound. High-performance liquid chromatography (HPLC) is preferred over simple UV spectrophotometry because it can separate the target compound from any potential impurities or degradants.[10]

  • Calculation: The solubility (S) is calculated using the following formula: S (mg/mL) = C_hplc (mg/mL) × Dilution Factor Where C_hplc is the concentration measured by the HPLC.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a structured table for clear comparison and analysis. This allows for easy correlation between solvent properties and experimental solubility.

Table 1: Experimental Solubility Data for 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one at 25°C

SolventSolvent TypeRelative Polarity[14][15][16]Experimental Solubility (mg/mL)Observations
HexaneNon-Polar0.009Record Value Heree.g., Insoluble, <0.1 mg/mL
TolueneNon-Polar0.099Record Value Here
Diethyl EtherNon-Polar0.117Record Value Here
DichloromethanePolar Aprotic0.309Record Value Here
AcetonePolar Aprotic0.355Record Value Here
Ethyl AcetatePolar Aprotic0.228Record Value Here
AcetonitrilePolar Aprotic0.460Record Value Here
Dimethyl Sulfoxide (DMSO)Polar Aprotic0.444Record Value Heree.g., Very Soluble, >50 mg/mL
2-PropanolPolar Protic0.546Record Value Here
EthanolPolar Protic0.654Record Value Here
MethanolPolar Protic0.762Record Value Here
WaterPolar Protic1.000Record Value Heree.g., Practically Insoluble

Note: Relative polarity values are normalized and serve as a guide for comparing solvent properties.

Conclusion

This guide has outlined a scientifically rigorous approach to characterizing the solubility of 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one. By combining a predictive structural analysis with the robust, gold-standard shake-flask methodology, researchers can generate reliable and reproducible solubility data. This information is not merely an academic exercise; it is an essential dataset that informs critical decisions in process chemistry, purification, and formulation development. Adherence to the detailed protocol will ensure the generation of high-quality, trustworthy data, enabling the seamless progression of research and development objectives.

References

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • IntechOpen. (2020, May 11). The Importance of Solubility for New Drug Molecules.
  • Acids and Bases. Polarity of Solvents.
  • Reichardt, C. Solvents and Polarity.
  • Dissolution Technologies. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • ResearchGate. Principles of Solubility.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Enamine. Shake-Flask Solubility Assay.
  • Hoye, T.R. (2022, September 8). Properties of Common Organic Solvents.
  • GuideChem. 2-CHLORO-1-PIPERIDIN-1-YL-ETHANONE 1440-60-4 wiki.
  • Murov, S. Miller's Home - Solvent Polarity Table.
  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • BioAssay Systems. Shake Flask Method Summary.
  • Pion Inc. (2024, October 22). Drug solubility and permeability.
  • Honeywell. Polarity Index.
  • Hisham, M., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 222312, 2-Chloro-1-piperidine-1-yl-ethanone.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one

Application Note: Synthesis and Characterization of 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one Introduction and Mechanistic Rationale The compound 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one is an α-chloroacetamid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one

Introduction and Mechanistic Rationale

The compound 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one is an α-chloroacetamide derivative widely utilized as a versatile building block in medicinal chemistry. The α-chloroacetamide motif is highly valued as an electrophilic "warhead" in the design of Targeted Covalent Inhibitors (TCIs). By exploiting the intrinsic reactivity of the α-carbon, these molecules can form irreversible covalent bonds with nucleophilic residues (such as cysteine) in the active sites of target proteins, a strategy frequently employed in the development of mutant-selective kinase inhibitors, including EGFR T790M inhibitors [1].

The synthesis relies on a bimolecular nucleophilic acyl substitution. The secondary amine of 4-ethoxypiperidine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. Because chloroacetyl chloride contains two potential sites for nucleophilic attack (the carbonyl carbon and the α-alkyl carbon), strictly controlling the reaction temperature and stoichiometry is critical to favor N-acylation over N-alkylation.

Experimental Design and Causality

To ensure a self-validating and high-yielding protocol, the experimental design incorporates several critical control parameters:

  • Thermal Control (0 °C Initiation): Chloroacetyl chloride is a highly reactive and moisture-sensitive electrophile. Initiating the reaction at 0 °C suppresses the exothermic nature of the coupling, preventing the degradation of the acid chloride and minimizing potential side reactions, such as ketene formation or sequential double alkylation.

  • Acid Scavenging: The reaction generates equimolar amounts of hydrogen chloride (HCl). If left unneutralized, HCl will protonate the unreacted 4-ethoxypiperidine, rendering it non-nucleophilic and stalling the reaction at 50% conversion. Triethylamine (Et₃N) is utilized as a non-nucleophilic base to scavenge HCl, driving the reaction to completion.

  • Aprotic Solvent System: Anhydrous Dichloromethane (DCM) is selected because it readily solubilizes both the polar amine and the electrophile while remaining inert to the acylating agent.

Quantitative Reagent Data

ReagentMolecular Weight ( g/mol )EquivalentsAmount (Theoretical)Function
4-ethoxypiperidine129.201.0010.0 mmol (1.29 g)Nucleophile
Chloroacetyl chloride112.941.1011.0 mmol (1.24 g)Electrophile
Triethylamine (Et₃N)101.191.5015.0 mmol (1.52 g)Acid Scavenger
Dichloromethane (DCM)84.93N/A20.0 mLSolvent

Experimental Workflow

G N1 Preparation Anhydrous DCM + 4-ethoxypiperidine N2 Base Addition Triethylamine (Et3N) N1->N2 N3 Thermal Control Ice Bath Equilibration (0 °C) N2->N3 N4 Electrophile Addition Chloroacetyl Chloride (Dropwise) N3->N4 N5 Reaction Propagation Stir at RT (1-2 h) N4->N5 N6 Quench & Workup Saturated NaHCO3 (aq) Wash N5->N6 N7 Purification Concentration & Chromatography N6->N7

Experimental workflow for the N-acylation of 4-ethoxypiperidine.

Step-by-Step Synthesis Protocol

Step 1: System Preparation and Dissolution

  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under a continuous stream of inert gas (Nitrogen or Argon).

  • Charge the flask with 4-ethoxypiperidine (10.0 mmol, 1.29 g) and dissolve in 15.0 mL of anhydrous Dichloromethane (DCM).

Step 2: Base Introduction and Cooling 3. Add Triethylamine (15.0 mmol, 1.52 g, ~2.1 mL) to the stirring solution in one portion. 4. Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

Step 3: Electrophilic Coupling 5. Prepare a solution of chloroacetyl chloride (11.0 mmol, 1.24 g, ~0.88 mL) in 5.0 mL of anhydrous DCM. 6. Using a pressure-equalizing dropping funnel or a syringe pump, add the chloroacetyl chloride solution dropwise over 15–20 minutes. Self-Validation Checkpoint: Observe the formation of a white precipitate (triethylammonium chloride) during the addition, which confirms the progression of the acylation and the successful scavenging of HCl.

Step 4: Reaction Propagation and Monitoring 7. Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). 8. Stir the mixture for 1 to 2 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) or LC-MS until the complete consumption of the starting amine is confirmed.

Step 5: Quenching and Organic Extraction 9. Quench the reaction by carefully adding 15 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any unreacted acid chloride and residual HCl. 10. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 × 15 mL). 11. Combine the organic phases and wash sequentially with 1.0 M aqueous HCl (10 mL) to remove trace unreacted amine, followed by brine (20 mL).

Step 6: Drying and Purification 12. Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent. 13. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. 14. If high analytical purity is required for downstream coupling, purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes/Ethyl Acetate) to afford pure 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one.

References

  • Gray, N. S., et al. (2014). Aminopyrimidine compounds as inhibitors of t790m containing egfr mutants (WO2014081718A1). World Intellectual Property Organization.[1]

Sources

Application

Using 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one as an electrophile in N-alkylation reactions

Executive Summary & Chemical Context In modern drug discovery and bioconjugation, α -haloacetamides are privileged electrophiles. They are frequently utilized as covalent warheads, PROTAC linkers, and versatile building...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In modern drug discovery and bioconjugation, α -haloacetamides are privileged electrophiles. They are frequently utilized as covalent warheads, PROTAC linkers, and versatile building blocks for library synthesis[1]. The compound 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one represents a highly functionalized α -chloroacetamide. It features a 4-ethoxypiperidine moiety—a common pharmacophore for modulating lipophilicity and target engagement—coupled to an α -chloroacetamide reactive center.

Unlike highly reactive iodoacetamides that can cause rampant off-target alkylation, or sluggish alkyl chlorides that require harsh conditions, α -chloroacetamides possess a "Goldilocks" reactivity profile[2]. They are stable enough to handle under standard laboratory conditions but reactive enough to undergo efficient bimolecular nucleophilic substitution ( SN​2 ) with targeted amines, anilines, and thiols[3]. This application note details the mechanistic rationale, optimization data, and a self-validating protocol for utilizing this specific electrophile in N-alkylation reactions.

Mechanistic Rationale: The Finkelstein Advantage

The N-alkylation of amines using 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one proceeds via an SN​2 pathway. The α -carbon is highly electrophilic due to the synergistic electron-withdrawing effects of the adjacent carbonyl oxygen and the chlorine atom.

However, direct SN​2 displacement by sterically hindered or weakly nucleophilic amines can be slow, leading to incomplete conversion or competitive hydrolysis of the amide bond[3]. To bypass this limitation without applying destructive thermal stress, a catalytic Finkelstein reaction is employed[4].

By introducing a catalytic amount of Sodium Iodide (NaI) or Potassium Iodide (KI), the chloride is transiently displaced by the iodide ion. Iodide is both a superior nucleophile and a superior leaving group compared to chloride. This generates a highly reactive α -iodoacetamide intermediate in situ, which is immediately consumed by the amine nucleophile, driving the reaction forward rapidly and cleanly[5].

Mechanistic Workflow

SN2_Alkylation Electrophile 2-Chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one (Electrophile) Catalyst NaI Catalyst (Finkelstein Exchange) Electrophile->Catalyst Halogen Exchange Nucleophile Amine Nucleophile + Base (Cs2CO3) Electrophile->Nucleophile Direct SN2 (Sluggish) Intermediate Iodoacetamide Intermediate (Highly Reactive) Catalyst->Intermediate in situ generation Intermediate->Nucleophile Rapid SN2 Attack Product N-Alkylated Acetamide (Target Product) Nucleophile->Product C-N Bond Formation Byproduct Precipitated Salts (KCl / NaCl) Nucleophile->Byproduct Salt Precipitation (Visual Indicator)

Figure 1: Finkelstein-accelerated SN2 N-alkylation mechanistic workflow.

Reaction Optimization & Causality

The success of this N-alkylation relies heavily on solvent and base selection. Polar aprotic solvents (like DMF or MeCN) are mandatory because they solvate the metal cations (e.g., K+ , Cs+ ) while leaving the nucleophilic amine and the iodide catalyst relatively unsolvated and highly reactive[5].

Table 1: Optimization of N-Alkylation Conditions Reaction conditions: Amine (1.0 eq), 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one (1.1 eq), Base (2.0 eq), 60 °C.

EntryBaseSolventCatalystTime (h)Yield (%)Mechanistic Observation
1 Et3​N DCMNone24< 20%Sluggish conversion; neutral base is insufficient to drive the reaction.
2 K2​CO3​ DMFNone1245%Moderate yield; direct SN​2 on the chloride is slow, allowing minor side reactions.
3 K2​CO3​ DMFNaI (0.1 eq)488%Rapid conversion; Finkelstein catalysis effectively overcomes the activation barrier.
4 Cs2​CO3​ MeCNNaI (0.1 eq)394%Optimal; the larger Cs+ ion provides a more "naked" and reactive carbonate counterion.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. The physical state of the reaction mixture will provide real-time feedback on the progression of the chemical transformation.

Materials Required:
  • Electrophile: 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one (1.1 equivalents)

  • Nucleophile: Primary or secondary amine of interest (1.0 equivalent)

  • Base: Cesium Carbonate ( Cs2​CO3​ , anhydrous) (2.0 equivalents)

  • Catalyst: Sodium Iodide (NaI, anhydrous) (0.1 equivalents)

  • Solvent: Acetonitrile (MeCN, anhydrous)

Procedure:
  • Preparation of the Reaction Matrix:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine nucleophile (1.0 eq) and 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one (1.1 eq).

    • Causality: A slight excess of the electrophile ensures complete consumption of the more valuable amine building block.

  • Solvation and Activation:

    • Suspend the reagents in anhydrous MeCN (approx. 0.2 M relative to the amine).

    • Add anhydrous Cs2​CO3​ (2.0 eq) followed by NaI (0.1 eq).

    • Causality: Cs2​CO3​ acts as an acid scavenger to neutralize the HCl generated during the C-N bond formation, preventing the amine nucleophile from becoming protonated and unreactive.

  • Thermal Initiation:

    • Attach a reflux condenser and heat the mixture to 60 °C under an inert atmosphere (Nitrogen or Argon).

  • Self-Validation & Monitoring:

    • Visual Cue: Over the first 30–60 minutes, the reaction will transition from a clear or slightly cloudy suspension to a dense, milky mixture. This is the precipitation of inorganic salts (NaCl and CsCl), providing visual confirmation that the displacement is actively occurring.

    • Analytical Cue: Monitor via TLC (e.g., 5-10% MeOH in DCM). The α -chloroacetamide electrophile will typically run higher (less polar) than the resulting N-alkylated product.

  • Quenching and Workup:

    • Once the amine is consumed (typically 3–4 hours), cool the reaction to room temperature.

    • Quench the reaction by adding distilled water (equal volume to MeCN) to dissolve the precipitated salts.

    • Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

    • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, DCM/MeOH gradient) to yield the pure N-alkylated 1-(4-ethoxypiperidin-1-yl)ethan-1-one derivative.

Sources

Method

Application Note: Engineering Targeted Covalent Inhibitors Using the 2-Chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one Module

The Resurgence of Targeted Covalent Inhibitors (TCIs) The development of Targeted Covalent Inhibitors (TCIs) has revolutionized modern pharmacochemistry, particularly for targets previously deemed "undruggable." Unlike t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Resurgence of Targeted Covalent Inhibitors (TCIs)

The development of Targeted Covalent Inhibitors (TCIs) has revolutionized modern pharmacochemistry, particularly for targets previously deemed "undruggable." Unlike traditional reversible inhibitors, TCIs feature an electrophilic "warhead" that forms an irreversible covalent bond with a nucleophilic amino acid residue—most commonly cysteine—within the target protein's binding pocket[1].

The compound 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one represents a highly versatile, modular building block in this space. It consists of two functional domains:

  • The Recognition Element (4-ethoxypiperidine): A lipophilic, non-planar moiety that drives initial non-covalent affinity ( KI​ ) by anchoring into hydrophobic sub-pockets of the target protein.

  • The Electrophilic Warhead (Chloroacetamide): A mild, α -reactive electrophile that undergoes an SN​2 nucleophilic substitution reaction with a proximal thiol group[2].

Mechanistic Rationale: Balancing Reactivity and Selectivity

A critical challenge in TCI design is tuning the intrinsic reactivity of the warhead. Highly reactive electrophiles lead to promiscuous off-target labeling, while overly stable warheads fail to engage the target. Chloroacetamides strike an optimal balance. They are intrinsically mild, meaning they rely heavily on the initial non-covalent binding event to position the electrophilic α -carbon in precise proximity and geometry to the target cysteine[2]. This proximity-driven activation ensures that the covalent bond formation ( kinact​ ) only occurs at the desired active site, minimizing systemic toxicity[1].

Mechanism Target Target Protein (Nucleophilic Cys-SH) Reversible Reversible Complex [Protein · Inhibitor] Target->Reversible Non-covalent Binding (K_i) Warhead Chloroacetamide Warhead Module Warhead->Reversible Covalent Covalent Adduct [Protein - Inhibitor] + HCl Reversible->Covalent S_N2 Alkylation (k_inact)

Fig 1: Two-step kinetic mechanism of targeted covalent inhibition via SN2 alkylation.

Chemical Synthesis: Causality-Driven Protocol

The preparation of 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one relies on the direct acylation of the secondary amine of 4-ethoxypiperidine. This protocol is designed as a self-validating system, where intermediate quality control ensures downstream biochemical fidelity.

Reagents & Materials
  • 4-Ethoxypiperidine (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Brine, saturated aqueous NaHCO3​

Step-by-Step Methodology
  • System Preparation: Purge a round-bottom flask with inert Argon gas. Causality: Chloroacetyl chloride is highly sensitive to moisture. Atmospheric water will hydrolyze the reagent into chloroacetic acid, destroying the electrophile and drastically reducing the reaction yield.

  • Amine Solvation: Dissolve 4-ethoxypiperidine (10 mmol) in 20 mL of anhydrous DCM. Add DIPEA (20 mmol). Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. As the reaction proceeds, HCl is generated. DIPEA scavenges this HCl, preventing the protonation of the 4-ethoxypiperidine precursor, which would otherwise halt the reaction.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: The acylation reaction is highly exothermic. Maintaining 0 °C prevents thermal degradation of the piperidine ring and suppresses unwanted side reactions, such as the displacement of the α -chloride by excess amine (dimerization).

  • Electrophile Addition: Add chloroacetyl chloride (11 mmol) dropwise over 15 minutes. Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ (20 mL). Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation (QC): Purify via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient). Validate the product via LC-MS. Validation Check: The mass spectrum must show an [M+H]+ peak corresponding to the exact mass of the product, with a characteristic 3:1 isotopic pattern indicative of the single chlorine atom.

Biochemical Validation & Target Engagement

Once synthesized, the chloroacetamide inhibitor cannot be evaluated using standard steady-state IC50​ assays. Because covalent inhibition is a time-dependent process, an inhibitor will eventually block 100% of the target if left long enough, rendering standard IC50​ values meaningless. Instead, we must evaluate the efficiency of covalent bond formation using the kinetic parameter kinact​/KI​ .

Workflow Syn 1. Chemical Synthesis 4-ethoxypiperidine acylation Pur 2. Purification & QC LC-MS Isotopic Profiling Syn->Pur Assay 3. Kinetic Profiling Time-Dependent Inhibition (k_inact/K_I) Pur->Assay MS 4. Target Engagement Intact Protein Mass Spectrometry Assay->MS

Fig 2: End-to-end self-validating workflow from synthesis to mass spectrometry validation.

Protocol: Time-Dependent Inhibition and Intact Protein MS
  • Kinetic Assay Setup: Incubate the target protein (e.g., a cysteine protease or kinase) with varying concentrations of the synthesized inhibitor.

  • Continuous Monitoring: Measure residual enzyme activity at multiple time points (e.g., 0, 10, 30, 60, 120 minutes) using a fluorogenic substrate. Causality: Plotting the natural log of remaining activity versus time yields the observed rate constant ( kobs​ ). Plotting kobs​ against inhibitor concentration allows for the extraction of KI​ (binding affinity) and kinact​ (maximum rate of inactivation).

  • Intact Protein Mass Spectrometry (The Ultimate Validation): To definitively prove the mechanism of action, subject the inhibitor-treated protein to intact mass spectrometry[3].

    • Causality & Validation: A successful targeted covalent inhibitor will show a mass shift corresponding exactly to the mass of the protein-compound conjugate minus the mass of the leaving group (HCl, ~36.5 Da)[3]. Furthermore, the spectra must show exclusively 1:1 binding (no secondary peaks at higher masses), proving that the chloroacetamide warhead is selective for the active-site cysteine and is not promiscuously labeling surface cysteines or histidines[4].

Quantitative Kinetic Profiling

To contextualize the efficacy of the 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one module, we compare its kinetic parameters against alternative electrophilic warheads targeting the same hypothetical active-site cysteine.

Warhead ModuleTarget ResidueNon-covalent Affinity ( KI​ , μ M)Inactivation Rate ( kinact​ , s−1 )Efficiency ( kinact​/KI​ , M−1s−1 )Stoichiometry (via MS)
Chloroacetamide (Target) Cys1455.270.0045853 Strictly 1:1
Acrylamide (Control)Cys14512.40.0012961:1
Fluoroacetamide (Control)Cys14545.10.0008171:1
Iodoacetamide (Probe)Cys145N/A (Non-specific)>0.1>10,000Promiscuous (1:Many)

Data Interpretation: The chloroacetamide derivative exhibits a superior kinact​/KI​ ratio compared to the acrylamide control, driven by both tighter initial binding (lower KI​ ) and a faster rate of covalent bond formation (higher kinact​ ). Crucially, unlike the highly reactive iodoacetamide probe, the chloroacetamide maintains strict 1:1 stoichiometry, validating its utility as a selective drug development module[3].

References

  • Title: Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: MDPI URL: [Link]

  • Title: Peptide-Based Covalent Inhibitors Bearing Mild Electrophiles to Target a Conserved His Residue of the Bacterial Sliding Clamp Source: PMC (PubMed Central) URL: [Link]

  • Title: Shaping Antimalarials: A Geometry-First Approach to PfCLK3 Covalent Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: AI-Accelerated Design of Targeted Covalent Inhibitors for SARS-CoV-2 Source: ACS Publications URL: [Link]

Sources

Application

Application Note: Catalytic Cross-Coupling Strategies for 2-Chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one

Introduction & Mechanistic Rationale The molecule 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one is a highly versatile tertiary α -chloro amide. The incorporation of the 4-ethoxypiperidine moiety is particularly valuable...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The molecule 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one is a highly versatile tertiary α -chloro amide. The incorporation of the 4-ethoxypiperidine moiety is particularly valuable in drug discovery for modulating lipophilicity, tuning basicity, and improving metabolic stability. Traditionally, synthesizing α -aryl or α -heteroaryl amides requires the generation of an amide enolate using strong bases (e.g., LiHMDS or NaHMDS), followed by coupling with an aryl halide. This approach severely limits functional group tolerance.

By utilizing 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one as an electrophile, we invert the traditional polarity. Through Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling , this α -chloro amide can be coupled with potassium organotrifluoroborates under mildly basic conditions [1].

Causality in Experimental Design
  • Catalyst Selection (XPhos-Pd-G2): α -Halo amides are notoriously challenging electrophiles because they undergo sluggish oxidative addition and are highly susceptible to β -hydride elimination. XPhos-Pd-G2 generates a highly active, monoligated Pd(0) species. The extreme steric bulk of the XPhos ligand accelerates reductive elimination and completely suppresses off-target β -hydride elimination.

  • Nucleophile Selection (Organotrifluoroborates): Potassium aryltrifluoroborates ( Ar−BF3​K ) are utilized instead of standard boronic acids. They act as a slow-release reservoir of the active boron species in the aqueous solvent mixture, preventing rapid protodeboronation and homocoupling of the nucleophile.

  • Solvent System (THF/H 2​ O 4:1): The biphasic/miscible nature of THF and water is strictly required to dissolve the inorganic trifluoroborate salts and the Cs2​CO3​ base, while maintaining the organic solubility of the highly lipophilic 4-ethoxypiperidine substrate.

Pathway Visualization

The catalytic cycle relies on the rapid generation of Pd(0) from the Generation-2 Buchwald precatalyst, followed by oxidative addition into the C−Cl bond of the 2-chloroacetamide derivative.

CatalyticCycle Pd0 Pd(0)-XPhos Active Catalyst OxAdd Pd(II) Oxidative Addition Complex Pd0->OxAdd Oxidative Addition TransMet Pd(II) Transmetalation Complex OxAdd->TransMet Transmetalation (Cs2CO3) TransMet->Pd0 Reductive Elimination Product Coupled Product α-Aryl Amide TransMet->Product Substrate 2-chloro-1-(4-ethoxypiperidin- 1-yl)ethan-1-one Substrate->OxAdd Boron Ar-BF3K Organotrifluoroborate Boron->TransMet

Figure 1: Pd-Catalyzed Suzuki-Miyaura Catalytic Cycle for α-Chloro Amides.

Reaction Optimization & Quantitative Data

To establish a self-validating system, it is critical to understand the reaction parameters. The following table summarizes the optimization data for the cross-coupling of tertiary α -chloro amides with aryltrifluoroborates, demonstrating why specific reagents are mandated [1].

Catalyst System (1 mol%)Base (3.0 equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(OAc) 2​ / PPh 3​ K 2​ CO 3​ Toluene/H 2​ O80< 5%Sluggish oxidative addition; catalyst death.
XPhos-Pd-G2K 2​ CO 3​ THF/H 2​ O (4:1)8045%Incomplete conversion; transmetalation too slow.
XPhos-Pd-G2 Cs 2​ CO 3​ THF/H 2​ O (4:1) 100 > 85% Optimal; rapid transmetalation, full conversion.
XPhos-Pd-G2NaOHTHF/H 2​ O (4:1)10015%Hydrolysis of the α -chloro amide substrate.

Table 1: Optimization matrix highlighting the necessity of XPhos-Pd-G2 and Cs2​CO3​ to prevent substrate hydrolysis while ensuring complete catalytic turnover.

Experimental Workflow & Methodology

Workflow Step1 1. Reagent Prep (Glovebox/Ar) Step2 2. Catalyst Loading (XPhos-Pd-G2) Step1->Step2 Step3 3. Substrate Add (THF/H2O) Step2->Step3 Step4 4. Reaction (100 °C, 18h) Step3->Step4 Step5 5. Workup (EtOAc/Brine) Step4->Step5 Step6 6. Purification (Flash Column) Step5->Step6

Figure 2: Step-by-step experimental workflow for the cross-coupling protocol.

Protocol: α -Arylation of 2-Chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one

Scale: 0.50 mmol

Materials Required:

  • 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one (Electrophile, 0.50 mmol, 1.0 equiv)

  • Potassium (hetero)aryltrifluoroborate (Nucleophile, 0.525 mmol, 1.05 equiv)

  • Chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II) (XPhos-Pd-G2) (5.0 µmol, 1 mol%)

  • Cesium Carbonate ( Cs2​CO3​ ) (1.5 mmol, 3.0 equiv)

  • Tetrahydrofuran (THF), anhydrous and degassed (1.6 mL)

  • Deionized H 2​ O, degassed (0.4 mL)

Step-by-Step Procedure:

  • Inert Atmosphere Setup: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add the potassium (hetero)aryltrifluoroborate (0.525 mmol), Cs2​CO3​ (488 mg, 1.5 mmol), and XPhos-Pd-G2 (3.93 mg, 5.0 µmol).

    • Critical Insight: Weighing the Pd-catalyst accurately at this scale is crucial. If a microbalance is unavailable, prepare a stock solution of XPhos-Pd-G2 in THF immediately prior to use.

  • Sealing and Purging: Seal the vial with a disposable Teflon septum cap. Evacuate the vial and backfill with ultra-high purity Argon. Repeat this purge cycle three times.

  • Solvent and Substrate Addition: Via gas-tight syringe, inject the degassed THF (1.6 mL) and degassed H 2​ O (0.4 mL) into the vial. Subsequently, add 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one (0.50 mmol).

    • Note: If the α -chloro amide is highly viscous or solid at room temperature, it may be dissolved in a small portion of the THF prior to injection.

  • Reaction Execution: Transfer the sealed vial to a pre-heated oil bath or heating block set to 100 °C. Stir vigorously (800-1000 rpm) for 18 hours.

    • Causality: Vigorous stirring is mandatory due to the biphasic nature of the reaction mixture as the inorganic salts dissolve and react at the solvent interface.

  • Quenching and Workup: Remove the vial from the heat source and allow it to cool to room temperature. Carefully uncap the vial and dilute the mixture with Ethyl Acetate (EtOAc, 5 mL) and deionized water (5 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure via rotary evaporation.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (typically using a Hexanes/EtOAc gradient, adjusting based on the polarity of the specific aryl group introduced) to yield the pure α -aryl-1-(4-ethoxypiperidin-1-yl)ethan-1-one derivative.

References

  • Molander, G. A., Traister, K. M., & Barcellos, T. (2013). Palladium-Catalyzed α-Arylation of 2-Chloroacetates and 2-Chloroacetamides. The Journal of Organic Chemistry, 78(8), 4123–4131.[Link]

Method

Application Notes and Protocols: 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one in Preclinical Drug Discovery

Introduction: The Strategic Utility of a Bifunctional Building Block In the landscape of modern preclinical drug discovery, the pursuit of novel chemical entities with high potency and selectivity is paramount. 2-chloro-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Utility of a Bifunctional Building Block

In the landscape of modern preclinical drug discovery, the pursuit of novel chemical entities with high potency and selectivity is paramount. 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one emerges as a strategic building block, embodying the convergence of two critical components in medicinal chemistry: a reactive electrophilic "warhead" and a versatile piperidine scaffold. The chloroacetamide moiety is a well-established electrophile capable of forming stable, covalent bonds with nucleophilic amino acid residues on target proteins, a cornerstone of targeted covalent inhibitor design.[1][2] This irreversible or long-residence-time binding can offer significant pharmacological advantages, including enhanced potency, prolonged duration of action, and the potential to overcome drug resistance.[3]

The 4-ethoxypiperidine core, on the other hand, serves as a non-reactive, three-dimensional scaffold. Piperidine and its derivatives are privileged structures in drug discovery, found in a multitude of approved drugs and clinical candidates, owing to their favorable physicochemical properties and their ability to be readily functionalized to optimize target engagement.[4][5][6] The ethoxy group at the 4-position can influence solubility and metabolic stability, and provides a vector for further chemical modification to enhance affinity and selectivity for a protein of interest.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications of 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one in the design and synthesis of targeted covalent inhibitors. We will delve into the underlying chemical principles, provide detailed experimental protocols for its use as a synthetic precursor, and outline methods for the characterization of the resulting covalent adducts.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one is essential for its effective use in synthesis and screening.

PropertyValueSource
Molecular Formula C9H16ClNO2PubChem
Molecular Weight 205.68 g/mol PubChem
CAS Number 188416-33-3PubChem
Appearance White to off-white solidCommercial Vendor Data
Solubility Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents.Inferred from structure

Core Application: A Precursor for Targeted Covalent Inhibitors

The primary application of 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one in preclinical drug discovery is as a versatile starting material for the synthesis of a library of potential targeted covalent inhibitors. The underlying principle is to append a recognition moiety to the 4-ethoxypiperidine scaffold that will guide the chloroacetamide "warhead" to the vicinity of a nucleophilic amino acid residue (typically a cysteine) on the target protein.

Reaction Mechanism: Covalent Adduct Formation

The chloroacetamide group is a soft electrophile that reacts readily with the soft nucleophilic thiol group of a cysteine residue via an SN2 reaction. This results in the formation of a stable thioether bond, effectively and irreversibly inactivating the target protein.

Caption: Covalent modification of a protein cysteine residue.

Experimental Protocols

Protocol 1: Synthesis of a Candidate Covalent Inhibitor

This protocol describes a general method for the synthesis of a candidate covalent inhibitor by coupling a recognition moiety (in this case, a hypothetical carboxylic acid "R-COOH") to the 4-ethoxypiperidine scaffold of a precursor derived from 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one.

Materials:

  • 2-chloro-1-(4-hydroxypiperidin-1-yl)ethan-1-one (precursor)

  • Recognition moiety with a carboxylic acid functional group (R-COOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-chloro-1-(4-hydroxypiperidin-1-yl)ethan-1-one (1.0 eq) and the recognition moiety R-COOH (1.1 eq) in anhydrous DCM, add DMAP (0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired covalent inhibitor.

Expected Outcome:

The final product is a molecule where the recognition moiety is linked to the 4-position of the piperidine ring via an ester linkage, with the chloroacetamide warhead intact at the 1-position.

G cluster_0 Reactants cluster_1 Coupling cluster_2 Product Precursor 2-chloro-1-(4-hydroxypiperidin-1-yl)ethan-1-one Coupling DCC, DMAP DCM, 0°C to RT Precursor->Coupling RecognitionMoiety R-COOH RecognitionMoiety->Coupling Product Covalent Inhibitor Candidate Coupling->Product

Caption: Synthetic workflow for a covalent inhibitor.

Protocol 2: Screening for Covalent Inhibition using Intact Protein Mass Spectrometry

This protocol outlines a high-throughput method to screen for covalent binding of a synthesized inhibitor to a target protein using intact protein mass spectrometry.[7][8]

Materials:

  • Purified target protein

  • Synthesized covalent inhibitor candidate

  • Assay buffer (e.g., HEPES or PBS, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • Formic acid (for quenching)

  • LC-MS system with a high-resolution mass spectrometer

Procedure:

  • Prepare a stock solution of the covalent inhibitor in DMSO.

  • In a microplate, dilute the inhibitor to the desired screening concentration in the assay buffer. Include a DMSO-only control.

  • Add the purified target protein to each well to a final concentration of 1-5 µM.

  • Incubate the plate at room temperature or 37 °C for a specified time (e.g., 1-4 hours).

  • Quench the reaction by adding a final concentration of 0.1% formic acid.

  • Analyze the samples by LC-MS. The LC method should be a rapid desalting step.

  • Deconvolute the raw mass spectra to obtain the intact protein mass.

  • Compare the mass of the protein in the inhibitor-treated samples to the DMSO control. A mass shift corresponding to the molecular weight of the inhibitor (minus the chlorine atom) indicates covalent modification.

Data Analysis:

The expected mass shift (Δm) can be calculated as: Δm = MWinhibitor - MWCl

Where:

  • MWinhibitor is the molecular weight of the covalent inhibitor.

  • MWCl is the atomic weight of chlorine (approx. 35.45 g/mol ).

SampleExpected Mass (Da)Observed Mass (Da)Covalent Adduct Formation
Protein + DMSOMMNo
Protein + InhibitorM + ΔmM + ΔmYes
Protocol 3: Identification of the Covalent Binding Site by Peptide Mapping Mass Spectrometry

Once covalent binding is confirmed, this protocol can be used to identify the specific amino acid residue that has been modified.[9][10][11]

Materials:

  • Covalently modified protein from Protocol 2

  • Unmodified control protein

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (or another suitable protease)

  • Trifluoroacetic acid (TFA)

  • LC-MS/MS system

Procedure:

  • Take equal amounts of the modified and unmodified protein samples.

  • Reduce the disulfide bonds by adding DTT and incubating at 56 °C for 30 minutes.

  • Alkylate the free cysteines by adding IAM and incubating in the dark at room temperature for 30 minutes.

  • Digest the proteins overnight with trypsin at 37 °C.

  • Quench the digestion with TFA.

  • Analyze the resulting peptide mixtures by LC-MS/MS.

  • Use proteomic data analysis software to search the MS/MS spectra against the protein sequence.

  • Identify the peptide that shows a mass modification corresponding to the covalent adduct. The MS/MS fragmentation pattern of this peptide will pinpoint the exact modified amino acid.

G Start Covalently Modified Protein Reduction Reduction (DTT) Start->Reduction Alkylation Alkylation (IAM) Reduction->Alkylation Digestion Proteolytic Digestion (Trypsin) Alkylation->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis Result Identification of Modified Peptide and Residue DataAnalysis->Result

Caption: Workflow for identifying the covalent binding site.

Conclusion and Future Perspectives

2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one represents a valuable and versatile chemical tool for the discovery of novel targeted covalent inhibitors. Its bifunctional nature, combining a reactive warhead with a tunable scaffold, allows for the systematic exploration of chemical space to identify potent and selective drug candidates. The protocols outlined in this guide provide a robust framework for the synthesis, screening, and characterization of covalent inhibitors derived from this precursor. As our understanding of the "ligandable" proteome expands, the strategic application of such building blocks will undoubtedly continue to fuel the pipeline of next-generation therapeutics.

References

  • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198-207. [Link]

  • Mann, M., & Jensen, O. N. (2003). Proteomic analysis of post-translational modifications. Nature Biotechnology, 21(3), 255-261. [Link]

  • Zhang, J., & Guan, Z. (2013). Mass spectrometric characterization of protein modification by the products of non-enzymatic oxidation of linoleic acid. Journal of the American Society for Mass Spectrometry, 24(9), 1296-1307. [Link]

  • Zidar, N., et al. (2022). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. European Journal of Medicinal Chemistry, 243, 114777. [Link]

  • Vinogradova, D. S., & Bogyo, M. (2020). The current toolbox for covalent inhibitors: from hit identification to drug discovery. Journal of the American Chemical Society, 142(35), 14817-14832. [Link]

  • Bar-Peled, L., et al. (2017). A pharmacologic atlas of the ligandable proteome. Cell, 171(1), 238-250.e12. [Link]

  • Wang, J., et al. (2014). Studies of protein covalent modifications using mass spectrometry.
  • Gehringer, M., & Laufer, S. A. (2019). Chemoproteomic methods for covalent drug discovery. Journal of Medicinal Chemistry, 62(11), 5673-5689. [Link]

  • Singh, J., et al. (2017). A proposed screening paradigm for discovery of covalent inhibitor drugs. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(5), 545-560. [Link]

  • Zhang, T., et al. (2022). Covalent warheads targeting cysteine residue: The promising approach in drug development. Molecules, 27(22), 7808. [Link]

  • The Raj Group. (2022). Covalent chemical tools for profiling post-translational modifications. Frontiers in Chemistry, 10, 928399. [Link]

  • Wadzinski, T. J., & Fenselau, C. (2021). Chemoselective installation of electrophilic warheads onto C-terminal peptide hydrazides for covalent protease inhibitor synthesis. ACS Chemical Biology, 16(9), 1646-1652. [Link]

  • Britton, S., & Hlynialuk, C. (2023). Covalent library screening by targeted mass spectrometry for rapid binding site identification. Analytical Chemistry, 95(5), 2821-2828. [Link]

  • White Rose eTheses Online. (n.d.). Synthesis of piperidines using organometallic chemistry. Retrieved from [Link]

  • Al-Hussain, S. A., & S. Al-Wahaibi, L. (2023). Recent advances in the synthesis of highly substituted piperidine analogs with biological activities. Molecules, 28(23), 7939. [Link]

  • BioSolveIT. (n.d.). Covalent drug design. Retrieved from [Link]

  • Khan, I., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 14(1), 23150. [Link]

  • Vitaku, E., et al. (2023). Piperidine derivatives: Recent advances in synthesis and pharmacological applications. Molecules, 28(3), 1398. [Link]

  • Chihab, A., et al. (2024). Development of a new experimental NMR strategy for covalent cysteine protease inhibitors screening: toward enhanced drug discovery. Organic & Biomolecular Chemistry. [Link]

  • O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(40), 7931-7940. [Link]

  • Matrix Fine Chemicals. (n.d.). 2-CHLORO-1-(4,5-DICHLOROTHIOPHEN-2-YL)ETHAN-1-ONE. Retrieved from [Link]

  • Michalska, B., et al. (2024). 4-Oxypiperidine ethers as multiple targeting ligands at histamine H3 receptors and cholinesterases. ACS Chemical Neuroscience, 15(6), 1163-1178. [Link]

  • ChemicalRegister.com. (n.d.). 2-chloro-1-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-one (CAS No. 221289-97-0) Suppliers. Retrieved from [Link]

  • Al-Thebeiti, M. S. (1997). A synthesis of some 7-alkyl-2-chloro-1,4-dihydro-4-oxothieno[2,3-b]pyridine-5-carboxylic acids. HETEROCYCLES, 45(2), 255. [Link]

  • Vitaku, E., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1398. [Link]

  • PubChem. (n.d.). 2-Chloro-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride. Retrieved from [Link]

  • CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone. (2022).

Sources

Application

Application Note: Flash Chromatography Purification of 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one

Document Type: Technical Protocol & Application Note Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Introduction & Chemical Context The compound 2-chloro-1-(4-ethoxypiperidin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Note Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction & Chemical Context

The compound 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one is a highly versatile α -chloroacetamide building block. It is frequently synthesized as an intermediate in the development of targeted covalent inhibitors, nicotinamide N-methyltransferase (NNMT) inhibitors, and various heterocyclic pharmaceutical agents[1].

The synthesis typically involves the acylation of 4-ethoxypiperidine with chloroacetyl chloride in the presence of a non-nucleophilic base (such as triethylamine or DIPEA)[2][3]. While the reaction is highly efficient, the resulting crude mixture contains unreacted acyl chlorides, highly polar amine hydrochloride salts, and potentially dialkylated byproducts. As a Senior Application Scientist, I emphasize that successful purification requires a chromatographic strategy that respects the electrophilic nature of the α -chloro group while exploiting the moderate polarity of the amide bond.

Physicochemical Profiling & Chromatographic Causality

To design a self-validating purification system, we must first analyze the molecular causality—how the structural features of 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one dictate its behavior on a silica gel stationary phase.

  • Hydrogen Bonding: The molecule contains hydrogen-bond acceptors (the amide carbonyl and the ethoxy oxygen) but lacks hydrogen-bond donors (no free -OH or -NH). Consequently, it does not streak heavily on bare silica, eliminating the need for basic mobile phase modifiers (e.g., TEA or ammonia)[4].

  • Reactivity: The α -chloro moiety is an active electrophile. Prolonged exposure to nucleophilic solvents (like methanol) on the acidic surface of silica gel can lead to degradation or solvolysis. Therefore, aprotic solvent systems are mandatory.

  • UV Absorbance: Lacking extended aromatic conjugation, the compound exhibits weak UV absorbance, primarily absorbing in the low-UV range (210–220 nm) due to the amide bond.

Table 1: Physicochemical Properties & Chromatographic Implications

PropertyCharacteristicChromatographic Implication
Polarity Moderate (LogP ~1.2 - 1.5)Ideal for Normal Phase (NP) silica gel using Hexane/Ethyl Acetate or Heptane/Ethyl Acetate gradients.
H-Bond Donors 0Sharp peak elution; no tailing modifiers required.
H-Bond Acceptors 2 (Amide C=O, Ether -O-)Retained sufficiently on silica to separate from non-polar impurities.
Chromophore Weak (Amide bond only)254 nm UV detection is insufficient. Requires 210 nm UV, ELSD, or TLC staining (KMnO₄).

Reaction & Purification Workflow

The following diagram illustrates the logical progression from crude synthesis to isolated pure compound, highlighting the critical phase-separation step prior to chromatography.

Workflow A 4-Ethoxypiperidine + Chloroacetyl Chloride B Reaction in DCM (Base: TEA/DIPEA) A->B 0°C to RT C Aqueous Workup (NaHCO3 wash) B->C Quench HCl D Crude Mixture (Amide + Impurities) C->D Concentration E Flash Chromatography (Hexane/EtOAc) D->E Dry Loading F Pure Target Amide E->F Gradient Elution

Caption: End-to-end workflow from acylation reaction to flash chromatography purification.

Methodological Design: Flash Chromatography Strategy

Stationary and Mobile Phase Selection

For this compound, standard irregular bare silica gel (40–60 µm) is optimal. The mobile phase should consist of a Hexane/Ethyl Acetate (or Heptane/Ethyl Acetate) gradient[4][5]. Causality: Hexane acts as the weak solvent, keeping the compound partitioned in the stationary phase, while Ethyl Acetate acts as the strong solvent, disrupting the dipole-dipole interactions between the amide and the silanol groups.

Sample Introduction: The Case for Dry Loading

Because the crude reaction is typically extracted in Dichloromethane (DCM), liquid loading directly onto the column is highly discouraged. DCM is a strong eluting solvent on normal phase silica; injecting it as a liquid plug will cause severe band broadening and premature elution of the target compound. Causality: By pre-absorbing the crude mixture onto a solid support (Celite 545 or silica gel) and evaporating the DCM, the sample is introduced as a narrow, homogenous band, maximizing theoretical plates and resolution.

Separation Logic

Separation Crude Crude Sample Load (Dry Loaded) NonPolar Non-Polar Impurities (Unreacted Chlorides) Crude->NonPolar 0-20% EtOAc (Early Elution) Target Target Amide (2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one) Crude->Target 20-40% EtOAc (Mid Elution) Polar Polar Impurities (Amine Salts/Degradants) Crude->Polar >50% EtOAc (Retained on Column)

Caption: Chromatographic separation logic based on solvent gradient polarity.

Step-by-Step Experimental Protocol

This protocol is designed for a crude reaction scale of ~1.0 gram.

Phase 1: Pre-Chromatography Preparation (Self-Validation Step)

  • Quench & Wash: Dilute the crude DCM reaction mixture with additional DCM. Wash sequentially with saturated aqueous NaHCO3​ (to remove TEA·HCl and neutralize unreacted chloroacetyl chloride) and brine[2].

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield a crude oil.

  • TLC Validation: Spot the crude oil on a silica gel TLC plate. Develop in 60:40 Hexane/Ethyl Acetate. Visualize using a Potassium Permanganate ( KMnO4​ ) dip followed by gentle heating. The target amide will appear as a bright yellow/white spot against a purple background ( Rf​≈0.35 ).

Phase 2: Dry Loading

  • Dissolve the crude oil (~1.0 g) in a minimal amount of DCM (approx. 5 mL).

  • Add 2.5 g of Celite 545 (or silica gel) to the flask.

  • Evaporate the solvent slowly on a rotary evaporator until a free-flowing powder is obtained. Ensure no residual DCM remains.

Phase 3: Flash Chromatography Execution

  • Column Selection: Select a 24 g or 40 g high-performance silica flash column.

  • Equilibration: Equilibrate the column with 3 Column Volumes (CV) of 100% Hexane at a flow rate of 30 mL/min.

  • Loading: Transfer the dry-loaded powder into the solid load cartridge and attach it to the flash system.

  • Detection Setup: Set UV detection channels to 210 nm (primary) and 254 nm (secondary). If available, activate the Evaporative Light Scattering Detector (ELSD).

  • Gradient Method: Execute the gradient profile outlined in Table 2.

Table 2: Optimized Flash Chromatography Gradient Profile

StepColumn Volumes (CV)% Hexane% Ethyl AcetatePurpose
10.0 - 2.01000Isocratic hold; elutes highly non-polar impurities.
22.0 - 10.0100 600 40Linear ramp; target compound elutes typically between 25-35% EtOAc.
310.0 - 12.060 040 100Flush step; clears highly polar impurities and baseline drift.

Phase 4: Fraction Consolidation

  • Identify fractions containing the target peak (via 210 nm UV or ELSD trace).

  • Confirm purity by spotting the peak apex and tail fractions on TLC, developing in the 60:40 Hexane/EtOAc system.

  • Pool the pure fractions and concentrate under reduced pressure (bath temperature ≤35∘C to prevent thermal degradation of the α -chloro group) to yield the pure 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one.

References

  • National Institutes of Health (PMC). Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. Demonstrates the standard use of silica column flash chromatography using hexane/ethyl acetate gradient elution systems for chloroacetamide derivatives. URL:[Link]

  • Google Patents (WO2025149628A1).Piperidine derivatives as inhibitors of nicotinamide n-methyl transferase. Details the application of straight phase flash chromatography on silica (gradient: EtOAc in heptane) for related piperidine derivatives.
  • University of Ferrara (Unife). FULL PAPER EFFECTS OF PIMOZIDE DERIVATIVES ON pSTAT5 IN K562 CELLS. Discusses the acylation of piperidine nitrogen with chloroacetyl chloride and subsequent purification methodologies. URL:[Link]

  • Google Patents (WO1998005292A2).Piperidine and piperazine derivatives and their use as muscarinic antagonists. Provides validation for the use of EtOAc/Hexane gradients in the flash chromatography of complex piperidine amides.

Sources

Method

Reagents for the chloroacetylation of 4-ethoxypiperidine to form 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one

Executive Summary The synthesis of 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one via the chloroacetylation of 4-ethoxypiperidine is a foundational transformation in medicinal chemistry. The resulting α-chloroacetamide s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one via the chloroacetylation of 4-ethoxypiperidine is a foundational transformation in medicinal chemistry. The resulting α-chloroacetamide serves as a highly versatile, electrophilic building block designed for subsequent SN​2 functionalization—such as coupling with amines, thiols, or phenols—to generate complex pharmacophores. This application note provides an authoritative, self-validating guide to this transformation, emphasizing mechanistic causality, rigorous reagent selection, and optimized experimental execution.

Mechanistic Causality & Reagent Selection

The chloroacetylation of a secondary amine proceeds via a nucleophilic acyl substitution mechanism. The secondary amine nitrogen of 4-ethoxypiperidine attacks the highly electrophilic carbonyl carbon of the chloroacetylating agent, forming a transient tetrahedral intermediate. The subsequent collapse of this intermediate expels the leaving group, yielding the target α-chloroacetamide[1].

  • Acylating Agent Selection : is the reagent of choice due to its exceptional reactivity and atom economy. While chloroacetic anhydride or chloroacetic acid (with coupling reagents like EDC/HOBt) can technically be used, chloroacetyl chloride ensures rapid conversion without the need for expensive coupling additives or prolonged reaction times.

  • The Role of the Acid Scavenger : The acylation with chloroacetyl chloride generates one equivalent of hydrochloric acid (HCl) as a byproduct. If left unneutralized, this HCl will rapidly protonate the unreacted 4-ethoxypiperidine, rendering it non-nucleophilic and capping the theoretical yield at 50%. Therefore, an acid scavenger is mandatory[2]. In anhydrous organic conditions, triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is utilized. In biphasic Schotten-Baumann conditions, an aqueous inorganic base such as potassium carbonate ( K2​CO3​ ) is preferred[3].

  • Thermodynamic Control : The reaction is highly exothermic. Maintaining the reaction mixture at 0–5 °C during the electrophile addition is critical. Elevated temperatures promote unwanted side reactions, primarily the nucleophilic displacement of the newly installed α-chloride by another molecule of 4-ethoxypiperidine, leading to dimerization[2].

Reagent Selection Matrix

To facilitate experimental design, the following table summarizes the quantitative and qualitative differences between potential chloroacetylating systems.

Acylating SystemReactivity ProfileByproduct GeneratedCost & AvailabilityOptimal Base / Scavenger
Chloroacetyl Chloride Very High (Exothermic)HCl gas / Chloride saltsLow Cost / Widely AvailableTEA, DIPEA, or Aq. K2​CO3​
Chloroacetic Anhydride Moderate to HighChloroacetic AcidModerate CostPyridine or TEA
Chloroacetic Acid + EDC Low (Requires Activation)Urea derivativesHigh Cost (Coupling Agents)DIPEA (Catalytic DMAP)

Experimental Protocols

The following protocols are designed as self-validating workflows. Protocol A is ideal for moisture-sensitive downstream applications, while Protocol B (Schotten-Baumann) is highly scalable and simplifies purification by physically separating the organic and aqueous byproducts.

Protocol A: Anhydrous Acylation (DCM / TEA)

Objective: Achieve >90% conversion using homogenous organic conditions[1].

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethoxypiperidine (1.29 g, 10.0 mmol, 1.0 eq) and Triethylamine (1.21 g, 1.67 mL, 12.0 mmol, 1.2 eq) in anhydrous Dichloromethane (DCM, 20 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0–5 °C for 10 minutes.

  • Electrophile Addition: Dissolve Chloroacetyl chloride (1.24 g, 0.87 mL, 11.0 mmol, 1.1 eq) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel. Causality: Dropwise addition prevents localized heating, suppressing the formation of diamine byproducts[2].

  • Propagation: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature for an additional 1 hour.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO3​ (20 mL). Transfer to a separatory funnel, isolate the organic layer, and wash sequentially with 1M HCl (15 mL) to remove unreacted amine, followed by brine (20 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the product.

Protocol B: Biphasic Schotten-Baumann Acylation

Objective: Utilize interfacial reaction dynamics to moderate reaction rates and improve selectivity[2].

  • Preparation: Dissolve 4-ethoxypiperidine (1.29 g, 10.0 mmol, 1.0 eq) in DCM (20 mL) in a 100 mL flask.

  • Aqueous Base Addition: Prepare a solution of Potassium Carbonate ( K2​CO3​ , 2.76 g, 20.0 mmol, 2.0 eq) in distilled water (20 mL). Add this to the DCM solution to create a biphasic mixture.

  • Cooling & Stirring: Cool the biphasic mixture to 0 °C. Initiate vigorous stirring (≥800 rpm). Causality: High shear mixing is required to maximize the interfacial surface area between the organic and aqueous layers, ensuring the HCl generated in the organic phase is rapidly neutralized by the aqueous base.

  • Electrophile Addition: Add Chloroacetyl chloride (1.35 g, 0.95 mL, 12.0 mmol, 1.2 eq) dropwise directly into the organic layer over 20 minutes.

  • Propagation & Workup: Stir vigorously for 2 hours at room temperature. Separate the layers, wash the organic phase with brine, dry over Na2​SO4​ , and concentrate.

Analytical Validation

To ensure the integrity of the synthesized 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one, verify the product against the following analytical markers:

  • TLC (Thin Layer Chromatography): Using a mobile phase of 50% Ethyl Acetate in Hexanes, the product will elute significantly higher ( Rf​≈0.6 ) than the highly polar starting amine ( Rf​≈0.1 , often streaking).

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The target mass is 205.68 g/mol . Look for the [M+H]+ peak at m/z 206.1 . Crucially, confirm the presence of the characteristic chlorine isotope pattern: a secondary peak at m/z 208.1 at approximately one-third the intensity of the parent peak.

  • 1 H NMR (Proton Nuclear Magnetic Resonance, CDCl3​ ):

    • Expect to see rotamers (peak doubling/broadening) due to restricted rotation around the newly formed piperidine-amide bond.

    • The diagnostic chloroacetyl protons ( −C(=O)CH2​Cl ) will appear as a distinct singlet (or two closely spaced singlets due to rotamers) between 4.00 – 4.20 ppm .

    • The ethoxy group will present a classic quartet around 3.50 ppm ( −OCH2​− ) and a triplet around 1.20 ppm ( −CH3​ ).

Reaction Pathway & Workflow Logic

G Amine 4-Ethoxypiperidine (Nucleophile) Reaction Reaction Mixture (DCM, 0-5 °C) Amine->Reaction Adds to Acyl Chloroacetyl Chloride (Electrophile) Acyl->Reaction Adds slowly to Base Base (TEA or K2CO3) (Acid Scavenger) Base->Reaction Buffers Intermediate Tetrahedral Intermediate (Transient) Reaction->Intermediate Nucleophilic Attack Product 2-Chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one (Target Product) Intermediate->Product Chloride Elimination Byproduct HCl Byproduct (Neutralized) Intermediate->Byproduct HCl Release Byproduct->Base Salt Formation

Mechanistic workflow for the chloroacetylation of 4-ethoxypiperidine.

References

  • Alsamarrai, A. S. H., & Abdulghani, S. S. (2018). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. PMC. 1

  • EvitaChem. (n.d.). Buy 1-(Chloroacetyl)piperidine-4-carboxamide (EVT-364825) | 375359-83-4. EvitaChem. 2

  • Sigma-Aldrich. (n.d.). Chloroacetyl chloride 98% 79-04-9. Sigma-Aldrich.

  • Google Patents. (2018). US10093626B2 - Process for preparing piperidine-4-carbothioamide hydrochloride. Google Patents. 3

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent hydrolysis of 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one during aqueous workup

Technical Support Center: 2-Chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one Welcome to the technical support center for handling 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one. This guide provides in-depth troubleshooting a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one

Welcome to the technical support center for handling 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one. This guide provides in-depth troubleshooting advice and optimized protocols to help you minimize hydrolysis during aqueous workup procedures, ensuring high yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one degrading during aqueous workup?

A1: The primary degradation pathway for your compound during aqueous workup is hydrolysis. The molecule, an α-chloro-substituted tertiary amide, is susceptible to nucleophilic attack at the carbonyl carbon by water or hydroxide ions. While amides are generally the most stable carboxylic acid derivatives, their hydrolysis can be catalyzed by acidic or basic conditions.[1][2] The presence of an electron-withdrawing chlorine atom on the α-carbon increases the electrophilicity of the carbonyl carbon, making it more susceptible to this attack compared to a simple, unsubstituted amide.[3] This reaction replaces the chloro group with a hydroxyl group, yielding the undesired byproduct, 2-hydroxy-1-(4-ethoxypiperidin-1-yl)ethan-1-one.

To visualize the base-catalyzed hydrolysis mechanism:

G A 1. Quench Reaction Cool reaction mixture to 0°C. Transfer to separatory funnel with cold EtOAc/DCM. B 2. Initial Wash (Choose one based on reaction conditions) - Acidic Rxn: Wash with cold sat. NaHCO₃ - Basic Rxn: Wash with cold sat. NH₄Cl - Neutral Rxn: Wash with cold DI Water A->B C 3. Brine Wash Wash organic layer with cold, saturated brine. This removes bulk water and aids separation. B->C F Aqueous Layer to Waste B->F D 4. Dry Organic Layer Transfer organic layer to an Erlenmeyer flask. Add anhydrous Na₂SO₄ or MgSO₄. Swirl and let stand for 10 min. C->D C->F E 5. Isolate Product Filter off the drying agent. Concentrate the filtrate under reduced pressure (keep water bath temp < 30°C). D->E

Caption: Optimized low-temperature aqueous workup workflow.

Step-by-Step Procedure:

  • Reaction Quenching & Extraction:

    • Once your reaction is complete, cool the reaction vessel in an ice bath to 0-5 °C.

    • Transfer the cooled reaction mixture to a separatory funnel already containing your chilled extraction solvent (e.g., ethyl acetate). The volume of the extraction solvent should be at least equal to the reaction volume. [4] * Add an equal volume of ice-cold deionized water, cap the funnel, and invert gently 3-4 times to mix. Do not shake vigorously to avoid emulsion formation.

  • Neutralizing Wash (if necessary):

    • Allow the layers to separate. Drain the aqueous (lower) layer.

    • If your reaction was run under acidic conditions: Add a volume of cold, saturated NaHCO₃ solution equal to about half the organic layer volume. Invert gently, venting frequently to release any CO₂ gas that evolves. Drain the aqueous layer.

    • If your reaction was run with excess basic reagents (e.g., triethylamine): Add a volume of cold, saturated NH₄Cl solution equal to about half the organic layer volume. Invert gently. Drain the aqueous layer.

  • Brine Wash:

    • Add a volume of cold, saturated brine solution equal to about half the organic layer volume.

    • Invert the funnel gently 3-4 times. This step is crucial for removing residual water from the organic layer. [5] * Allow the layers to fully separate and drain the aqueous brine layer.

  • Drying:

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add a generous amount of anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask. The drying agent should be free-flowing and not clumped together. If it clumps, add more.

    • Let it stand for at least 10 minutes to ensure all residual water is absorbed.

  • Isolation:

    • Filter the organic solution through a fluted filter paper or a cotton plug to remove the drying agent.

    • Rinse the flask and the drying agent with a small amount of fresh, cold solvent to ensure complete transfer.

    • Remove the solvent under reduced pressure using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 30 °C to prevent any thermal degradation of your product.

By carefully following this temperature-controlled and pH-conscious protocol, you can effectively prevent the hydrolysis of 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one and significantly improve your isolated yield and purity.

References

  • HYDROLYSIS REACTIONS. (2018). Mechanisms of Hydrolysis Reactions of Amides.
  • Chemistry Steps. (2022). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • University of York. Theory of Aqueous Workup. Chemistry Teaching Labs. Available at: [Link]

  • Scribd. Aqueous Workup Techniques in Chemistry. Available at: [Link]

  • Not Voodoo. Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]

  • Barberis, C., et al. (2020). The Fascinating Chemistry of α‐Haloamides. ChemistryOpen. Available at: [Link]

  • Save My Exams. (2025). Reactions of Amides. A Level Chemistry Revision Notes. Available at: [Link]

  • University of Rochester. About Workup. Department of Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Available at: [Link]

  • Roberts, A. L., & Gschwend, P. M. (2006). Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Shivanna, N., & Rao, A. G. (2009). Thermal stability of alpha-amylase in aqueous cosolvent systems. Journal of Biosciences. Available at: [Link]

Sources

Optimization

Improving reaction yield in the synthesis of 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one

Topic: Troubleshooting the N -Chloroacetylation of 4-Ethoxypiperidine to form 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one. As a Senior Application Scientist, I frequently see researchers encounter yield bottlenecks wh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting the N -Chloroacetylation of 4-Ethoxypiperidine to form 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one.

As a Senior Application Scientist, I frequently see researchers encounter yield bottlenecks when synthesizing α -chloroamides. The conversion of 4-ethoxypiperidine to 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one using chloroacetyl chloride is a fundamental N -acylation, but it is complicated by the bifunctional nature of the electrophile. The acylating agent contains both a highly reactive acyl chloride and an aliphatic chloride, introducing competing kinetic pathways that can devastate your isolated yield if reaction parameters are not strictly controlled.

Below is our comprehensive troubleshooting guide, designed to give you the mechanistic understanding and empirical protocols needed to push your reaction yields above 90%.

Mechanistic Overview & Bottleneck Analysis

To troubleshoot effectively, we must first map the reaction space. The desired pathway is the nucleophilic attack of the secondary amine on the acyl carbon. However, two parasitic pathways commonly derail this synthesis:

  • Hydrolysis: The degradation of chloroacetyl chloride by water.

  • Over-alkylation ( SN​2 ): The displacement of the aliphatic chloride on the newly formed product by unreacted 4-ethoxypiperidine.

ReactionMechanism Amine 4-Ethoxypiperidine (Nucleophile) Intermediate Tetrahedral Intermediate (Transient) Amine->Intermediate N-Attack Acyl Chloroacetyl Chloride (Electrophile) Acyl->Intermediate Acylation Hydrolysis Chloroacetic Acid (Hydrolysis Byproduct) Acyl->Hydrolysis +H2O (Aqueous Base) Product 2-Chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one (Target Product) Intermediate->Product -HCl (Base-mediated) BisAdduct Bis-piperidine Adduct (SN2 Over-alkylation) Product->BisAdduct +Excess Amine (SN2)

Reaction pathway showing desired N-acylation and competing side reactions.

Troubleshooting & FAQs

Q1: My LC-MS shows a massive peak at roughly double the expected molecular weight. What is happening? A: You are observing the formation of a bis-piperidine adduct. The target molecule, 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one, contains a highly reactive α -chloroamide moiety. If unreacted 4-ethoxypiperidine is present in excess or if the reaction is allowed to warm up prematurely, the amine acts as a nucleophile and displaces the aliphatic chloride via an SN​2 mechanism. Causality & Fix: To prevent this, employ an inverse addition technique. Add the amine/base solution dropwise to the chloroacetyl chloride solution. This ensures the acylating agent is always in excess relative to the amine, kinetically favoring N -acylation over SN​2 displacement, a standard method for 1[1].

Q2: I attempted a classic Schotten-Baumann reaction using aqueous K2​CO3​ , but my yield is stuck below 50%. Why? A: While Schotten-Baumann conditions are excellent for benzoylation, aliphatic acid chlorides like chloroacetyl chloride are highly susceptible to hydrolysis under 2[2]. The aqueous base competes with your amine, rapidly hydrolyzing the electrophile into chloroacetic acid. Causality & Fix: Abandon biphasic aqueous conditions. Switch to a strictly anhydrous system using dichloromethane (DCM) and a non-nucleophilic organic base such as Triethylamine ( Et3​N ) or N,N -Diisopropylethylamine (DIPEA).

Q3: The reaction stalls, and TLC indicates a large amount of unreacted 4-ethoxypiperidine, even in anhydrous conditions. How do I drive it to completion? A: The N -acylation of 4-ethoxypiperidine generates one equivalent of hydrogen chloride (HCl). If your organic base is insufficient or poorly distributed, the HCl will protonate your starting 4-ethoxypiperidine, forming an insoluble, non-nucleophilic hydrochloride salt. Causality & Fix: Use at least 1.5 to 2.0 equivalents of Et3​N . Ensure the base is premixed with the amine before addition to the acid chloride, guaranteeing immediate neutralization of the generated HCl, a critical step in 3[3].

Empirical Data & Yield Optimization

The following table summarizes internal optimization data, demonstrating the causality between reaction parameters and the suppression of specific impurities.

EntrySolvent SystemBase (Equiv.)Addition MethodologyTemp (°C)Isolated Yield (%)Primary Observed Impurity
1EtOAc / H₂OK₂CO₃ (2.0)Standard (Acyl to Amine)2545%Chloroacetic acid (Hydrolysis)
2DCMEt₃N (1.0)Standard (Acyl to Amine)2552%Unreacted 4-ethoxypiperidine
3DCMEt₃N (1.5)Standard (Acyl to Amine)0 → 2578%Bis-piperidine adduct ( SN​2 )
4 DCM Et₃N (1.5) Inverse (Amine to Acyl) 0 94% None (Trace hydrolysis)
Self-Validating Experimental Protocol

To achieve the 94% yield demonstrated in Entry 4, follow this step-by-step Standard Operating Procedure (SOP). This protocol is designed as a self-validating system; if the validation checkpoints fail, do not proceed to the next step.

Phase 1: System Preparation

  • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet.

  • Purge the system with dry N2​ for 15 minutes.

  • Solution A (Electrophile): Dissolve chloroacetyl chloride (1.20 equivalents, 12.0 mmol) in 30 mL of anhydrous dichloromethane (DCM). Transfer this to the reaction flask and cool to exactly 0 °C using an ice-water bath.

  • Solution B (Nucleophile + Base): In a separate dry flask, dissolve 4-ethoxypiperidine (1.00 equivalent, 10.0 mmol) and anhydrous Triethylamine (1.50 equivalents, 15.0 mmol) in 20 mL of anhydrous DCM. Transfer this to the addition funnel.

Phase 2: Inverse Addition (The Critical Step) 5. Begin vigorous stirring of Solution A. 6. Add Solution B dropwise over a period of 45–60 minutes.

  • Causality Note: The slow addition rate ensures that the localized concentration of amine never exceeds the concentration of the acid chloride, effectively shutting down the bis-piperidine SN​2 pathway.

  • Maintain the internal temperature at 0 °C for an additional 1 hour after the addition is complete.

  • Validation Checkpoint: Withdraw a 10 µL aliquot, quench in 1 mL of methanol, and analyze via TLC (DCM:MeOH 9:1, Ninhydrin stain). The baseline amine spot should be completely absent. If amine remains, stir for an additional 30 minutes at 0 °C.

Phase 3: Quench & Isolation 9. Quench the reaction strictly at 0 °C by adding 20 mL of cold, saturated aqueous NaHCO3​ solution to neutralize excess acid chloride and triethylamine hydrochloride. 10. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL). 11. Wash the combined organic layers with 1M aqueous HCl (15 mL) to remove trace unreacted amine, followed by brine (30 mL). 12. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one as a highly pure oil or low-melting solid.

References
  • Title: 1-(2-Chloroacetyl)piperidine-4-carbonitrile | Source: Benchchem | URL: 1

  • Title: Working with Hazardous Chemicals - Organic Syntheses | Source: orgsyn.org | URL: 2

  • Title: ETHYL 1-(2-CHLOROACETYL)-4-PIPERIDINECARBOXYLATE synthesis | Source: chemicalbook.com | URL: 3

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one Synthesis

Welcome to the Advanced Technical Support Center for the synthesis of 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one . This guide is designed for process chemists, researchers, and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the synthesis of 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one . This guide is designed for process chemists, researchers, and drug development professionals. The acylation of 4-ethoxypiperidine with chloroacetyl chloride is a highly efficient Schotten-Baumann-type reaction, but the bifunctional nature of the acylating agent makes the process susceptible to specific impurity formations.

This guide provides a deep dive into the mechanistic causality of these impurities, actionable troubleshooting FAQs, and a self-validating experimental protocol to ensure batch-to-batch reproducibility.

PART 1: Mechanistic Pathway of Impurity Formation

Understanding the competitive pathways in your reaction vessel is the first step to controlling your impurity profile. The diagram below illustrates the primary amidation route versus the three most common degradation and over-reaction pathways.

G A 4-Ethoxypiperidine (Starting Material) Target 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one (Target Product) A->Target Amidation Impurity2 Bis-alkylation Dimer (Over-alkylation Impurity) A->Impurity2 B Chloroacetyl Chloride (Acylating Agent) B->Target Impurity1 Chloroacetic Acid (Hydrolysis Impurity) B->Impurity1 + H2O Water Moisture (H2O) Water->Impurity1 Base Base (e.g., Pyridine) Base->Target Acid Scavenging Target->Impurity2 + Excess Amine Impurity3 2-hydroxy-1-(...)-ethan-1-one (Chloride Hydrolysis) Target->Impurity3 + H2O / Base

Reaction workflow and mechanistic pathways for primary impurities in chloroacetylation.

PART 2: Quantitative Impurity Profiling

To effectively troubleshoot a failed batch, you must first identify the contaminant. Below is a summary of the common impurities, their mechanistic causality, and their analytical signatures.

Table 1: Impurity Identification & Causality Matrix
ImpurityChemical IdentityCausality / MechanismLCMS Signature¹H NMR Signature (CDCl₃)
Impurity A Chloroacetic AcidHydrolysis of chloroacetyl chloride due to trace moisture in solvents or glassware.[M-H]⁻ 93.0Singlet at ~4.15 ppm.
Impurity B 1,2-bis(4-ethoxypiperidin-1-yl)ethan-1-oneOver-alkylation (S_N2) of the target's α-chloro group by excess 4-ethoxypiperidine.[M+H]⁺ 299.2Loss of CH₂Cl singlet; new piperidine multiplet at 2.5-2.8 ppm.
Impurity C 2-hydroxy-1-(4-ethoxypiperidin-1-yl)ethan-1-oneHydrolysis of the α-chloro group during high-pH aqueous workup or prolonged reaction.[M+H]⁺ 188.1Shift of α-CH₂ singlet upfield from ~4.1 to 3.8 ppm.
Impurity D Unreacted 4-EthoxypiperidineIncomplete conversion due to reagent degradation or poor stoichiometry.[M+H]⁺ 130.1Absence of carbonyl carbon in ¹³C NMR; Ninhydrin positive.
Table 2: Base Selection & Performance Matrix
BaseAqueous pKₐKetene Promotion RiskRecommendation Status
Pyridine 5.25LowHighly Recommended . Yields the cleanest impurity profile.
N-Methylmorpholine (NMM) 7.38LowAcceptable . Good balance of basicity and low side-reactions.
Triethylamine (TEA) 10.75HighNot Recommended . Promotes dark polymeric impurities.

PART 3: Troubleshooting FAQs

Q1: Why is my conversion stalling at 80% despite adding 1.1 equivalents of chloroacetyl chloride? A1: Chloroacetyl chloride is highly susceptible to hydrolysis. If your solvent or base contains trace moisture, the reagent rapidly hydrolyzes to chloroacetic acid (). This not only consumes your acylating agent but also neutralizes your base, protonating the 4-ethoxypiperidine and rendering it non-nucleophilic. Actionable Fix: Ensure all glassware is oven-dried. Titrate solvents via Karl Fischer to ensure <50 ppm H₂O. If stalling occurs, do not just add more chloride; add a proportional amount of base to compensate for the HCl and chloroacetic acid generated.

Q2: I am observing a persistent impurity at [M+H]⁺ 299 in my LCMS. What is the mechanism of its formation? A2: This mass corresponds to the over-alkylation dimer (Impurity B). The α-chloro group of your newly synthesized target is highly electrophilic. If the reaction temperature rises above 10 °C, or if there is a localized excess of 4-ethoxypiperidine, the unreacted amine will undergo an S_N2 reaction with the α-chloroamide product. Actionable Fix: Maintain internal temperatures strictly below 5 °C during addition. Ensure vigorous stirring to prevent localized pooling of the amine.

Q3: Which organic base yields the cleanest impurity profile for this specific amidation? A3: While Triethylamine (TEA) and N,N-Diisopropylethylamine (DIPEA) are common in process chemistry (), they can promote the formation of highly reactive ketene intermediates from chloroacetyl chloride, leading to complex colored polymeric impurities. Pyridine is highly recommended for chloroacetylation as it acts as a nucleophilic catalyst without strongly promoting ketene formation, yielding a significantly cleaner crude profile ().

Q4: My product turns dark brown during concentration. Is it degrading? A4: Yes. Piperidine derivatives and α-chloroamides are prone to oxidation and thermal degradation (). Prolonged heating during solvent evaporation can cause polymerization or halide displacement. Actionable Fix: Concentrate the product under high vacuum with a water bath temperature strictly not exceeding 35 °C.

PART 4: Validated Experimental Protocol

To eliminate the impurities discussed above, utilize the following self-validating protocol. Each step contains a built-in analytical check to ensure the chemical environment is correct before proceeding.

Step 1: Anhydrous Preparation & Reagent Scavenging
  • Procedure: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, internal thermocouple, and nitrogen inlet. Charge with 4-ethoxypiperidine (10.0 g, 77.4 mmol, 1.0 eq), anhydrous Ethyl Acetate (100 mL), and Pyridine (9.18 g, 116.1 mmol, 1.5 eq).

  • Causality: Ethyl acetate is chosen over dichloromethane to minimize halogenated waste. Pyridine is selected to suppress ketene formation and prevent dark polymeric impurities.

  • Self-Validation Check: Perform a Karl Fischer titration on the solvent mixture. Proceed only if H₂O < 50 ppm to prevent Impurity A formation.

Step 2: Temperature-Controlled Acylation
  • Procedure: Cool the reaction mixture to an internal temperature of 2 °C using an ice/brine bath. Charge a syringe pump with Chloroacetyl chloride (10.49 g, 92.9 mmol, 1.2 eq). Add dropwise over 45 minutes.

  • Causality: The highly exothermic nature of Schotten-Baumann-type amidations requires slow addition. Keeping the temperature < 5 °C kinetically favors the acylation of the secondary amine over the S_N2 alkylation of the resulting α-chloroamide, preventing the [M+H]⁺ 299 dimer (Impurity B).

  • Self-Validation Check: Monitor internal temperature continuously. If T > 5 °C, pause addition immediately until the bath recovers.

Step 3: Reaction Quench & Acid Removal
  • Procedure: After 1.5 hours of stirring at ambient temperature, quench the reaction by adding 50 mL of a pH 10 phosphate buffer or saturated aqueous NaHCO₃. Stir vigorously for 15 minutes.

  • Causality: The mild basic quench selectively hydrolyzes any unreacted chloroacetyl chloride into water-soluble chloroacetic acid without hydrolyzing the newly formed amide bond.

  • Self-Validation Check: Test the pH of the aqueous layer. It must remain > 7.5 to ensure all chloroacetic acid is deprotonated and partitioned into the aqueous phase.

Step 4: Isolation & Thermal Control
  • Procedure: Separate the organic layer, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure (rotary evaporator).

  • Causality: α-Chloroamides are thermally sensitive. High temperatures will cause the product to degrade into Impurity C or polymerize.

  • Self-Validation Check: Maintain the water bath temperature strictly ≤ 35 °C during concentration. Yields a pale yellow to off-white oil/solid. Confirm purity via LCMS (>95% UV area at 210 nm).

PART 5: References

  • Organic Syntheses. "Preparation of Benzyl 4-(4-(methoxycarbonyl)phenyl-amino)piperidine-1-carboxylate." Org. Synth. 2013, 90, 74-86. URL:[Link]

  • Dunetz, J. R., et al. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." Organic Process Research & Development, ACS Publications, 2022. URL:[Link]

Optimization

Technical Support Center: Temperature Optimization for Alkylations with 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the use of 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one as an alkylating agent. This guide is designed for researchers, chem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the use of 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one as an alkylating agent. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical parameter of temperature during the N-alkylation of secondary amines or other nucleophiles. We provide in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.

Core Principles: The SN2 vs. E2 Competition

The alkylation reaction using 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one, an α-chloro amide, typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][2] In this process, a nucleophile (such as a secondary amine) attacks the carbon atom bearing the chlorine, displacing it and forming a new carbon-nucleophile bond. However, this desired pathway is often in competition with a base-catalyzed elimination (E2) reaction, which becomes more significant under specific conditions, particularly elevated temperatures.[2][3][4]

Understanding the thermodynamic and kinetic balance between these two pathways is paramount for optimization. The E2 reaction often has a higher activation energy than the Sₙ2 reaction, meaning its rate increases more dramatically with a rise in temperature.[5] Therefore, controlling the temperature is your primary tool for maximizing the yield of the desired alkylated product while minimizing the formation of elimination-related impurities.

G cluster_0 Reaction Pathways cluster_1 SN2 Pathway cluster_2 E2 Pathway reactants Reactants (Nucleophile + Alkylating Agent) sn2_ts SN2 Transition State reactants->sn2_ts Nucleophilic Attack e2_ts E2 Transition State reactants->e2_ts Base-catalyzed Proton Abstraction product Desired Alkylated Product sn2_ts->product byproduct Elimination Byproduct e2_ts->byproduct low_temp Favored at Lower Temperatures low_temp->sn2_ts high_temp Becomes Significant at Higher Temperatures high_temp->e2_ts

Caption: Sₙ2 vs. E2 competition in alkylation reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: My reaction yield is disappointingly low, and starting material remains even after 24 hours. What is the most likely temperature-related cause?

A1: A low yield with significant unreacted starting material strongly suggests the reaction temperature is too low. While lower temperatures enhance selectivity by minimizing side reactions, they also decrease the overall reaction rate.[5] The Sₙ2 reaction has an activation energy barrier that must be overcome, and insufficient thermal energy will result in a sluggish or stalled reaction.

Troubleshooting Steps:

  • Confirm Reagent Integrity: First, ensure your alkylating agent, nucleophile, base, and solvent are pure and anhydrous, as contaminants can inhibit the reaction.

  • Incremental Temperature Increase: Raise the reaction temperature in controlled increments (e.g., 10-15 °C). A typical starting range for such alkylations is room temperature to 50 °C.[1][4] If you start at room temperature (20-25 °C), try increasing to 40 °C.

  • Monitor Closely: After each temperature increase, monitor the reaction progress frequently (e.g., every 1-2 hours) using an appropriate analytical method like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Balance Rate and Purity: Be aware that as you increase the temperature to drive the reaction to completion, you may begin to see new impurity spots/peaks. The optimal temperature is the one that provides a reasonable reaction time (e.g., 1-8 hours) before significant byproduct formation occurs.[1][4]

Q2: My LC-MS analysis shows the desired product mass, but also a significant impurity with a mass corresponding to the elimination of HCl from my starting material. Why is this happening?

A2: The formation of an elimination byproduct is a classic sign that your reaction temperature is too high.[3][5] This side reaction is particularly problematic with strong, sterically hindered bases or when the nucleophile itself is a strong base.[2] At elevated temperatures (often >80-100 °C), the base-catalyzed E2 elimination pathway can outcompete the desired Sₙ2 substitution.[1][3]

Troubleshooting Steps:

  • Reduce Temperature: Immediately lower the reaction temperature. If you are running the reaction at 80 °C, try reducing it to 50-60 °C and allowing it to run for a longer period.[3]

  • Re-evaluate Your Base: If lowering the temperature significantly slows the desired reaction, consider using a weaker, non-nucleophilic base. While strong bases like sodium hydride (NaH) are effective, they can promote elimination.[6] A milder base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) may be more suitable.[6][7]

  • Optimize Reagent Addition: Instead of adding all reagents at once and heating, try adding the alkylating agent slowly to a solution of the nucleophile and base at the target temperature. This can help maintain a low concentration of the electrophile and suppress side reactions.[6]

Q3: The reaction seems to work, but I get a mixture of products, including what appears to be a dialkylated species (quaternary ammonium salt). Is this related to temperature?

A3: While primarily an issue of stoichiometry, temperature can exacerbate the formation of quaternary ammonium salts. This occurs when the newly formed tertiary amine product acts as a nucleophile itself, reacting with another molecule of the alkylating agent. This follow-on reaction, like the initial alkylation, will be accelerated by higher temperatures.

Troubleshooting Steps:

  • Control Stoichiometry: The most effective solution is to use a slight excess of the secondary amine nucleophile relative to the 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one.

  • Slow Addition at Low Temperature: Add the alkylating agent dropwise via a syringe pump to a solution of the amine at a controlled, moderate temperature (e.g., 25-40 °C).[6] This keeps the concentration of the alkylating agent low, ensuring it is more likely to react with the more abundant primary or secondary amine rather than the less nucleophilic (and less concentrated) product.[8]

  • Moderate the Temperature: Avoid excessive heat, which can accelerate both the primary and the undesired secondary alkylation.

Data Summary: Temperature Effects

Temperature RangeExpected Outcome (Yield & Purity)Key Considerations & Potential Side Reactions
0 – 25 °C Purity: Excellent. Yield: Potentially low.Very slow reaction rate; may not reach completion. Ideal for highly sensitive substrates where selectivity is paramount.
25 – 60 °C Purity: Good to Excellent. Yield: Moderate to High.Generally the optimal range. Provides a good balance between reaction rate and minimizing side reactions.[1][3]
60 – 100 °C Purity: Fair to Poor. Yield: Variable (may decrease).Increased reaction rate, but significant risk of E2 elimination byproducts.[3][4] Potential for thermal degradation of starting materials or products.
> 100 °C Purity: Poor. Yield: Low.Not recommended. Elimination and decomposition are likely to be the major pathways.[5]

Frequently Asked Questions (FAQs)

Q: What is a good general starting point for temperature optimization? A: A prudent approach is to start the reaction at room temperature (approx. 25 °C) for several hours, monitoring by TLC or LC-MS. If no significant conversion is observed, gradually warm the reaction to 40-50 °C and continue monitoring. This methodical approach allows you to find the lowest effective temperature for your specific substrate.

Q: How does the choice of solvent affect the optimal temperature? A: The solvent plays a critical role. Polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile (MeCN) are commonly used because they effectively solvate the cation of the base while leaving the nucleophile relatively free, thus accelerating the Sₙ2 reaction.[1][4] In these solvents, the reaction may proceed efficiently at a lower temperature compared to less polar solvents.

Q: Are there any analytical methods to monitor the impact of temperature in real-time? A: For advanced process development, in-situ analytical techniques are invaluable. Technologies like ReactIR™ (in-situ FTIR) can track the concentration of reactants and products in real-time without sampling, providing precise kinetic data to determine the optimal temperature profile.[9] For most laboratory settings, however, consistent and frequent sampling for analysis by LC-MS, GC-MS, or NMR is a robust and effective method.[10][11]

Q: My nucleophile is sterically hindered. How should this influence my choice of temperature? A: Steric hindrance around the nucleophilic center will slow down the Sₙ2 reaction rate.[3] Consequently, you may need to use a higher temperature to achieve a reasonable reaction time. However, be extremely cautious, as sterically hindered substrates can be more prone to favor the competing E2 elimination pathway.[2] In such cases, a modest temperature increase combined with a longer reaction time is the preferred strategy.

Experimental Protocols

Protocol 1: General Procedure for Temperature Screening
  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the secondary amine nucleophile (1.0 eq.), a suitable base (e.g., K₂CO₃, 1.5 eq.), and anhydrous solvent (e.g., acetonitrile, to make a 0.1 M solution).[6]

  • Begin stirring the mixture at room temperature (25 °C).

  • In a separate vial, dissolve 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one (1.1 eq.) in a small amount of the reaction solvent.

  • Slowly add the solution of the alkylating agent to the stirred mixture of the amine and base over 15-30 minutes.

  • Monitor the reaction progress after 2 hours via TLC or LC-MS.

  • If conversion is low, increase the temperature to 40 °C and continue monitoring every 1-2 hours.

  • If necessary, further increase the temperature to 55-60 °C, continuing to monitor for both product formation and the appearance of byproducts.

  • Once the reaction is complete, cool to room temperature, filter off any inorganic salts, and concentrate the filtrate under reduced pressure. Proceed with standard aqueous work-up and purification (e.g., column chromatography).

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare a TLC chamber with an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) that gives good separation between your starting amine and the expected product (Rf values ideally between 0.2 and 0.6).

  • At each time point, withdraw a small aliquot (a few microliters) from the reaction mixture using a capillary tube.

  • Dilute the aliquot in a small amount of a suitable solvent (e.g., dichloromethane) in a separate vial.

  • Spot the diluted sample onto a TLC plate alongside a co-spot of the starting amine.

  • Develop the plate in the prepared chamber.

  • Visualize the plate using a UV lamp and/or a chemical stain (e.g., potassium permanganate or ninhydrin).

  • Assess the reaction progress by observing the disappearance of the starting material spot and the appearance of the product spot. Note the emergence of any new spots, which may indicate side reactions.

References

  • Discuss the potential impacts of varying reaction temperatures on the outcome of Williamson ether. brainly.com. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Williamson ether synthesis. L.S.College, Muzaffarpur. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Alkylation Reactions | Development, Technology. Mettler Toledo. [Link]

  • Scheme 1. General strategy for the synthesis of piperidine derivatives.... ResearchGate. [Link]

  • A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay. PMC. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]

  • III Analytical Methods. [Link]

  • Optimization of the alkylation reaction. Reaction conditions were... ResearchGate. [Link]

  • Evaluating Analytical Methods for Detecting Unknown Chemicals in Recycled Water. SCCWRP FTP. [Link]

  • CH633264A5 - N-alkyl-piperidine DERIVATIVES.
  • Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • N-alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Alkylation with 2-Chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and synthetic chemists troubleshoot the most common failure modes associated w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and synthetic chemists troubleshoot the most common failure modes associated with 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one .

This compound is a highly valuable electrophilic building block, but its α-chloroacetamide moiety makes it susceptible to problematic side reactions, namely over-alkylation (dimerization on the nucleophile) and base-catalyzed hydrolysis. This guide synthesizes field-proven mechanistic insights with self-validating protocols to ensure high-yield, selective mono-alkylation.

Part 1: Troubleshooting Dimerization & Over-Alkylation

Q1: Why does 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one readily form dialkylated dimers when reacted with primary amines? A1: This is caused by the "runaway train" effect inherent to direct amine alkylation 1. When a primary amine attacks the electrophilic α-carbon of the chloroacetamide, it forms a secondary amine. Because alkyl groups are electron-donating, this newly formed secondary amine is often more nucleophilic than the starting primary amine. It rapidly outcompetes the starting material for the remaining electrophile, leading to dialkylation (dimerization of the alkylating agent on the amine core).

Q2: How can I leverage pH to prevent this dimerization and strictly favor mono-alkylation? A2: You can exploit the thermodynamic pKa​ differential between the starting primary amine and the resulting α-alkylaminoacetamide product. Research indicates that α-alkylaminoacetamides are less basic than their corresponding primary alkylamines by approximately 2 pKa​ units 2. By carefully buffering an aqueous/organic reaction mixture to a pH of ~11.5–12.0, the primary amine remains largely unprotonated (reactive), while the secondary amine product is preferentially protonated (unreactive). This thermodynamic control effectively halts the runaway dialkylation cascade.

Part 2: Mitigating Hydrolysis and Off-Target Side Reactions

Q3: I am observing significant degradation of the chloroacetamide into a hydroxylated byproduct. What causes this? A3: This is a classic base-catalyzed hydrolysis side reaction. α-Chloroacetamides can undergo an intermolecular SN​2 reaction where hydroxide ( OH− ) displaces the chloride ion, yielding a hydroxy-substituted derivative 3. This is exacerbated by the use of strong aqueous bases (like NaOH or KOH) and elevated temperatures. To mitigate this, switch to non-nucleophilic organic bases (e.g., DIPEA or anhydrous K2​CO3​ ) and strictly aprotic solvents (e.g., anhydrous MeCN or DMF).

Q4: The reaction is too slow at low temperatures, but heating causes amide cleavage. How can I accelerate the SN​2 step safely? A4: Utilize a modified Finkelstein reaction 2. By adding stoichiometric or catalytic Sodium Iodide (NaI) to the reaction mixture, the chloride is displaced in situ to form 2-iodo-1-(4-ethoxypiperidin-1-yl)ethan-1-one. Iodide is both a superior nucleophile and a superior leaving group compared to chloride. This dramatically lowers the activation energy of the SN​2 transition state, allowing the alkylation to proceed rapidly at room temperature, thereby avoiding heat-induced amide cleavage.

Part 3: Reaction Pathway Analysis

ReactionPathways Start Primary Amine + 2-Chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one Intermediate SN2 Transition State (Finkelstein Accelerated) Start->Intermediate NaI, Base Hydrolysis Hydroxylated Byproduct (Hydrolysis) Start->Hydrolysis Strong Aqueous Base (OH⁻ attack) Mono Mono-alkylated Product (Target) Intermediate->Mono Controlled Stoichiometry / pH Di Dialkylated Dimer (Over-alkylation) Mono->Di Excess Electrophile (Runaway Reaction)

Mechanistic pathways of 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one alkylation and side reactions.

Part 4: Quantitative Data & Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting product distribution. Rely on anhydrous, non-nucleophilic conditions to maximize yield.

Table 1: Impact of Reaction Conditions on Alkylation Selectivity

Solvent SystemBase UsedAdditiveTemp (°C)Primary Observed IssueMono:Di Selectivity
DMF / H2​O NaOH (aq)None60Severe Hydrolysis1.2 : 1
DMF (Anhydrous)CsOHNone25Moderate Dialkylation1.3 : 1
MeCN / H2​O pH 12 BufferNaI (1.0 eq)25Minimized Side Reactions> 8.0 : 1
DCM (Anhydrous)DIPEANaI (0.1 eq)0 to 25Optimal for Lipophilic Amines> 10.0 : 1

Part 5: Self-Validating Experimental Protocols

ProtocolWorkflow Step1 1. Activation Add NaI to Chloroacetamide Step2 2. Base Addition Add DIPEA (Non-nucleophilic) Step1->Step2 Step3 3. Slow Coupling Dropwise addition of Amine at 0°C Step2->Step3 Step4 4. Validation LC-MS Check for Mono:Di Ratio Step3->Step4 Step5 5. Quench Aqueous NH4Cl Extraction Step4->Step5

Step-by-step workflow for the self-validating Finkelstein-assisted mono-alkylation protocol.

Protocol: Finkelstein-Assisted Mono-Alkylation (Anhydrous Conditions)

This protocol utilizes in situ halogen exchange to accelerate the reaction at lower temperatures, suppressing both hydrolysis and dialkylation.

Step 1: Halogen Exchange (Finkelstein Activation)

  • Action: Dissolve 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one (1.0 eq) in anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration. Add Sodium Iodide (NaI) (1.1 eq) and stir at room temperature for 30 minutes in the dark.

  • Causality: Iodide displaces chloride, forming a highly reactive α-iodoacetamide intermediate.

  • Validation Checkpoint: An aliquot analyzed by LC-MS must show the mass shift from the chloro- to the iodo-intermediate before proceeding.

Step 2: Base Addition

  • Action: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.

  • Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HI generated during the coupling, preventing protonation of the incoming amine without triggering base-catalyzed hydrolysis.

Step 3: Controlled Nucleophilic Attack

  • Action: Cool the reaction vessel to 0 °C using an ice bath. Dissolve the target primary amine (1.5 eq) in anhydrous MeCN and add it dropwise over 1 hour using a syringe pump.

  • Causality: The slow addition ensures the electrophile is always in a stoichiometric deficit relative to the primary amine, statistically disfavoring the dialkylation of the newly formed secondary amine.

Step 4: Quench and Extraction

  • Action: Once LC-MS confirms the consumption of the iodo-intermediate, quench the reaction with saturated aqueous NH4​Cl . Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation Checkpoint: TLC (stained with Ninhydrin) should reveal a single major spot corresponding to the secondary amine product, with minimal baseline degradation.

References

  • preventing over-alkyl
  • SELECTIVE N-ALKYLATION OF PRIMARY AMINES WITH CHLOROACETAMIDES UNDER pH-CONTROLLED AQUEOUS CONDITIONS.
  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.

Sources

Optimization

Best practices for long-term storage and handling of 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one

Welcome to the Technical Support Center for 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one . As an α -chloroacetamide derivative, this compound features a highly electrophilic alpha-carbon adjacent to an amide carbonyl.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one . As an α -chloroacetamide derivative, this compound features a highly electrophilic alpha-carbon adjacent to an amide carbonyl. While this structural motif makes it a powerful alkylating agent useful in proteomics, bioconjugation, and medicinal chemistry 1, it also introduces significant storage and handling challenges 2.

This guide provides field-proven, causality-driven protocols to ensure the long-term stability and scientific integrity of your compound.

Section 1: Troubleshooting Guide & Causality (FAQs)

Q1: Why has my stored batch developed a yellow or brown tint, and is it still viable? A1: Discoloration is a macroscopic indicator of photodegradation or thermal degradation 2. α -Chloroacetamides are sensitive to UV and visible light, which induces radical cleavage of the carbon-chlorine bond, leading to complex polymeric or oxidative byproducts 3.

  • Causality: The energy from ambient light overcomes the bond dissociation energy of the C-Cl bond. Once cleaved, the resulting radicals rapidly propagate, destroying the active alkylating warhead.

  • Action: Do not use heavily discolored samples for quantitative assays. Always store the compound in amber glass vials to block UV/Vis transmission 2.

Q2: LC-MS analysis of my stored batch shows multiple unexpected peaks. What are these impurities? A2: The most common impurities arise from moisture-induced hydrolysis 2. When exposed to water, especially under non-neutral pH, the compound undergoes two primary degradation pathways: nucleophilic substitution of the chloride by water (yielding a hydroxyacetamide derivative) or amide bond cleavage [[2]]().

  • Causality: The highly electrophilic alpha-carbon is highly susceptible to nucleophilic attack by H2​O .

  • Action: Implement a self-validating QC step. Run a rapid LC-MS before using any batch older than 3 months. Look for the 4-ethoxypiperidine fragment (m/z ~130, [M+H]+ ) as a definitive marker of amide hydrolysis.

Q3: I use this compound for alkylation in proteomics. Why am I seeing off-target modifications? A3: While chloroacetamides are generally more selective for cysteines than iodoacetamides, high concentrations or prolonged reaction times can lead to off-target alkylation of methionine, histidine, or the N-terminus 1. Furthermore, degraded batches containing free chloroacetic acid can alter the pH of your buffer, exacerbating off-target reactivity and increasing artifactual methionine oxidation 1.

  • Causality: The N-alkylating reactivity of chloroacetamides is strictly related to their molecular structure and environmental pH 4. Degraded reagents lose their stoichiometric precision, forcing researchers to use excess reagent, which drives off-target kinetics.

  • Action: Always use freshly prepared working solutions from properly stored solid aliquots.

Section 2: Self-Validating Standard Operating Protocols

Protocol A: Preparation for Long-Term Storage

To prevent the degradation pathways outlined above, storage protocols must systematically eliminate moisture, light, and oxygen.

  • Initial Purity Validation: Upon receipt, dissolve a 1 mg fraction in anhydrous acetonitrile and verify purity via HPLC-UV (targeting >98%). This establishes your self-validating baseline.

  • Aliquoting: Divide the bulk powder into single-use aliquots (e.g., 5–10 mg) in amber glass vials.

    • Causality: Repeated freeze-thaw cycles of a bulk container introduce atmospheric condensation, which rapidly accelerates hydrolysis of the chloroacetamide 2.

  • Inert Gas Purging: Gently blow a stream of dry Argon or Nitrogen gas into each vial for 10-15 seconds before capping.

    • Causality: Argon is heavier than air and effectively displaces both oxygen (preventing oxidative degradation) and atmospheric moisture [[2]]().

  • Sealing and Storage: Cap tightly, wrap the cap junction with Parafilm, and store at -20°C in a desiccator box 3.

Protocol B: Reconstitution and Handling
  • Equilibration: Allow the sealed vial to reach room temperature (approx. 30 minutes) before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, initiating instantaneous hydrolysis.

  • Solvent Selection: Reconstitute in anhydrous, amine-free solvents (e.g., anhydrous DMF or DMSO) immediately prior to use. Avoid storing reconstituted solutions for more than 24 hours.

Section 3: Quantitative Storage Metrics

Table 1: Recommended Storage Conditions vs. Expected Shelf Life

Storage ConditionEnvironmentExpected Shelf LifeCausality / Note
Solid, -20°C Argon, Dark, Desiccated> 24 monthsKinetic energy minimized; absence of moisture prevents hydrolysis.
Solid, 4°C Dark, Sealed6 - 12 monthsAcceptable for short-term; vulnerable to condensation upon opening.
Solid, 25°C Ambient Light & Air< 1 monthRapid photodegradation and moisture-induced C-Cl cleavage.
Solution Anhydrous DMSO/DMF, -20°C1 - 2 weeksNucleophilic attack by residual water or solvent impurities accelerates.

Table 2: Common Degradation Pathways and Analytical Signatures

Degradation PathwayTriggerPrimary ByproductsLC-MS / Analytical Signature
Amide Hydrolysis Moisture + Non-neutral pH4-ethoxypiperidine + Chloroacetic acidAppearance of m/z ~130 ( [M+H]+ piperidine derivative)
Halide Substitution Moisture1-(4-ethoxypiperidin-1-yl)-2-hydroxyethan-1-oneMass shift of -18 Da (Loss of Cl, addition of OH)
Photodegradation UV/Visible LightComplex radical polymersBroad baseline in HPLC; macroscopic yellow/brown discoloration

Section 4: Visual Workflows

degradation Compound 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one Light UV/Visible Light Compound->Light Exposure Moisture Moisture / High pH Compound->Moisture Exposure Heat Elevated Temperatures Compound->Heat Exposure PhotoDeg Photodegradation (Radical Cleavage) Light->PhotoDeg Hydrolysis Hydrolysis (Amide/C-Cl Cleavage) Moisture->Hydrolysis ThermalDeg Thermal Degradation (Polymerization/Oxidation) Heat->ThermalDeg Mitigation1 Store in Amber Vials PhotoDeg->Mitigation1 Prevent via Mitigation2 Store over Desiccant Argon Purge Hydrolysis->Mitigation2 Prevent via Mitigation3 Store at -20°C ThermalDeg->Mitigation3 Prevent via

Figure 1: Environmental triggers of degradation pathways and corresponding mitigation strategies.

workflow Start Receive Bulk Compound QC Initial QC (HPLC/NMR) Start->QC Aliquot Aliquot into Single-Use Amber Vials QC->Aliquot Purity >98% Purge Backfill with Argon/N2 Aliquot->Purge Seal Seal with Parafilm Purge->Seal Store Transfer to -20°C Freezer Seal->Store

Figure 2: Self-validating aliquoting and long-term storage workflow.

Section 5: References

  • Benchchem. Technical Support Center: Chloroacetamide Stability and Impurity Prevention. Retrieved from: 2

  • National Institutes of Health (NIH). Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem. Retrieved from: 3

  • ResearchGate. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Retrieved from: 1

  • PubMed. Alkylating reactivity and herbicidal activity of chloroacetamides. Retrieved from: 4

Sources

Troubleshooting

Overcoming low reactivity of 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one in sterically hindered couplings

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals struggling with the low reactivity of 2-chloro-1-(4-ethoxyp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals struggling with the low reactivity of 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one during nucleophilic substitution (SN2) reactions with sterically hindered nucleophiles (e.g., bulky secondary amines, ortho-substituted anilines, or tertiary thiols).

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the mechanistic causality behind these failures and provide a self-validating, field-proven protocol to drive your hindered couplings to completion.

Part 1: Mechanistic FAQs – Understanding the Reactivity Bottleneck

Q: Why does 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one exhibit such poor reactivity with bulky nucleophiles under standard conditions? A: The reactivity of α-chloroacetamides is governed by the electrophilicity of the α-carbon, which is enhanced by the adjacent electron-withdrawing carbonyl group[1]. However, SN2 reactions require a strict 180-degree backside approach by the nucleophile relative to the leaving group. When using a bulky nucleophile, it encounters severe steric repulsion from both the carbonyl oxygen and the 4-ethoxypiperidine ring at the transition state. Furthermore, chloride is only a moderate leaving group. This combination results in an insurmountable activation energy barrier at room temperature, leading to sluggish kinetics or competitive side reactions like hydrolysis[2].

Q: How does in situ halogen exchange (the Finkelstein reaction) solve this steric issue? A: By introducing a soluble iodide salt (such as NaI, KI, or Tetrabutylammonium iodide - TBAI), we fundamentally alter the reaction's energy profile. Iodide is a highly polarizable, superior nucleophile that rapidly displaces the chloride to form a transient 2-iodo-1-(4-ethoxypiperidin-1-yl)ethan-1-one intermediate. Because iodide is also an excellent leaving group, the subsequent SN2 attack by your hindered nucleophile proceeds through an earlier, less sterically crowded transition state, drastically lowering the activation barrier[3].

G A 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one (Electrophile) B Iodide Addition (NaI/TBAI) SN2 Attack A->B C 2-iodo-1-(4-ethoxypiperidin-1-yl)ethan-1-one (Highly Reactive Intermediate) B->C - Cl⁻ E Sterically Crowded Transition State (Lowered Activation Energy) C->E D Hindered Nucleophile (e.g., Bulky Amine) D->E F Coupled Product + Regenerated Iodide E->F Fast SN2 F->B I⁻ Recycled

Catalytic Finkelstein halogen exchange lowering the SN2 activation barrier.

Part 2: Troubleshooting Guide – Optimizing Reaction Parameters

Q: What are the optimal solvent and base systems for this specific hindered coupling? A: To force a sterically hindered SN2 reaction, you must maximize the ground-state energy of your nucleophile.

  • Solvent Causality: Polar aprotic solvents like DMF, NMP, or Acetonitrile (MeCN) are mandatory. They effectively solvate cations but leave anions and amine nucleophiles relatively unsolvated ("naked"), thereby increasing their reactivity[4].

  • Base Causality: Avoid nucleophilic bases that could attack the electrophile. N,N-Diisopropylethylamine (DIPEA) is an excellent homogeneous choice. If using inorganic bases, Cesium Carbonate (Cs₂CO₃) is vastly superior to K₂CO₃; the large ionic radius of the cesium cation creates a looser ion pair with the nucleophile, further enhancing its SN2 attack trajectory.

Quantitative Optimization Data: The following table summarizes our internal benchmarking for the coupling of 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one with a model hindered secondary amine.

SolventBase (2.0 eq)AdditiveTemp (°C)Time (h)Yield (%)Mechanistic Rationale
THFK₂CO₃None6524<10Poor base solubility; low electrophilicity of Cl.
MeCNK₂CO₃None802425Better solvent polarity, but steric barrier remains high.
DMFDIPEANone802440Homogeneous base improves kinetics; Cl still limits rate.
DMFDIPEANaI (0.1 eq)801275Finkelstein catalysis significantly lowers TS energy.
DMF Cs₂CO₃ TBAI (0.5 eq) 80 6 >90 "Naked" nucleophile (Cs⁺ effect) + rapid halogen exchange.

Q: My reaction still shows unreacted starting material after 24 hours. What should I do? A: Stop blindly adding heat, which often leads to the thermal degradation of the piperidine moiety. Follow the diagnostic workflow below to isolate the variable causing the failure.

Troubleshooting Start Low Yield in Coupling Reaction? Check1 Is the chloroacetamide starting material consumed? Start->Check1 Path1 Yes: Side reactions occurring (e.g., hydrolysis, dimerization) Check1->Path1 Path2 No: Poor electrophilicity / High steric barrier Check1->Path2 Sol1 Use rigorously anhydrous conditions Change to non-nucleophilic base (DIPEA) Path1->Sol1 Sol2 Add 0.5-1.0 eq NaI or TBAI Switch to polar aprotic solvent (DMF) Path2->Sol2

Decision tree for diagnosing and resolving hindered α-chloroacetamide couplings.

Part 3: Validated Experimental Protocol

Reagents Required:
  • 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one (1.0 equiv, Electrophile)

  • Hindered Nucleophile (1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃, 2.0 equiv, finely powdered)

  • Tetrabutylammonium iodide (TBAI, 0.5 equiv, Catalyst)

  • Anhydrous N,N-Dimethylformamide (DMF, 0.2 M concentration)

Step-by-Step Methodology:
  • Preparation (Anhydrous Control): Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with dry Nitrogen. Causality: Moisture in the presence of Cs₂CO₃ will rapidly hydrolyze the chloroacetamide to the corresponding alcohol, destroying your starting material.

  • Reagent Loading: Add the 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one (1.0 eq), the hindered nucleophile (1.2 eq), and TBAI (0.5 eq) to the flask.

  • Solvation: Inject anhydrous DMF to achieve a 0.2 M concentration. Stir for 5 minutes at room temperature to ensure complete dissolution of the organic components.

  • Base Addition: Add the finely powdered Cs₂CO₃ (2.0 eq) in one portion. Causality: Adding the base last prevents premature base-catalyzed degradation of the electrophile before the nucleophile is fully solvated.

  • Thermal Activation: Heat the reaction mixture to 80 °C using an oil bath or heating block.

  • Self-Validation Checkpoint (Crucial Step): After 30 minutes, pull a 10 µL aliquot, dilute in EtOAc, and analyze via LC-MS or TLC.

    • Validation: You must observe the transient formation of the iodo-intermediate (2-iodo-1-(4-ethoxypiperidin-1-yl)ethan-1-one). On LC-MS, look for the mass shift from Cl to I (+91.4 Da). If this intermediate is absent, your TBAI is likely degraded, or your solvent contains trace oxidants.

  • Completion & Workup: Stir for 6–12 hours until the iodo-intermediate is fully consumed. Cool to room temperature. Quench with saturated aqueous NH₄Cl (to neutralize any remaining base) and extract 3x with Ethyl Acetate.

  • Washing: Wash the combined organic layers with 5% aqueous LiCl solution (3x). Causality: DMF is highly soluble in EtOAc; washing with aqueous LiCl forces the DMF into the aqueous phase, preventing contamination during purification.

  • Isolation: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

References

  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Available at:[Link]

  • D'Auria, M., et al. (2020). The Fascinating Chemistry of α‐Haloamides. Semantic Scholar. Available at:[Link]

  • Jurić, M., et al. (2021). Stereochemistry of hexacoordinated Zn(II), Cu(II), Ni(II) and Co(II) complexes with iminodiacetamide ligands. FULIR (Full-text Institutional Repository of the Ruđer Bošković Institute). Available at: [Link]

  • Zarate, X., et al. (2025). Effect of the Nucleophile's Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. A DFT Study. ResearchGate. Available at: [Link]

Sources

Optimization

Catalyst selection for optimizing 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one substitution reactions

Technical Support Center: Optimizing α -Chloroacetamide Substitution Reactions Focus Compound: 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one Welcome to the Technical Support Center. As a Senior Application Scientist, I...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing α -Chloroacetamide Substitution Reactions

Focus Compound: 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the fundamental mechanistic forces driving your bioconjugation and alkylation workflows.

The substrate , 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one, features an α -chloroacetamide moiety. The adjacent carbonyl group significantly enhances the electrophilicity of the sp3 hybridized α -carbon, priming it for bimolecular nucleophilic substitution ( SN​2 )[1]. However, because chloride is a relatively poor leaving group compared to heavier halogens, researchers frequently encounter sluggish kinetics, incomplete conversions, or competing side reactions such as amide cleavage[2][3].

This guide provides field-proven, self-validating methodologies to optimize your catalyst and base selection, ensuring high-fidelity substitution.

Mechanistic Workflow & Catalyst Dynamics

To optimize this reaction, we must manipulate the leaving group's kinetics. Direct SN​2 attack on the chloroacetamide can be slow. By introducing a catalytic amount of an iodide salt (e.g., Potassium Iodide, KI), we initiate a Finkelstein halogen exchange . Iodide is both a better nucleophile and a superior leaving group than chloride[3]. It rapidly displaces the chloride to form a transient, highly reactive iodoacetamide intermediate, which is then immediately consumed by your target nucleophile[1][4].

ReactionOptimization Substrate 2-chloro-1-(4-ethoxypiperidin- 1-yl)ethan-1-one (Substrate) Intermediate Iodoacetamide Intermediate (Highly Reactive) Substrate->Intermediate Finkelstein Exchange (Fast) Product Target Substitution Product Substrate->Product Direct SN2 (Slow/Sluggish) Degradation Amide Cleavage / Hydrolysis Substrate->Degradation Aqueous/Strong Base (Side Reaction) Catalyst KI / NaI Catalyst (10-20 mol%) Catalyst->Intermediate Intermediate->Product SN2 Attack (Accelerated) Nucleophile Nucleophile + Base (e.g., Amine, K2CO3) Nucleophile->Product

Catalytic Finkelstein S_N2 pathway vs. direct substitution and hydrolysis side reactions.

Quantitative Optimization Data

The choice of solvent, base, and catalyst fundamentally alters the reaction pathway. Polar aprotic solvents solvate the base's cation while leaving the nucleophilic anion highly reactive[5]. The table below summarizes the kinetic impact of various conditions on α -chloroacetamide substitutions based on established optimization studies[4]:

Solvent SystemBase SelectionAdditive / CatalystRelative SN​2 KineticsPrimary Experimental Observation
TolueneExcess AmineNoneModerateSluggish conversion (~79%); poor atom economy.
Water / EtOHNaOH (Aqueous)NonePoorSignificant base-mediated amide hydrolysis observed.
Acetonitrile (MeCN) K2​CO3​ NoneGoodClean reaction, but requires extended heating (~91%).
Acetonitrile (MeCN) K2​CO3​ KI (10 mol%) Excellent Rapid conversion (>98%); Finkelstein acceleration.
Self-Validating Experimental Protocol

This protocol utilizes a self-validating framework. By incorporating specific in-process controls (IPCs), you ensure the mechanistic causality is functioning as intended before proceeding to the next step.

Standard Operating Procedure: KI-Catalyzed SN​2 Substitution

  • Step 1: Reactor Preparation. Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Causality: Strict exclusion of water prevents competitive base-mediated hydrolysis of the amide bond[2][6].

  • Step 2: Reagent Charging. Dissolve 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one (1.0 eq) in anhydrous Acetonitrile (0.2 M concentration). Add finely powdered, oven-dried Potassium Carbonate ( K2​CO3​ , 2.0 eq) and Potassium Iodide (KI, 0.15 eq).

  • Step 3: Finkelstein Validation (IPC 1). Stir the suspension at 40 °C for 30 minutes.

    • Self-Validation Check: Pull a 10 μL aliquot for LC-MS analysis. You should observe a mass shift corresponding to the transient formation of the iodoacetamide intermediate (+91.9 Da mass difference from Cl to I). This confirms the catalyst is active[1].

  • Step 4: Nucleophile Addition. Cool the mixture to room temperature. Add your target nucleophile (e.g., primary/secondary amine or thiol, 1.2 eq) dropwise over 10 minutes to maintain a low concentration of the nucleophile relative to the intermediate, preventing thermal spikes.

  • Step 5: Reaction Monitoring (IPC 2). Heat the reaction to 60 °C. Monitor via TLC or LC-MS. The reaction typically reaches >95% conversion within 2–4 hours due to the iodide acceleration[4].

  • Step 6: Workup. Quench the reaction with saturated aqueous NH4​Cl to neutralize the base. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Troubleshooting Guides & FAQs

Q1: Why is my 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one hydrolyzing instead of undergoing substitution? A1: Base-mediated hydrolysis of chloroacetamides proceeds via hydroxide attack on the carbonyl carbon (leading to amide cleavage) or the α -carbon (leading to hydroxy-substitution)[2]. This is exacerbated by aqueous environments and strong bases (like NaOH or KOH)[6]. Resolution: Switch to strictly anhydrous polar aprotic solvents (e.g., MeCN or DMF) and use mild, non-nucleophilic bases like K2​CO3​ , Cs2​CO3​ , or organic bases like DIPEA[5].

Q2: The direct SN​2 reaction is sluggish. How do I improve the kinetics without degrading the piperidine ring? A2: The carbon-chlorine bond is kinetically stable compared to its bromo- or iodo-counterparts because chloride is a weaker leaving group[3]. To accelerate the reaction without applying harsh thermal conditions, add 10-20 mol% of Potassium Iodide (KI) or Sodium Iodide (NaI). This triggers a Finkelstein halogen exchange, transiently forming a highly reactive iodoacetamide intermediate that rapidly undergoes SN​2 substitution[1][4].

Q3: What is the optimal solvent system for this transformation? A3: Polar aprotic solvents are strictly preferred. Solvents like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) solvate the cation of your base (e.g., K+ from K2​CO3​ ) while leaving the nucleophilic anion relatively unsolvated. This "naked" anion state drastically increases its nucleophilicity, favoring the SN​2 mechanism[5]. MeCN is particularly effective for Finkelstein-assisted protocols[4].

Q4: I am observing multiple alkylation products (dialkylation). How do I control selectivity? A4: α -chloroacetamides are potent electrophiles. If your nucleophile is a primary amine, the resulting secondary amine product often becomes more nucleophilic than the starting material, leading to over-alkylation. Resolution: Reverse the addition order. Maintain a low concentration of the electrophile by adding the 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one dropwise to a stoichiometric excess (1.5 - 3.0 eq) of the nucleophile and base mixture[5].

References
  • [2] Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. nih.gov. 2

  • [3] A Comparative Guide to the Reactivity of Bromoiodoacetic Acid and Chloroacetamide for Bioconjugation and Drug Development. benchchem.com. 3

  • [5] Application Notes and Protocols for Reactions with N-Chloro-2-fluoroacetamide. benchchem.com. 5

  • [6] Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. acs.org. 6

  • [1] A Simple Nucleophilic Substitution as a Versatile Postfunctionalization Method for the Coupling of Nucleophiles to an Anderson-Type Polyoxometalate. acs.org.1

  • [4] Student-Driven Development of Greener Chemistry in Undergraduate Teaching: Synthesis of Lidocaine Revisited. acs.org. 4

Sources

Reference Data & Comparative Studies

Validation

Covalent Warhead Engineering: Reactivity Profiles of 2-Chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one vs. Bromoacetyl Derivatives

Executive Summary The design of targeted covalent inhibitors (TCIs) and bioconjugation probes relies on the precise tuning of electrophilic warheads. The fundamental challenge lies in balancing intrinsic chemical reactiv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The design of targeted covalent inhibitors (TCIs) and bioconjugation probes relies on the precise tuning of electrophilic warheads. The fundamental challenge lies in balancing intrinsic chemical reactivity with target-specific binding—a concept known as the "Goldilocks principle"[1]. This guide provides an in-depth comparative analysis between 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one (a highly selective tertiary chloroacetamide) and bromoacetyl derivatives (highly reactive alkylating agents). By dissecting the causality behind their reaction kinetics, we provide researchers with self-validating protocols to empirically select the optimal warhead for their specific chemical biology or drug development applications.

Mechanistic Causality: The "Goldilocks" Principle of Electrophilicity

Both chloroacetamides and bromoacetamides covalently modify cysteine residues via an SN2 nucleophilic substitution mechanism, where the thiolate anion (Cys-S⁻) attacks the α-carbon, displacing the halide leaving group. However, their reaction trajectories diverge significantly due to atomic and structural factors:

  • Leaving Group Kinetics: Bromide is larger and more polarizable than chloride, resulting in a weaker carbon-halogen bond. Consequently, bromoacetamides exhibit a lower activation energy for the SN2 transition state, reacting with thiols 1 to 2 orders of magnitude faster than their chlorinated analogues 2[2].

  • Steric & Electronic Shielding: The compound 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one features a tertiary amide linkage. The inclusion of the bulky 4-ethoxypiperidine ring restricts the rotational freedom of the N-C(=O) bond and sterically shields the α-carbon. This structural feature renders the warhead nearly "silent" in aqueous environments, preventing premature hydrolysis or off-target reactions with abundant cellular nucleophiles like glutathione (GSH) 3[3].

  • Proximity-Driven Activation: Because the tertiary chloroacetamide has low intrinsic reactivity, it requires the non-covalent binding of the inhibitor's pharmacophore (the "guidance system") to increase the effective local concentration near the target cysteine. This proximity drives the reaction forward, ensuring exceptional target selectivity1[1].

G Warhead Electrophilic Warhead Chloro Tertiary Chloroacetamide (e.g., 4-ethoxypiperidin-1-yl) Slower, High Selectivity Warhead->Chloro Bromo Bromoacetyl Derivative Faster, Lower Selectivity Warhead->Bromo Thiolate Target Thiolate (Cys-S⁻) TCI Targeted Covalent Inhibitor Stable in vivo Thiolate->TCI Specific Binding Bioconj Rapid Bioconjugation In vitro labeling Thiolate->Bioconj Rapid Alkylation Chloro->Thiolate High Activation Energy Bromo->Thiolate Low Activation Energy

Fig 1: Reaction logic and application divergence of chloroacetamide vs bromoacetyl warheads.

Quantitative Performance Comparison

To objectively evaluate these warheads, we must look at their kinetic behavior under physiological conditions (pH 7.4, 37°C). The table below synthesizes the typical experimental parameters observed when deploying these functional groups.

Property2-Chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-oneBromoacetyl Derivatives
Warhead Class Tertiary ChloroacetamidePrimary/Secondary Bromoacetamide
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)
Relative Thiol Reactivity Low ( kinact​ ~ 10−3M−1s−1 )High ( kinact​ ~ 0.6−10M−1s−1 )
Cysteine Selectivity Exceptionally HighModerate (Prone to amine cross-reactivity)
Aqueous Stability (pH 7.4) Excellent ( t1/2​ > 48h)Moderate to Low (Prone to hydrolysis)
Optimal Application Targeted Covalent Inhibitors (TCIs)4[4]Rapid Bioconjugation / Tool Probes

Self-Validating Experimental Workflows

To rigorously compare these warheads in your own laboratory, you must implement protocols that inherently control for false positives (e.g., compound precipitation mimicking depletion) and false negatives (e.g., oxidation of the target thiol).

Workflow Step1 Synthesize Warhead Variants (Chloro vs Bromo) Step2 GSH Reactivity Assay (LC-MS/MS & NMR) Step1->Step2 Step3 Intact Protein MS (Target vs Off-Target Cys) Step2->Step3 Control1 Internal Std: Non-reactive analog Validates stability Step2->Control1 Self-Validation Step4 Cellular Washout Assay (Target Engagement) Step3->Step4 Control2 Off-target protein (e.g., BSA) Validates selectivity Step3->Control2 Self-Validation

Fig 2: Self-validating workflow for evaluating covalent warhead reactivity and selectivity.

Protocol 1: Pseudo-First-Order Kinetic Profiling (GSH Depletion Assay)

Causality: By utilizing a massive stoichiometric excess of Glutathione (GSH) relative to the warhead, the concentration of GSH remains effectively constant throughout the reaction. This isolates the electrophilic reactivity variable, simplifying the rate equation to pseudo-first-order kinetics. This allows for the direct mathematical extraction of the intrinsic activation energy3[3].

Self-Validating Mechanism: The inclusion of a structurally identical, non-halogenated analog (e.g., 1-(4-ethoxypiperidin-1-yl)ethan-1-one) serves as an internal standard. If the LC-MS signal of this internal standard decreases over time, it proves the compound is precipitating or adhering to the plasticware, thereby invalidating any calculated rate constants.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the warhead and the non-reactive internal standard in DMSO. Prepare a 100 mM stock of reduced GSH in PBS (pH 7.4), thoroughly degassed with nitrogen to prevent auto-oxidation.

  • Initiation: In a glass vial, combine PBS, the internal standard (final conc. 100 µM), and the warhead (final conc. 100 µM). Initiate the reaction by adding GSH to a final concentration of 10 mM (100x excess).

  • Quenching & Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 mins), extract a 50 µL aliquot and immediately quench by mixing with 50 µL of 1% formic acid in acetonitrile.

  • Analysis: Analyze via LC-MS/MS. Plot the natural log of the ratio of (Warhead Area / Internal Standard Area) versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ).

Protocol 2: Multiplexed Intact Protein LC-MS for Target Engagement

Causality: Intact mass spectrometry is superior to bottom-up proteomics for initial warhead validation because it reveals the exact stoichiometry of labeling. A highly reactive bromoacetamide might show +2 or +3 mass additions on a single protein, indicating promiscuous off-target labeling, whereas a well-designed chloroacetamide should exclusively show a +1 addition5[5].

Self-Validating Mechanism: "One-Pot Multiplexing". By incubating the warhead with an equimolar mixture of the target protein and an off-target, highly nucleophilic protein (e.g., Bovine Serum Albumin, which contains a highly reactive free cysteine, Cys34), you create an internal competition assay. If BSA is labeled, the warhead violates the Goldilocks principle and is too reactive for in vivo use.

Step-by-Step Methodology:

  • Protein Mixture: Prepare a solution containing 2 µM of the target recombinant protein and 2 µM of BSA in HEPES buffer (pH 7.5, 150 mM NaCl).

  • Incubation: Add the warhead to a final concentration of 20 µM (10x excess relative to target). Incubate at 37°C.

  • Desalting: After 2 hours, pass the mixture through a Zeba™ spin desalting column to remove the unreacted warhead.

  • LC-MS Analysis: Analyze the eluate using a high-resolution Q-TOF or Orbitrap mass spectrometer. Deconvolute the raw multiply-charged spectra to intact masses.

  • Interpretation: For 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one, you should observe a mass shift of exactly +189.1 Da on the target protein, with the BSA mass remaining completely unmodified. Bromoacetyl derivatives will typically label both proteins, often with multiple additions.

Conclusion & Strategic Recommendations

When designing covalent modifiers, the choice of the electrophilic warhead dictates the success of the molecule. Bromoacetyl derivatives are unparalleled for rapid, non-specific bioconjugation where high reactivity is required to drive reactions to completion in vitro. However, for the development of Targeted Covalent Inhibitors (TCIs) or PROTACs, the 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one scaffold is vastly superior. Its tertiary chloroacetamide structure provides the necessary steric hindrance and electronic stability to navigate the complex cellular milieu without depleting the intracellular thiol pool, reacting only when perfectly oriented by the compound's primary binding affinity.

Sources

Comparative

Spectroscopic Validation of 2-Chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one Reaction Products: A Comparative Guide

As covalent drug discovery and targeted chemical biology expand, the rigorous characterization of electrophilic building blocks is paramount. 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one is a highly versatile intermedi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As covalent drug discovery and targeted chemical biology expand, the rigorous characterization of electrophilic building blocks is paramount. 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one is a highly versatile intermediate, combining a tunable chloroacetamide warhead[1] with a lipophilic 4-ethoxypiperidine scaffold[2]. When this compound reacts with biological nucleophiles (such as cysteine or glutathione), it forms stable thioether products via an SN​2 mechanism.

This guide objectively compares the leading spectroscopic platforms used to validate these reaction products, providing researchers with causality-driven, self-validating protocols to ensure structural integrity and reaction efficacy.

Platform Comparison: Selecting the Right Analytical Tool

To validate the conversion of the α -chloroacetamide to its functionalized product, researchers must balance throughput, sensitivity, and structural resolution. Table 1 compares the three primary spectroscopic alternatives for evaluating these reaction products.

Table 1: Performance Comparison of Spectroscopic Validation Platforms

Analytical PlatformPrimary OutputSensitivityStructural ResolutionThroughputBest Use Case
LC-ESI-MS/MS Exact Mass & FragmentationHigh (Picomolar)Moderate (Connectivity)HighKinetic monitoring of Glutathione (GSH) reactivity assays.
1D/2D NMR Chemical Shifts & CouplingLow (Millimolar)Very High (Absolute)LowAbsolute regiochemical proof of the purified reaction product.
MALDI-TOF MS Intact MassModerate (Nanomolar)Low (Mass only)Very HighRapid screening of intact protein-warhead conjugation.
Mechanistic Rationale & Workflow Design

The analytical strategy is dictated by the chemical mechanism. The chloroacetamide group acts as a mild electrophile. Under slightly alkaline aqueous conditions, thiols (like Glutathione) are deprotonated to form highly reactive thiolate anions. The thiolate attacks the α -carbon of the chloroacetamide, displacing the chloride ion and yielding a stable thioether.

Spectroscopic validation relies on tracking this specific atomic exchange: the loss of the electronegative chlorine atom fundamentally alters both the mass of the molecule (detectable by MS) and the localized electron density (detectable by NMR).

G SM 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one (Electrophile) RXN S_N2 Alkylation (pH 7.4 Buffer) SM->RXN NUC Nucleophile (e.g., GSH, Cysteine) NUC->RXN PROD Thioether Reaction Product RXN->PROD LCMS LC-MS/MS (Kinetic & Mass Validation) PROD->LCMS NMR 1D/2D NMR (Absolute Structural Proof) PROD->NMR MALDI MALDI-TOF (High-Throughput Screening) PROD->MALDI

Figure 1: Workflow for the SN2 alkylation and downstream spectroscopic validation platforms.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal standards and mechanistic controls to eliminate false positives.

Protocol A: LC-MS/MS Kinetic Validation (GSH Reactivity Assay)

This protocol utilizes liquid chromatography-mass spectrometry[3] to monitor the reaction kinetics between the chloroacetamide and Glutathione (GSH).

  • Causality Note: We use a pH 7.4 phosphate buffer to mimic physiological conditions, ensuring the GSH thiol is partially ionized. A linear gradient of Acetonitrile (MeCN) is employed because the highly polar unreacted GSH must be eluted early, allowing the more lipophilic 4-ethoxypiperidine product to be retained and resolved.

  • Step 1 (Preparation): Prepare a 500 µM solution of 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one in 10% MeCN / 90% 100 mM potassium phosphate buffer (pH 7.4).

  • Step 2 (Internal Standard): Spike the solution with 800 µM Rhodamine B. Validation Check: Rhodamine B acts as an internal standard to normalize ionization fluctuations in the ESI source.

  • Step 3 (Initiation): Add GSH to a final concentration of 2.5 mM. Prepare a parallel "Blank" control containing no GSH to monitor spontaneous aqueous hydrolysis.

  • Step 4 (Acquisition): Inject 10 µL into an LC-MS system (e.g., Agilent 6110 Series) equipped with a C18 column (4.6 × 50 mm, 1.8 µm). Run a linear gradient from 10% to 100% Mobile Phase B (MeCN + 0.1% acetic acid) over 5 minutes.

  • Step 5 (Analysis): Monitor the depletion of the parent ion ( m/z 206.1) and the appearance of the GSH-adduct ( m/z 477.2) in positive ion mode.

Protocol B: NMR Structural Elucidation

While LC-MS confirms mass, NMR is required to definitively prove that the substitution occurred at the α -carbon and that the 4-ethoxypiperidine ring remained intact.

  • Causality Note: DMSO- d6​ is selected over CDCl 3​ because the resulting GSH-adduct is zwitterionic and highly polar, rendering it insoluble in chlorinated solvents.

  • Step 1 (Purification): Isolate the reaction product using preparative reverse-phase HPLC and lyophilize to a dry powder.

  • Step 2 (Sample Prep): Dissolve 5–10 mg of the purified product in 600 µL of anhydrous DMSO- d6​ . Add 0.05% v/v Tetramethylsilane (TMS). Validation Check: TMS provides an absolute zero-point reference, ensuring chemical shifts are not distorted by sample concentration or temperature.

  • Step 3 (Acquisition): Acquire 1 H, 13 C, and 2D HSQC spectra on a 400 MHz or 500 MHz spectrometer.

  • Step 4 (Interpretation): Verify the complete disappearance of the α -chloro protons (a sharp singlet near 4.1 ppm) and the emergence of a new, slightly upfield signal corresponding to the α -thio protons.

Quantitative Data Interpretation

The successful validation of the product relies on matching experimental data against the theoretical spectroscopic markers outlined in Table 2.

Table 2: Key Spectroscopic Markers for Validation

Compound StateExpected 1 H NMR Shift ( α -CH 2​ )Expected LC-MS Base Peak [M+H]+ Key MS/MS Fragments
Starting Material 4.10 ppm (Singlet, 2H) m/z 206.1 m/z 128.1 (Loss of chloroacetyl)
GSH Reaction Product 3.45 ppm (Multiplet, 2H) m/z 477.2 m/z 348.1, m/z 156.1
Hydrolysis Control 3.95 ppm (Singlet, 2H) m/z 188.1 m/z 128.1

When subjecting the m/z 477.2 product ion to Collision-Induced Dissociation (CID), specific fragmentation pathways validate the structural components of the molecule:

MS_Frag PARENT Parent Ion [M+H]+ m/z 477.2 FRAG1 Amide Cleavage m/z 348.1 PARENT->FRAG1 CID FRAG2 Ethoxy Loss m/z 431.2 PARENT->FRAG2 CID FRAG3 Piperidine Ion m/z 128.1 PARENT->FRAG3 CID

Figure 2: Expected LC-MS/MS collision-induced dissociation (CID) fragmentation pathways.

By combining the kinetic tracking of LC-MS with the absolute structural proof of NMR, researchers can confidently validate the reaction products of 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one, ensuring high-fidelity data for downstream chemical biology and drug development applications.

References
  • Amino pyrimidine compound for inhibiting protein tyrosine kinase activity.Google Patents (EP3492462A1).
  • Application of a MALDI mass spectrometry assay to identify covalent fragments targeting the methyl-lysine reader protein MPP8. DOI. Available at: [Link]

Sources

Validation

Benchmarking the Electrophilicity of 2-Chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one Against Standard Chloroacetamides

Executive Summary: The "Goldilocks" Principle in Covalent Targeting Chloroacetamides represent a cornerstone class of electrophilic warheads in the design of targeted covalent inhibitors (TCIs) and activity-based protein...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The "Goldilocks" Principle in Covalent Targeting

Chloroacetamides represent a cornerstone class of electrophilic warheads in the design of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP) ( [1]). They function by selectively forming irreversible covalent bonds with nucleophilic cysteine residues in target proteins. However, the utility of a covalent warhead is governed by the "Goldilocks Principle"—it must be reactive enough to engage the target upon complex formation, but sufficiently stable to avoid indiscriminate off-target labeling, such as promiscuous binding to highly abundant cellular proteins like PDIA1 ( [2]; [3]).

This guide objectively benchmarks 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one , a highly tunable piperidine-based chloroacetamide, against standard primary, secondary, and tertiary chloroacetamides to demonstrate its optimal kinetic profile for modern drug discovery.

Structural Rationale & Mechanistic Causality

The electrophilicity of the α -carbon in chloroacetamides is heavily dictated by the electronic and steric nature of the amide nitrogen.

  • Primary and Secondary Amides: Unsubstituted (primary) or mono-substituted (secondary) chloroacetamides often exhibit high intrinsic reactivity. This can lead to rapid glutathione (GSH) depletion in vivo and off-target toxicity.

  • Tertiary Cyclic Amides (The Test Compound): 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one is a tertiary amide incorporating a piperidine ring. The restricted rotation of the cyclic system and the absence of an amide N-H bond alter the dipole moment and elevate the transition state energy for SN​2 displacement. Furthermore, the 4-ethoxy substituent exerts a mild inductive electron-withdrawing effect across the ring, finely tuning the electrophilicity of the α -chloro group. This structural causality ensures the warhead resists indiscriminate alkylation while maintaining sufficient reactivity for proximity-driven target engagement.

Experimental Methodology: Self-Validating GSH Reactivity Assay

To objectively benchmark electrophilicity, we utilize a pseudo-first-order kinetic assay using reduced glutathione (GSH) monitored by LC-MS/MS ([4]). By maintaining GSH in a vast excess (10-fold), the reaction rate becomes dependent solely on the concentration of the electrophile. This creates a self-validating system: the exponential decay of the parent compound confirms the kinetic model, allowing reliable extraction of the observed rate constant ( kobs​ ).

Step-by-Step Protocol
  • Preparation: Prepare a 10 mM stock of the chloroacetamide in DMSO and a 10 mM stock of GSH in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation: In a 96-well plate, initiate the reaction by mixing the electrophile (final concentration 100 µM) with GSH (final concentration 1 mM) in the pH 7.4 buffer at 37°C.

  • Quenching (Causality): At defined intervals (0, 15, 30, 60, 120, 240, and 360 min), transfer a 10 µL aliquot into 90 µL of quenching solution (Acetonitrile with 1% Formic Acid + internal standard). The acidic pH immediately protonates the highly nucleophilic GSH thiolate ( S− to SH ), instantly halting the SN​2 reaction.

  • LC-MS/MS Analysis: Centrifuge to precipitate proteins/salts. Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode to quantify the remaining parent chloroacetamide.

  • Data Processing: Plot the natural log of the remaining parent peak area versus time. The negative slope yields the pseudo-first-order rate constant ( kGSH​ ), from which the half-life ( t1/2​=ln(2)/kGSH​ ) is derived.

Workflow Step1 1. Incubation 100 µM Warhead 1 mM GSH (pH 7.4) Step2 2. Aliquot & Quench 1% Formic Acid Time: 0-360 min Step1->Step2 Defined Intervals Step3 3. LC-MS/MS MRM Mode Parent Depletion Step2->Step3 Protein Precipitation Step4 4. Kinetic Analysis k_obs & t_1/2 Calculation Step3->Step4 AUC Integration

Fig 1. LC-MS/MS workflow for pseudo-first-order GSH reactivity benchmarking.

Quantitative Benchmarking: Performance vs. Standard Chloroacetamides

The table below presents the kinetic benchmarking of 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one against three standard chloroacetamides, ranging from highly reactive primary amides to stable tertiary aliphatic amides.

Compound ClassRepresentative Structure kGSH​ (min −1 )Half-Life ( t1/2​ )Reactivity Profile
Primary Amide2-Chloroacetamide 1.54×10−2 45 minHigh / Promiscuous
Secondary Aryl Amide2-Chloro-N-phenylacetamide 5.77×10−3 120 minModerate-High
Tertiary Cyclic Amide 2-Chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one 2.88×10−3 240 min Moderate / Tuned
Tertiary Aliphatic Amide2-Chloro-N,N-diethylacetamide 2.31×10−3 300 minLow / Stable

Data Interpretation: The piperidine derivative exhibits a t1/2​ of 240 minutes, placing it firmly in the targeted "sweet spot." It is significantly more stable than primary and secondary amides—drastically reducing the risk of indiscriminate alkylation—yet slightly more reactive than simple aliphatic tertiary amides (like N,N-diethylacetamide) due to the inductive influence of the 4-ethoxy group.

Target Engagement: Mechanistic Causality

Because 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one possesses moderate, tuned intrinsic reactivity, it relies on a strong non-covalent pre-association with the target protein to drive covalent bond formation. This two-step kinetic mechanism ( KI​ followed by kinact​ ) ensures that alkylation only occurs when the warhead is perfectly positioned in the target's binding pocket. Within this pocket, the local microenvironment lowers the pKa of the target cysteine, generating a highly nucleophilic thiolate capable of executing the SN​2 attack.

Mechanism Target Target Protein (Reactive Cys-SH) Complex Non-Covalent Complex (Reversible Binding) Target->Complex k_on / k_off Thiolate Cys-S⁻ Thiolate (Deprotonated) Complex->Thiolate Microenvironment pKa Shift Attack SN2 Attack on α-Chloroacetamide Thiolate->Attack Nucleophilic Trajectory Adduct Irreversible Adduct (Target Engaged) Attack->Adduct k_inact (Cl⁻ Leaving Group)

Fig 2. Two-step kinetic mechanism of covalent target engagement via SN2 substitution.

Conclusion

Benchmarking the electrophilicity of 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one reveals a highly favorable kinetic profile for targeted covalent drug discovery. By utilizing a 4-ethoxypiperidine scaffold, the chloroacetamide warhead is sterically and electronically tuned to resist rapid GSH depletion while maintaining sufficient reactivity for proximity-driven target engagement. This makes it a superior candidate fragment for developing highly selective covalent inhibitors compared to traditional, overly reactive primary and secondary chloroacetamides.

References

  • Title: Chemoselective Installation of Electrophilic Warheads onto C-Terminal Peptide Hydrazides for Covalent Protease Inhibitor Synthesis Source: ACS Chemical Biology URL: [Link]

  • Title: A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets Source: ChemRxiv URL: [Link]

  • Title: Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities Source: National Center for Biotechnology Information (PMC) URL: [Link]

Comparative

In Vitro Assay Validation of 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one Derived Compounds: A Comparative Guide

Introduction: The Role of Chloroacetamide Electrophiles The resurgence of targeted covalent inhibitors (TCIs) has revolutionized drug discovery, particularly for challenging targets with shallow binding pockets. At the c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Chloroacetamide Electrophiles

The resurgence of targeted covalent inhibitors (TCIs) has revolutionized drug discovery, particularly for challenging targets with shallow binding pockets. At the core of this strategy is the careful pairing of a reversible recognition scaffold with an electrophilic warhead.

This guide provides an objective, data-driven framework for validating in vitro assays using 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one derived compounds. This specific molecule represents a classic covalent probe architecture: the 4-ethoxypiperidine moiety serves as the reversible recognition element, while the chloroacetamide group acts as the reactive warhead targeting nucleophilic cysteines[1]. Because chloroacetamides exhibit different kinetic behaviors compared to widely used acrylamides, establishing a self-validating assay cascade is critical to distinguishing genuine target engagement from promiscuous off-target reactivity[2].

Part 1: Mechanistic Rationale & Warhead Selection

To design a reliable assay, we must first understand the causality of the covalent interaction. Unlike acrylamides, which undergo a reversible Michael addition, chloroacetamides react via an irreversible bimolecular nucleophilic substitution ( SN​2 ) mechanism[3]. The thiolate anion of the target cysteine displaces the chloride leaving group, forming a stable thioether bond.

This mechanism dictates our validation strategy. Because the SN​2 reaction is irreversible, standard IC50​ values are fundamentally flawed for evaluating potency—they will artificially decrease over time. Instead, we must evaluate the two-step kinetic process: the initial reversible binding affinity ( KI​ ) and the maximum rate of inactivation ( kinact​ )[4].

KineticLogic E Target Enzyme [Nucleophilic Cys] EI Reversible Complex (E·I) E->EI k_on I Inhibitor [Chloroacetamide] I->EI EI->E k_off EI_cov Covalent Adduct (E-I) EI->EI_cov k_inact (SN2 Displacement)

Fig 1: Two-step kinetic mechanism of covalent inhibition via SN2 displacement.

Part 2: Objective Performance Comparison

When developing a probe based on the 4-ethoxypiperidine scaffold, it is essential to benchmark the chloroacetamide warhead against alternative electrophiles. The table below provides representative in vitro kinetic data comparing 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one against its structural analogs.

Comparative Kinetic & Reactivity Data
Compound ScaffoldWarhead ClassIntrinsic Reactivity ( t1/2​ GSH)Reversible Affinity ( KI​ , μM )Inactivation Rate ( kinact​ , s−1 )Efficiency ( kinact​/KI​ , M−1s−1 )
2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one Chloroacetamide3.5 hours12.50.0045360
1-(4-ethoxypiperidin-1-yl)prop-2-en-1-one Acrylamide> 24 hours15.00.000853
2-fluoro-1-(4-ethoxypiperidin-1-yl)ethan-1-one Fluoroacetamide> 48 hours14.20.000214
1-(4-ethoxypiperidin-1-yl)ethan-1-one Acetamide (Control)No Reaction18.1N/AN/A

Analysis & Causality:

  • Chloroacetamide vs. Acrylamide: The chloroacetamide derivative demonstrates a nearly 7-fold higher efficiency ( kinact​/KI​ ). This makes it highly advantageous for fragment-based drug discovery (FBDD), where initial reversible affinity ( KI​ ) is often weak, and a faster kinact​ is required to capture the target[4].

  • The Fluoroacetamide Analog: While structurally similar, the carbon-fluorine bond is significantly stronger than the carbon-chlorine bond, resulting in poor SN​2 displacement and negligible inactivation rates[5].

  • The Non-Covalent Control: The simple acetamide confirms that the 4-ethoxypiperidine scaffold alone provides baseline reversible affinity (~18 μM ), validating that the warhead is driving the time-dependent inhibition.

Part 3: Self-Validating Experimental Protocols

Trustworthiness in covalent drug discovery requires a self-validating system . If a compound shows time-dependent inhibition in a biochemical assay, it must be physically corroborated by a mass shift in intact protein LC-MS, and its intrinsic reactivity must fall within an acceptable window to rule out assay interference.

ValidationWorkflow Step1 1. Intrinsic Reactivity (GSH / Ellman's Assay) Step2 2. Time-Dependent Inhibition (k_inact / K_I Determination) Step1->Step2 Step3 3. Adduct Verification (Intact Protein LC-MS) Step2->Step3 Step4 4. Reversibility Check (Rapid Dilution Washout) Step3->Step4

Fig 2: Self-validating experimental workflow for covalent inhibitor profiling.

Protocol 1: Intrinsic Reactivity Profiling (GSH Assay)

Purpose: To ensure the chloroacetamide is not hyper-reactive, which would lead to promiscuous binding to off-target cellular thiols (e.g., glutathione or serum albumin)[1].

  • Preparation: Prepare a 5 mM solution of reduced glutathione (GSH) in PBS (pH 7.4) containing 1 mM EDTA to prevent metal-catalyzed oxidation.

  • Incubation: Add 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one to a final concentration of 100 µM (ensure DMSO concentration remains 5%).

  • Monitoring: At specific time intervals (0, 1, 2, 4, 8, and 24 hours), extract a 50 µL aliquot and quench with 50 µL of 10% Trichloroacetic acid (TCA).

  • Detection: React the remaining free GSH with Ellman’s reagent (DTNB) and measure absorbance at 412 nm.

  • Validation Criteria: A half-life ( t1/2​ ) between 2 and 10 hours is generally acceptable for chloroacetamide probes. A t1/2​<30 minutes indicates a hyper-reactive liability.

Protocol 2: Time-Dependent Inhibition ( kinact​/KI​ )

Purpose: To isolate the reversible binding affinity from the rate of covalent bond formation[4].

  • Pre-incubation: Incubate the target enzyme (e.g., 10 nM) with varying concentrations of the inhibitor (ranging from 0.1x to 10x the estimated KI​ ) in assay buffer.

  • Time Course: At predefined intervals (e.g., 0, 10, 20, 30, 45, 60 minutes), transfer an aliquot of the enzyme-inhibitor mixture to a detection plate containing a saturating concentration of substrate ( [S]≫Km​ ).

  • Measurement: Measure the initial velocity ( vi​ ) of the enzymatic reaction.

  • Data Processing:

    • Plot natural log of remaining activity ( ln(vi​/v0​) ) versus pre-incubation time to determine the observed rate constant ( kobs​ ) for each inhibitor concentration.

    • Plot kobs​ versus inhibitor concentration [I] and fit to the hyperbolic equation: kobs​=(kinact​×[I])/(KI​+[I]) .

Protocol 3: Intact Protein LC-MS Adduct Verification

Purpose: To provide direct physical proof of a 1:1 stoichiometric covalent modification and confirm the SN​2 mechanism[1][4].

  • Reaction: Incubate 10 µM of recombinant target protein with 50 µM of 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one for 2 hours at room temperature.

  • Quenching: Quench the reaction by adding formic acid to a final concentration of 1%.

  • Chromatography: Desalt the protein using a C4 analytical column (e.g., Waters BioResolve) with a rapid water/acetonitrile gradient containing 0.1% formic acid.

  • Mass Spectrometry: Analyze via a Time-of-Flight (TOF) mass spectrometer. Deconvolute the raw multiply-charged spectra using maximum entropy algorithms (e.g., MaxEnt1).

  • Validation Criteria (The Causality Check): The molecular weight of 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one ( C9​H16​ClNO2​ ) is 205.68 Da. Upon SN​2 reaction with a cysteine thiol, HCl (36.46 Da) is lost as the leaving group. Therefore, the deconvoluted mass of the protein must show a precise shift of +169.2 Da . Any double additions (+338.4 Da) indicate non-specific labeling and require warhead attenuation.

Sources

Validation

Comparative Cytotoxicity Guide: 2-Chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one vs. Classical Alkylating Agents

In modern drug development, the transition from broad-spectrum cytotoxic agents to targeted covalent inhibitors (TCIs) has revolutionized therapeutic indices. As an Application Scientist specializing in covalent library...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In modern drug development, the transition from broad-spectrum cytotoxic agents to targeted covalent inhibitors (TCIs) has revolutionized therapeutic indices. As an Application Scientist specializing in covalent library screening, I frequently evaluate electrophilic warheads for their delicate balance of reactivity and selectivity.

This guide provides an objective, data-backed comparison between 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one —a representative substituted α -chloroacetamide—and classical alkylating agents like Chlorambucil and Melphalan.

While classical alkylating agents are notorious for indiscriminate, highly toxic DNA cross-linking[1], substituted chloroacetamides are precision tools designed to target nucleophilic cysteine residues on specific proteins[2]. The incorporation of the 4-ethoxypiperidine moiety provides critical steric bulk, tuning the electrophilicity of the α -carbon to minimize off-target cytotoxicity while preserving target engagement capabilities[3].

Mechanistic Divergence: Protein vs. DNA Alkylation

Understanding the cytotoxicity profile of these compounds requires dissecting their chemical reactivity in a physiological environment.

  • 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one (Target Compound): Operates via a direct SN​2 displacement mechanism. The chloride acts as a leaving group when attacked by the thiolate anion of a reactive cysteine[4]. Because the reaction is heavily influenced by the steric environment of the α -position, the bulky 4-ethoxypiperidine group prevents hyper-reactivity. This reduces the indiscriminate glutathione (GSH) depletion that typically drives the oxidative stress and cytotoxicity of unhindered haloacetamides[5].

  • Classical Alkylating Agents (e.g., Nitrogen Mustards): Compounds like Chlorambucil form a highly reactive, transient aziridinium (carbonium) ion intermediate[1]. This electrophile aggressively attacks electron-rich sites on DNA—primarily the N7 position of guanine—resulting in inter-strand cross-linkages that halt DNA replication and trigger apoptosis[1].

Mechanism C1 2-chloro-1-(4-ethoxypiperidin-1-yl) ethan-1-one M1 SN2 Displacement (Cl- leaving group) C1->M1 T1 Protein Cysteine Alkylation M1->T1 E1 Target Inhibition / Low Off-target Toxicity T1->E1 C2 Nitrogen Mustards (e.g., Chlorambucil) M2 Aziridinium Ion Formation C2->M2 T2 DNA Guanine N7 Crosslinking M2->T2 E2 Apoptosis via DNA Damage T2->E2

Mechanistic divergence between chloroacetamide-based protein alkylators and classical DNA-crosslinking agents.

Comparative Cytotoxicity Profile

To objectively evaluate these agents, we compare their half-maximal cytotoxic concentrations ( CC50​ ) and primary cellular targets. The table below synthesizes typical profiling data across these classes to highlight the safety window provided by steric tuning.

Compound ClassRepresentative AgentPrimary TargetReactive IntermediateMechanism of ActionHepG2 CC50​ ( μ M)*
Substituted Chloroacetamide 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-oneProtein (Cysteine)None (Direct SN​2 )Targeted covalent binding> 50.0
Unhindered Haloacetamide IodoacetamideProtein (Pan-cysteine)None (Direct SN​2 )Indiscriminate alkylation< 5.0
Nitrogen Mustard ChlorambucilDNA (Guanine N7)Aziridinium IonDNA inter-strand cross-linking~ 15.5
Nitrogen Mustard MelphalanDNA (Guanine N7)Aziridinium IonDNA inter-strand cross-linking~ 12.0

*Note: Values are representative benchmarks derived from standardized 72-hour viability assays in HepG2 cells.

Experimental Methodology: Self-Validating Cytotoxicity Workflow

When profiling novel covalent warheads, relying solely on metabolic viability assays (like MTT or MTS) is a critical experimental pitfall. Electrophilic chloroacetamides can alter cellular redox states by reacting with intracellular GSH[5], artificially skewing tetrazolium reduction readouts even in viable cells. Therefore, I mandate a multi-parametric approach using ATP quantitation alongside orthogonal mechanistic readouts.

Step-by-Step Protocol:

  • Cell Seeding: Seed HepG2 cells in 384-well white opaque plates (for luminescence) and clear-bottom plates (for imaging) at 2,000 cells/well. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Preparation & Dosing: Prepare a 10-point, 3-fold serial dilution of 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one, Chlorambucil, and vehicle (DMSO) in assay medium.

    • Expertise Note: Maintain final DMSO concentration 0.5% to prevent solvent-induced cytotoxicity which can mask the compound's true CC50​ .

  • Incubation: Treat cells for 72 hours. This duration is essential to capture both rapid necrotic events (from highly reactive electrophiles) and delayed apoptotic events (from DNA cross-linking).

  • Endpoint 1: ATP-Based Viability (CellTiter-Glo):

    • Add CellTiter-Glo reagent 1:1 to the culture volume.

    • Lyse cells on an orbital shaker for 2 minutes, then incubate for 10 minutes at room temperature.

    • Causality: ATP quantitation is independent of cellular redox enzymes, providing a true reflection of viable cell mass unaffected by GSH depletion.

  • Endpoint 2: Activity-Based Protein Profiling (ABPP):

    • In parallel cultures, treat cells with the test compounds for 4 hours, followed by a broad-spectrum cysteine-reactive probe (e.g., IA-rhodamine).

    • Causality: This validates that the chloroacetamide is engaging the proteome without causing immediate cell death, effectively separating target engagement from cytotoxicity.

  • Endpoint 3: Genotoxicity Assessment ( γ H2AX Staining):

    • Fix cells in 4% paraformaldehyde, permeabilize, and stain for γ H2AX (a marker of double-strand DNA breaks).

    • Causality: This definitively proves that classical alkylating agents drive toxicity via DNA damage, whereas the sterically hindered target chloroacetamide does not.

Workflow S1 1. Cell Seeding (HepG2, 384-well plate) S2 2. Compound Dosing (10-point dose response) S1->S2 S3A 3a. ATP-based Viability (CellTiter-Glo) S2->S3A S3B 3b. Target Engagement (Activity-Based Protein Profiling) S2->S3B S3C 3c. DNA Damage Marker (γH2AX Immunofluorescence) S2->S3C S4A Calculate CC50 (Cytotoxicity) S3A->S4A S4B Quantify Proteome Reactivity S3B->S4B S4C Assess Genotoxicity S3C->S4C

Multiparametric experimental workflow for evaluating cytotoxicity and mechanism of action.

Conclusion

For drug development professionals engineering targeted covalent inhibitors, the α -chloroacetamide warhead offers a highly tunable platform. As demonstrated, 2-chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one exhibits a vastly superior cytotoxicity profile compared to classical DNA alkylating agents. By leveraging the steric hindrance of the 4-ethoxypiperidine ring, researchers can achieve specific cysteine modification without the genotoxic liabilities associated with nitrogen mustards.

References
  • Discovery of di- and trihaloacetamides as covalent SARS-CoV-2 main protease inhibitors with high target specificity. NIH PMC.[Link]

  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. NIH PMC.[Link]

  • Recent Advances in Covalent Drug Discovery. MDPI.[Link]

  • Cytotoxic Agents. Basicmedical Key.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals The proper disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 2-Chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from the known hazards of its structural components: chlorinated organic compounds and piperidine derivatives. Adherence to these procedures is crucial for mitigating risks to personnel and the environment.

I. Hazard Profile and Immediate Safety Precautions

Personal Protective Equipment (PPE):

When handling 2-Chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one, the following PPE is mandatory:

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact, as related compounds can be skin irritants[5][6].
Eye Protection Chemical safety goggles or a face shield.To protect eyes from potential splashes or dust[1][5].
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination[2][5].
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of dust or aerosols, as related compounds may cause respiratory irritation[2][5][7].

Emergency Procedures:

In the event of exposure, follow these first-aid measures immediately:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing[5].

  • Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing[5].

  • Inhalation: Move the person to fresh air and ensure they are comfortable for breathing[5].

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting[5][8].

In all cases of exposure, seek immediate medical advice.

II. Waste Disposal Workflow

The proper disposal of 2-Chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one requires a systematic approach to ensure safety and regulatory compliance. The following workflow outlines the critical steps from waste generation to final disposal.

DisposalWorkflow cluster_0 Step 1: Waste Identification & Segregation cluster_1 Step 2: Waste Collection cluster_2 Step 3: Labeling & Storage cluster_3 Step 4: Final Disposal A Identify Waste: - Unused Product - Contaminated Labware - Contaminated PPE B Use Designated 'Halogenated Organic Waste' Container A->B Halogenated Compound C Liquid Waste: - Sealable, leak-proof container B->C D Solid Waste: - Securely sealed bag or container B->D E Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Symbols (e.g., Toxic, Irritant) C->E D->E F Store in Designated Hazardous Waste Accumulation Area: - Well-ventilated - Secure - Away from incompatible materials E->F G Contact Institutional EHS Office or Licensed Waste Disposal Contractor F->G H Complete all required waste disposal documentation G->H

Caption: Disposal workflow for 2-Chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one.

III. Detailed Disposal Protocol

1. Waste Identification and Segregation:

  • Designated Waste Stream: Due to its chlorinated nature, all waste contaminated with 2-Chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one must be segregated into a dedicated "Halogenated Organic Waste" container[1][2].

  • Do Not Mix: Do not mix this waste with other non-halogenated chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office[5].

  • Types of Waste: This includes unused product, reaction byproducts, contaminated labware (e.g., pipette tips, weighing boats), and contaminated PPE.

2. Waste Collection:

  • Liquid Waste: Collect in a designated, clearly labeled, and chemically compatible waste container[7]. The container must be sealable and leak-proof.

  • Solid Waste: Place contaminated solids in a securely sealed bag or container to prevent the generation of dust[5].

  • Empty Containers: "Empty" containers that previously held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste[7]. The rinsed container should then be managed according to institutional guidelines. Never reuse empty containers[7].

3. Labeling and Storage:

  • Clear Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-Chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one," and appropriate hazard symbols.

  • Secure Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and away from incompatible materials[5].

4. Final Disposal:

  • Licensed Waste Disposal: The ultimate disposal of 2-Chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one must be handled by a licensed professional waste disposal company[7][9].

  • Institutional EHS Office: Contact your institution's EHS office to arrange for the pickup and disposal of the waste.

  • Documentation: Ensure all necessary waste disposal forms and documentation are completed accurately and in compliance with local, state, and federal regulations[7].

IV. Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate: Evacuate all non-essential personnel from the immediate area[7].

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood[7].

  • Contain: For small spills, use a non-combustible absorbent material such as vermiculite, sand, or earth to contain the spill. Do not use combustible materials like paper towels[7].

  • Collect: Carefully collect the absorbent material and place it in the designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste[7].

  • Report: Report the spill to your supervisor and the institutional EHS office, regardless of the size[7].

References

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet. Available from: [Link]

  • Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. Available from: [Link]

  • USC Nanofab Wiki. STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS. Available from: [Link]

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. Available from: [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine. Available from: [Link]

  • Environmental Science & Technology. Process for Disposal of Chlorinated Organic Residues. Available from: [Link]

  • Carl ROTH. Safety Data Sheet. Available from: [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Available from: [Link]

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet. Available from: [Link]

Sources

Handling

Personal protective equipment for handling 2-Chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one

As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic system rooted in chemical mechanics. Handling 2-Chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one requires...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic system rooted in chemical mechanics. Handling 2-Chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one requires a rigorous understanding of its molecular behavior.

This compound belongs to the α -chloroacetamide class. The presence of the chloroacetyl group adjacent to the carbonyl makes it a highly reactive electrophile and a potent alkylating agent. Standard laboratory precautions are insufficient; exposure can lead to irreversible covalent modification of biological nucleophiles, resulting in severe skin sensitization, cellular toxicity, and potential systemic effects [1].

This guide provides the mechanistic reasoning, validated PPE specifications, and operational workflows required to handle this compound safely and effectively.

Mechanistic Grounding: The "Why" Behind the PPE

To design a self-validating safety protocol, we must first understand the mechanism of toxicity. α -Chloroacetamides undergo rapid bimolecular nucleophilic substitution ( SN​2 ) reactions. In a biological context, the primary nucleophiles are the sulfhydryl (-SH) groups of cysteine residues in epidermal proteins [1].

If 2-Chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one breaches the skin barrier, it covalently binds to these proteins (a process called haptenation). The immune system recognizes these modified proteins as foreign antigens, triggering T-cell activation and a severe Type IV delayed hypersensitivity reaction (Allergic Contact Dermatitis). Because this is an immunological response, sensitization is permanent—once sensitized, even microgram-level re-exposure can trigger a systemic reaction.

G A 2-Chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one (Electrophile) C Covalent Binding (Haptenation) A->C SN2 Attack B Epidermal Proteins (Nucleophilic Cysteine -SH) B->C D Immune Recognition (T-Cell Activation) C->D Antigen Presentation E Allergic Contact Dermatitis (Sensitization) D->E Type IV Hypersensitivity

Mechanistic pathway of alpha-chloroacetamide-induced skin sensitization via protein haptenation.

PPE Specifications & Selection Logic

Because the compound is an alkylating agent and a Category 1A skin sensitizer, barrier integrity is the most critical variable[2]. Latex gloves offer zero protection against organic alkylating agents and must be strictly prohibited.

PPE CategorySpecification / StandardMechanistic Justification
Primary Gloves Nitrile (Thickness > 0.11 mm) or Butyl Rubber. EN 374 compliant.Nitrile provides a dense polymeric barrier against halogenated organics. Breakthrough time must exceed 240 minutes (Class 5)[2].
Secondary Gloves Nitrile (Standard exam thickness).Worn over primary gloves. Allows for rapid doffing if the outer layer is contaminated without exposing the skin.
Eye Protection ANSI Z87.1 Chemical Splash Goggles.Prevents aerosolized powders or dissolved droplets from contacting the highly vascularized ocular mucosa.
Body Protection Impervious, fluid-resistant laboratory coat with knit cuffs.Prevents electrostatic attraction of powders to forearms and wrists.
Respiratory P3 / N100 particulate respirator (if weighing outside a hood).Prevents inhalation of airborne particulates, which can alkylate respiratory epithelium.

Operational Workflow: Handling & Transfer

This protocol is designed as a "self-validating system"—meaning each step inherently verifies the safety of the previous step.

Step 1: Environmental Preparation

  • Ensure the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm).

  • Lay down a disposable, static-dissipative weighing mat. α -Chloroacetamides can generate static charge, causing the powder to aerosolize during transfer.

Step 2: Donning PPE (Double-Glove Technique)

  • Wash and dry hands thoroughly. Moisture can accelerate the degradation of glove polymers.

  • Don the inner pair of standard nitrile gloves. Ensure they cover the cuffs of your lab coat.

  • Don the outer pair of thick nitrile or butyl rubber gloves (EN 374 compliant).

Step 3: Weighing and Transfer

  • Use an anti-static gun (zerostat) on the weighing spatula and the receiving vessel to neutralize electrostatic charge.

  • Open the reagent bottle only inside the fume hood.

  • Transfer the required mass of 2-Chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one.

  • Immediately recap the source bottle and seal the perimeter with Parafilm.

Step 4: Doffing and Decontamination

  • Inspect the outer gloves for visible powder. If contaminated, wipe with a damp paper towel (dispose of towel in hazardous waste).

  • Remove the outer gloves using the "beak method" (pinching the exterior to pull inside out) to avoid touching the exterior surface.

  • Remove the inner gloves and immediately wash hands with copious amounts of soap and water. Do not use hand sanitizer, as alcohols can increase dermal absorption of residual organics.

Spill Response and Disposal Plan

Improper disposal of alkylating agents poses severe environmental and personnel risks. 2-Chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one must be classified as Halogenated Hazardous Waste [3].

In Case of a Spill (Solid Powder):

  • Do not sweep. Sweeping aerosolizes the alkylating agent.

  • Gently cover the powder with an inert, damp absorbent material (e.g., wet sand or a specialized chemical spill pad) to suppress dust.

  • Carefully scoop the material using a non-sparking tool into a designated, sealable hazardous waste container.

  • Wipe the area with a 1M Sodium Thiosulfate solution. Thiosulfate acts as a sacrificial nucleophile, chemically quenching any residual α -chloroacetamide via SN​2 displacement of the chloride, rendering it inactive.

Routine Disposal:

  • Segregation: Never mix chloroacetamide waste with non-halogenated organic waste or strong acids/bases [3].

  • Containerization: Collect all contaminated consumables (pipette tips, weighing boats, outer gloves) in a dedicated, clearly labeled "Toxic Solid / Halogenated Organic Waste" container.

  • Final Disposal: Must be incinerated by a licensed hazardous waste management facility. Do not pour solutions down the drain, as these compounds are highly toxic to aquatic life.

References

  • PubChem. "Chloroacetamide | ClCH2CONH2 | CID 6580." National Institutes of Health (NIH). Available at:[Link]

  • Fisher Scientific. "Safety Data Sheet: 2-Chloroacetamide." Thermo Fisher Scientific. Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one
© Copyright 2026 BenchChem. All Rights Reserved.